molecular formula C31H36N2O6 B613510 Fmoc-D-Dap(Ivdde)-OH CAS No. 1228900-15-9

Fmoc-D-Dap(Ivdde)-OH

Cat. No.: B613510
CAS No.: 1228900-15-9
M. Wt: 532,64 g/mole
InChI Key: HLIFXCXTXPXGNH-RUZDIDTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-Dap(ivDde)-OH is a critically valuable building block in solid-phase peptide synthesis (SPPS) utilizing Fmoc chemistry. This derivative features orthogonal protection on the side chain amino groups of the non-proteinogenic amino acid D-2,3-diaminopropionic acid (D-Dap). The alpha-amino group is protected by the acid-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the side chain beta-amino group is protected by the base-stable, hydrazine-labile 4,4-dimethyl-2,6-dioxocyclohex-1-ylidene-3-methylbutyl (ivDde) group . This orthogonality is a key advantage, as the ivDde protective group offers higher stability under the basic conditions required for Fmoc deprotection compared to the standard Dde group, minimizing the risk of premature side chain deprotection . The primary research application of this reagent is the efficient synthesis of complex, branched peptides. It enables the selective deprotection of the side chain ivDde group with hydrazine, without disturbing other base-labile protecting groups or the peptide backbone, allowing for selective conjugation, labeling, or further elongation at that specific site . This makes it an indispensable tool for researchers developing peptide-based drugs, diagnostics, and biochemical probes, particularly for creating structures with site-specific modifications, cyclized peptides, or sophisticated dendritic architectures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36N2O6/c1-18(2)13-24(28-26(34)14-31(3,4)15-27(28)35)32-16-25(29(36)37)33-30(38)39-17-23-21-11-7-5-9-19(21)20-10-6-8-12-22(20)23/h5-12,18,23,25,34H,13-17H2,1-4H3,(H,33,38)(H,36,37)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZQXABUYLYUPK-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=NC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Application of Fmoc-D-Dap(Ivdde)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fmoc-D-Dap(Ivdde)-OH is a highly specialized amino acid derivative crucial for advanced applications in solid-phase peptide synthesis (SPPS), particularly for the construction of complex peptide architectures such as branched and cyclic peptides. This guide provides a detailed examination of its structure, properties, and relevant experimental protocols for researchers and professionals in peptide chemistry and drug development. The molecule's utility lies in its orthogonal protecting group strategy, which allows for selective deprotection and modification of specific sites within a peptide sequence.

The structure of this compound is comprised of three key components:

  • A D-2,3-diaminopropionic acid (D-Dap) core : A non-proteinogenic amino acid featuring two amino groups (α-amino and β-amino) and a carboxylic acid. The D-configuration at the alpha-carbon influences the stereochemistry of the resulting peptide.[1][2]

  • The Fmoc (9-fluorenylmethyloxycarbonyl) group : A base-labile protecting group attached to the α-amino group of the D-Dap core.[3][4] It is stable under acidic conditions but is readily removed by weak bases like piperidine, which is a fundamental step in Fmoc-based SPPS.[5][6]

  • The Ivdde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group : This protecting group is attached to the β-amino group of the D-Dap side chain. The Ivdde group is distinguished by its stability towards the basic conditions used for Fmoc removal and acidic conditions used for final peptide cleavage from the resin.[7][8] It is specifically cleaved using a dilute solution of hydrazine, providing an orthogonal deprotection strategy essential for site-specific modifications.[9]

This unique combination of protecting groups allows for precise control over the synthesis process. The α-amino group can be deprotected for linear chain elongation, while the β-amino group remains protected. At a desired step, the Ivdde group can be selectively removed to enable peptide branching, cyclization, or the attachment of labels and other moieties to the side chain.

Core Data Presentation

The key quantitative and identifying data for this compound are summarized in the table below for easy reference.

PropertyValueReferences
Molecular Formula C₃₁H₃₆N₂O₆[10][11][12][13]
Molecular Weight 532.63 g/mol [11][13]
CAS Number 1228900-15-9[11][12][13]
Synonyms Fmoc-D-Dpr(ivDde)-OH, N-α-Fmoc-N-β-ivDde-D-2,3-diaminopropionic acid[12][13]

Experimental Protocols

The use of this compound in peptide synthesis relies on the selective removal of its two protecting groups. The following are detailed protocols for the deprotection steps.

Protocol 1: Nα-Fmoc Group Deprotection

This protocol is a standard step in the cycle of Fmoc-based solid-phase peptide synthesis (SPPS) for elongating the peptide chain.

Materials:

  • Peptidyl-resin with N-terminal this compound

  • Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)

  • DMF for washing

  • Inert gas (Nitrogen or Argon) atmosphere

Procedure:

  • Swell the peptidyl-resin in DMF for 30-60 minutes in a reaction vessel.

  • Drain the DMF from the reaction vessel.

  • Add the deprotection solution (20% piperidine in DMF) to the resin. Ensure the resin is fully submerged.

  • Agitate the mixture under an inert atmosphere for an initial 3 minutes.

  • Drain the deprotection solution.

  • Add a fresh aliquot of the deprotection solution and continue agitation for an additional 15-20 minutes to ensure complete removal of the Fmoc group.

  • Drain the solution.

  • Thoroughly wash the resin with DMF (typically 5-7 cycles) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • The resin is now ready for the coupling of the next Fmoc-protected amino acid in the sequence.

Protocol 2: Side-Chain Ivdde Group Deprotection

This protocol describes the selective removal of the Ivdde group from the D-Dap side chain, enabling subsequent modification at the β-amino group. This procedure is performed while the peptide remains anchored to the solid support.

Materials:

  • Peptidyl-resin containing the this compound residue (the N-terminal Fmoc group may be present or removed)

  • Deprotection solution: 2% (v/v) hydrazine monohydrate in DMF

  • DMF for washing

  • UV-Vis Spectrophotometer (optional, for monitoring)

Procedure:

  • Swell the peptidyl-resin in DMF for 30-60 minutes.

  • Drain the DMF.

  • Add the 2% hydrazine in DMF solution to the resin.

  • Agitate the mixture gently. The reaction is typically rapid, but multiple treatments are recommended for complete removal.

  • After 3 minutes, drain the solution. The cleavage can be monitored by measuring the absorbance of the filtrate at 290 nm, which corresponds to the indazole by-product.[8][9]

  • Repeat the treatment with fresh 2% hydrazine solution four more times (for a total of five treatments) to ensure complete deprotection.

  • Thoroughly wash the resin with DMF (at least 5 cycles) to remove all traces of hydrazine and the cleavage by-product.

  • The newly exposed β-amino group on the Dap side chain is now available for coupling, cyclization, or other modifications.

Mandatory Visualizations

Structural Diagram of this compound

Fmoc_D_Dap_Ivdde_OH cluster_Dap D-Dap Core COOH COOH alpha_C α-C(R) alpha_C->COOH beta_C β-C alpha_C->beta_C beta_NH β-NH beta_C->beta_NH Fmoc Fmoc Group alpha_NH α-NH Fmoc->alpha_NH Ivdde Ivdde Group alpha_NH->alpha_C beta_NH->Ivdde Deprotection_Workflow Start Fmoc-D-Dap(Ivdde)-Peptide-Resin Fmoc_Deprotection Treat with 20% Piperidine/DMF Start->Fmoc_Deprotection Path 1: Chain Elongation Ivdde_Deprotection Treat with 2% Hydrazine/DMF Start->Ivdde_Deprotection Path 2: Side-Chain Mod. Chain_Elongation Couple next Amino Acid Fmoc_Deprotection->Chain_Elongation Result1 Linearly Elongated Peptide Chain_Elongation->Result1 Side_Chain_Mod Side-Chain Modification (e.g., Branching, Cyclization) Ivdde_Deprotection->Side_Chain_Mod Result2 Side-Chain Modified Peptide Side_Chain_Mod->Result2

References

A Comprehensive Technical Guide to Fmoc-D-Dap(Ivdde)-OH for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

This technical guide provides an in-depth overview of the physical and chemical properties of N-α-Fmoc-N-β-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]-D-2,3-diaminopropionic acid, commonly known as Fmoc-D-Dap(Ivdde)-OH. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the compound's characteristics, experimental protocols for its use, and visualizations of key chemical processes.

This compound is a critical building block in modern solid-phase peptide synthesis (SPPS), particularly for the creation of complex peptide structures such as branched and cyclic peptides. Its utility lies in the orthogonal protection strategy afforded by the fluorenylmethyloxycarbonyl (Fmoc) group on the alpha-amino group and the sterically hindered 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group on the side-chain amino group. This allows for selective deprotection and modification of the peptide chain.

Core Physical and Chemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application. The following table summarizes the key quantitative data for this compound, identified by the CAS number 1228900-15-9.[1][2][3][4][5][6] It is important to note that in scientific literature and commercial listings, the abbreviations "Dap" (diaminopropionic acid) and "Dpr" are often used interchangeably for this molecule.

PropertyValue
CAS Number 1228900-15-9
Molecular Formula C31H36N2O6
Molecular Weight 532.63 g/mol [3]
Appearance White to off-white or slight yellow crystalline powder[1][2]
Purity ≥99% (by titration)[1][2], ≥95.0% (HPLC), ≥98% (TLC)
Melting Point 152 - 165 °C[1][2]
Optical Rotation [α]D20 = -7 to -9º (c=1 in MeOH)[1][2]
Solubility Clearly soluble in DMF (1 mmole in 2 ml)[7]
Storage Conditions 0 - 8 °C[1][2], 15-25°C[3]

Experimental Protocols

The successful application of this compound in peptide synthesis hinges on optimized experimental procedures for both its incorporation into the peptide chain and the selective removal of the Ivdde protecting group.

Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol

The following is a generalized protocol for the coupling of this compound onto a solid support resin during Fmoc-based SPPS.

  • Resin Swelling: Swell the resin (e.g., Rink amide resin) in N,N-dimethylformamide (DMF) for at least one hour.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain on the resin by treating it with a 20% piperidine solution in DMF for a specified duration (e.g., 2 x 10 minutes).

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the cleaved Fmoc-dibenzofulvene adduct.

  • Amino Acid Activation: In a separate vessel, pre-activate the this compound (typically 3-5 equivalents relative to the resin loading) with a suitable coupling reagent (e.g., HBTU, HATU, or PyBOP) and a base (e.g., N,N-diisopropylethylamine - DIPEA) in DMF.

  • Coupling Reaction: Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature. The progress of the reaction can be monitored using a ninhydrin test.

  • Washing: After the coupling is complete, wash the resin extensively with DMF to remove any unreacted reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups, the resin can be treated with an acetylating agent, such as acetic anhydride.

SPPS_Workflow Resin Resin with N-terminal Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling of This compound Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 NextCycle Ready for Next Coupling Cycle Washing2->NextCycle

SPPS workflow for incorporating this compound.
Ivdde Protecting Group Cleavage Protocol

The selective removal of the Ivdde group is a key step that allows for site-specific modification of the peptide, such as the creation of a branch point. The standard method involves the use of hydrazine.

  • Resin Preparation: Ensure the peptide-resin is well-swollen in DMF. It is crucial that the N-terminal Fmoc group is either still present or has been replaced with a Boc group, as hydrazine will also cleave the Fmoc group.[8][9]

  • Hydrazine Treatment: Treat the resin with a 2-10% solution of hydrazine monohydrate in DMF. A common protocol uses a 2% hydrazine solution.[9] The treatment is typically performed in short, repeated cycles (e.g., 3 x 3 minutes).[9]

  • Monitoring: The cleavage of the Ivdde group can be monitored spectrophotometrically by detecting the release of the chromophoric pyrazole byproduct at approximately 290 nm.[10]

  • Washing: Following complete deprotection, thoroughly wash the resin with DMF to remove all traces of hydrazine and the cleavage byproduct.[8]

  • Subsequent Reactions: The newly exposed side-chain amine is now available for further synthetic transformations, such as the coupling of another amino acid to form a branched peptide.

It is important to note that incomplete cleavage of the sterically hindered Ivdde group can sometimes occur, especially if the protected residue is near the C-terminus or within an aggregated peptide sequence.[8] In such cases, increasing the hydrazine concentration or the reaction time may be necessary, but this should be done with caution to avoid potential side reactions like peptide backbone cleavage, particularly at glycine residues.[8][9]

Mechanism of Ivdde cleavage by hydrazine.

Applications in Research and Drug Development

The use of this compound is particularly advantageous in the synthesis of peptides with complex architectures. The ability to selectively deprotect the side chain of the diaminopropionic acid residue opens up possibilities for:

  • Branched Peptides: Building a second peptide chain from the side chain of the Dap residue. Branched peptides are explored for various applications, including as enzyme inhibitors and antimicrobial agents.[11][12]

  • Cyclic Peptides: Forming a cyclic structure by creating a peptide bond between the deprotected side-chain amine and another part of the peptide.

  • Peptide Conjugation: Attaching other molecules, such as fluorescent labels, biotin, or drug payloads, to a specific site on the peptide.[13]

The enhanced stability of the Ivdde group to piperidine compared to the Dde group makes it a more robust choice for the synthesis of longer or more complex peptides, as it is less prone to premature deprotection or migration.[8]

References

Orthogonal Protecting Groups in Peptide Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-fidelity products. This technical guide provides a comprehensive overview of orthogonal protecting groups, a cornerstone of modern solid-phase peptide synthesis (SPPS) and solution-phase synthesis. We will delve into the core principles of orthogonality, explore the most common and specialized protecting group strategies, and provide detailed experimental protocols and quantitative data to inform the design and execution of successful peptide synthesis campaigns.

The Core Principle of Orthogonality

At its heart, orthogonal protection in peptide synthesis refers to the use of multiple classes of protecting groups within a single molecule, where each class can be selectively removed under specific chemical conditions without affecting the others.[1][2] This principle allows for the precise, stepwise assembly of amino acids and the introduction of complex modifications such as cyclization, branching, and labeling.[3]

A typical orthogonal protection scheme in SPPS involves three categories of protecting groups:

  • Temporary α-Amino Protecting Groups: These shield the N-terminus of the growing peptide chain and are removed at each cycle of amino acid addition.

  • "Permanent" Side-Chain Protecting Groups: These protect the reactive side chains of trifunctional amino acids throughout the synthesis and are typically removed during the final cleavage of the peptide from the solid support.

  • Auxiliary Orthogonal Protecting Groups: These are employed for specific side-chain modifications and can be removed independently of both the temporary and permanent protecting groups.

The successful implementation of an orthogonal strategy is critical for minimizing side reactions and maximizing the yield of the desired peptide.[4][5]

Key Orthogonal Protection Strategies

Two primary orthogonal strategies have dominated the field of solid-phase peptide synthesis: the Fmoc/tBu and the Boc/Bzl approaches. The choice between them depends on the specific requirements of the synthesis, including the nature of the target peptide, its length, and the presence of sensitive moieties.

The Fmoc/tBu Strategy

The 9-fluorenylmethyloxycarbonyl (Fmoc)/tert-butyl (tBu) strategy is the most widely adopted method in modern peptide synthesis.[6] It is a fully orthogonal system where the temporary and permanent protecting groups are removed by chemically distinct mechanisms.[4]

  • α-Amino Protection: The base-labile Fmoc group.

  • Side-Chain Protection: Acid-labile groups, predominantly based on the tert-butyl cation (e.g., tBu ethers, tBu esters, and the tert-butyloxycarbonyl (Boc) group).[6]

The Fmoc group is cleaved under mild basic conditions, typically with a solution of 20% piperidine in N,N-dimethylformamide (DMF), while the tBu-based side-chain protecting groups remain stable.[6] The final cleavage of the peptide from the resin and the removal of the side-chain protecting groups are accomplished simultaneously with a strong acid, most commonly trifluoroacetic acid (TFA).[6]

The Boc/Bzl Strategy

A classic approach, the tert-butyloxycarbonyl (Boc)/benzyl (Bzl) strategy relies on graded acid lability.[7] While not strictly orthogonal, it is a highly effective method.[7]

  • α-Amino Protection: The acid-labile Boc group.

  • Side-Chain Protection: Benzyl-based protecting groups, which are also acid-labile but require stronger acidic conditions for removal.[7]

The Boc group is removed with a moderate acid like TFA, while the more stable benzyl-based side-chain protecting groups are cleaved with a very strong acid, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), during the final cleavage step.[7]

Quantitative Data on Protecting Group Stability and Cleavage

The selection of an appropriate protecting group is a critical decision in peptide synthesis. The following tables summarize the stability and cleavage conditions of common protecting groups to facilitate comparison.

Table 1: α-Amino Protecting Groups
Protecting GroupAbbreviationCleavage ReagentTypical ConditionsStability
9-FluorenylmethyloxycarbonylFmoc20% Piperidine/DMF2 x 10 min, RTStable to acids
tert-ButoxycarbonylBoc50% TFA/DCM30 min, RTStable to bases
BenzyloxycarbonylZ (or Cbz)H₂/Pd, HBr/AcOH, Na/liq. NH₃VariesStable to mild acid and base
AllyloxycarbonylAllocPd(PPh₃)₄ / Phenylsilane2 hours, RTStable to acids and bases
Table 2: Side-Chain Protecting Groups for Fmoc/tBu Strategy
Amino AcidSide-Chain Protecting GroupAbbreviationCleavage ReagentTypical Cleavage Time
Arg2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonylPbf95% TFA1.5 - 3 hours
Arg2,2,5,7,8-Pentamethylchroman-6-sulfonylPmc95% TFA4 - 6 hours
ArgTosylTosHF1 hour
Asp, Glutert-Butyl esterOtBu95% TFA1 - 2 hours
CysTritylTrt95% TFA1 - 2 hours
CysAcetamidomethylAcmI₂ or Hg(OAc)₂Varies
HisTritylTrt95% TFA1 - 2 hours
Lys, Orntert-ButoxycarbonylBoc95% TFA1 - 2 hours
Lys, Orn1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethylDde2% Hydrazine/DMF3 x 3 min
Lys, Orn1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutylivDde2% Hydrazine/DMF3 x 3 min
Lys, Orn4-MethyltritylMtt1% TFA/DCM1 hour
Lys, Orn4-MethoxytritylMmt1% TFA/DCM or AcOH/TFE/DCM< 30 min
Ser, Thr, Tyrtert-Butyl ethertBu95% TFA1 - 2 hours
Trptert-ButoxycarbonylBoc95% TFA1 - 2 hours
Table 3: Side-Chain Protecting Groups for Boc/Bzl Strategy
Amino AcidSide-Chain Protecting GroupAbbreviationCleavage Reagent
ArgTosylTosHF
Asp, GluBenzyl esterOBzlHF
Cys4-MethylbenzylMebHF
HisBenzyloxymethylBomHF
Lys2-Chlorobenzyloxycarbonyl2-Cl-ZHF
Ser, ThrBenzyl etherBzlHF
Tyr2-Bromobenzyloxycarbonyl2-Br-ZHF

Experimental Protocols

The following are detailed, step-by-step protocols for the key stages of both Fmoc/tBu and Boc/Bzl solid-phase peptide synthesis, as well as for the removal of common auxiliary orthogonal protecting groups.

Protocol 1: Fmoc/tBu Solid-Phase Peptide Synthesis Cycle (Manual Synthesis)

This protocol outlines a single cycle of amino acid addition.

  • Resin Swelling: Swell the Fmoc-amino acid-loaded resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate the mixture for 10 minutes at room temperature.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF (5x), followed by isopropanol (2x) and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-amino acid (4 equivalents), HBTU (3.8 equivalents), and HOBt (4 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction for completion using the Kaiser test. A negative result (yellow beads) indicates complete coupling.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x). The resin is now ready for the next cycle.

Protocol 2: Boc/Bzl Solid-Phase Peptide Synthesis Cycle (Manual Synthesis)

This protocol outlines a single cycle of amino acid addition.

  • Resin Swelling: Swell the Boc-amino acid-loaded resin (e.g., Merrifield resin) in DCM for 30-60 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 30 minutes at room temperature.

    • Drain the TFA solution and wash the resin with DCM (3x) and isopropanol (2x) to remove residual acid.

  • Neutralization:

    • Wash the resin with DCM (3x).

    • Add a solution of 10% DIPEA in DCM to the resin and agitate for 5 minutes.

    • Drain the neutralization solution and wash the resin with DCM (5x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Boc-amino acid (3 equivalents) and a coupling agent such as HBTU (2.9 equivalents) in DMF or a DCM/DMF mixture.

    • Add the activated amino acid solution and DIPEA (6 equivalents) to the neutralized resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor for completion with the Kaiser test.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.

Protocol 3: Removal of Dde and ivDde Protecting Groups
  • Resin Preparation: If the N-terminus is Fmoc-protected, it should be replaced with a Boc group to prevent its removal by hydrazine.

  • Deprotection:

    • Treat the resin with a solution of 2% hydrazine monohydrate in DMF (25 mL/g of resin) for 3 minutes at room temperature.[8][9]

    • Filter and repeat the hydrazine treatment two more times.[8][9]

  • Washing: Wash the resin thoroughly with DMF.[8]

Protocol 4: Removal of Alloc Protecting Group
  • Resin Preparation: Wash the resin with DCM.

  • Deprotection Solution Preparation: Prepare a solution of Pd(PPh₃)₄ (0.2 equivalents) and phenylsilane (20 equivalents) in DCM.

  • Deprotection:

    • Add the deprotection solution to the resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Repeat the deprotection step.

  • Washing: Wash the resin with DCM, followed by a solution of 0.5% DIPEA in DMF and 0.5% sodium diethyldithiocarbamate in DMF to scavenge residual palladium, and finally with DMF.

Protocol 5: Removal of Mtt, Mmt, and Trt Protecting Groups

These groups are removed under mildly acidic conditions.

  • Deprotection Solution Preparation:

    • Mtt/Mmt: Prepare a solution of 1% TFA in DCM containing 5% triisopropylsilane (TIS) as a scavenger.

    • Trt (from Cys, His, Ser, Thr, Tyr): A solution of 90-95% TFA with scavengers is typically used during the final cleavage. For selective on-resin removal, a milder solution of 20% 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) in DCM can be used.

  • Deprotection:

    • Treat the resin with the appropriate deprotection solution.

    • Reaction times vary depending on the specific protecting group and the peptide sequence (e.g., Mtt removal can take 1-2 hours).

  • Washing: Wash the resin with DCM, followed by a neutralization wash with 10% DIPEA in DCM, and then with DMF.

Mandatory Visualizations

Orthogonal_Protection_Concept cluster_peptide Resin-Bound Peptide Peptide Peptide Chain N_Term α-Amino Group (Protected with Fmoc) Peptide->N_Term Side_Chain1 Side Chain 1 (Protected with tBu) Peptide->Side_Chain1 Side_Chain2 Side Chain 2 (Protected with Dde) Peptide->Side_Chain2 Resin Solid Support Peptide->Resin Piperidine Piperidine (Base) N_Term->Piperidine Selective Removal TFA TFA (Acid) Side_Chain1->TFA Selective Removal Hydrazine Hydrazine Side_Chain2->Hydrazine Selective Removal Resin->TFA Cleavage

Caption: Concept of orthogonal protection in solid-phase peptide synthesis.

SPPS_Workflow start Start with Fmoc-AA-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, HBTU/HOBt, DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat n-1 times wash2->repeat repeat->deprotection Next Cycle final_wash Final Wash (DCM) repeat->final_wash Synthesis Complete cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) final_wash->cleavage end Purified Peptide cleavage->end Protecting_Group_Logic start Select Peptide Synthesis Strategy is_acid_sensitive Is the peptide acid-sensitive? start->is_acid_sensitive fmoc_strategy Fmoc/tBu Strategy is_acid_sensitive->fmoc_strategy Yes boc_strategy Boc/Bzl Strategy is_acid_sensitive->boc_strategy No side_chain_mod Are specific side-chain modifications required? fmoc_strategy->side_chain_mod boc_strategy->side_chain_mod orthogonal_pg Select Auxiliary Orthogonal Protecting Group (e.g., Dde, Alloc, Mtt) side_chain_mod->orthogonal_pg Yes standard_pg Use Standard Side-Chain Protection side_chain_mod->standard_pg No synthesis Proceed with Synthesis orthogonal_pg->synthesis standard_pg->synthesis

References

Role of Ivdde protecting group in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Ivdde Protecting Group in Solid-Phase Peptide Synthesis

Introduction

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid and efficient assembly of amino acid chains. A cornerstone of modern SPPS is the use of orthogonal protecting groups, which allow for the selective deprotection of specific functional groups on amino acid side chains while the peptide remains anchored to the solid support. This capability is crucial for the synthesis of complex peptides, including branched, cyclic, and site-specifically modified structures.

Among the arsenal of orthogonal protecting groups, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (Ivdde) group stands out for its unique properties and utility, particularly in Fmoc-based SPPS strategies. This technical guide provides a comprehensive overview of the Ivdde protecting group, its mechanism of action, applications, and detailed experimental protocols for its use.

The Ivdde Protecting Group: Structure and Orthogonality

The Ivdde group is a more sterically hindered analogue of the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group.[1] It is most commonly used to protect the ε-amino group of lysine, with the building block being Fmoc-Lys(Ivdde)-OH.

The key to the Ivdde group's utility is its unique cleavage condition, which makes it orthogonal to the most common protecting group strategies in SPPS.[2][3]

  • Stability: The Ivdde group is stable to the basic conditions (typically 20% piperidine in DMF) used to remove the Nα-Fmoc group during chain elongation.[4] It is also stable to the acidic conditions (e.g., trifluoroacetic acid - TFA) used for final cleavage from the resin and removal of acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).[1][4]

  • Lability: The Ivdde group is selectively cleaved by treatment with a dilute solution of hydrazine in DMF.[2][5]

This orthogonality allows for the selective unmasking of the lysine side chain at any point during the synthesis, enabling further chemical modifications on-resin.

Advantages Over the Dde Group

While chemically similar to the Dde group, the Ivdde group's increased steric bulk provides a significant advantage. The Dde group has been shown to be somewhat unstable during prolonged or repeated piperidine treatments required for the synthesis of long peptides, leading to partial loss of the protecting group.[1] More critically, Dde can sometimes migrate from one amino group to another. The greater steric hindrance of the Ivdde group makes it more robust, less prone to migration, and a more reliable choice for complex syntheses.[1]

cluster_Fmoc Fmoc Group cluster_Lys Lysine Backbone cluster_Ivdde Ivdde Group Fmoc_Struct Lys_Struct p1 Fmoc_Struct->p1 Fmoc-NH- Ivdde_Struct p2 p1->p2 CH p3 p2->p3 -(CH₂)₄- p5 p2->p5 COOH p4 p3->p4 NH- p4->Ivdde_Struct Ivdde p6 p7 p8 p9 p10 p11

Caption: Structure of Fmoc-Lys(Ivdde)-OH.

Cleavage Mechanism

The cleavage of the Ivdde group is achieved via hydrazinolysis. The reaction proceeds through a nucleophilic attack by hydrazine on one of the carbonyl groups of the Ivdde's dioxocyclohexylidene ring. This is followed by an intramolecular cyclization that results in the release of the free amine on the lysine side chain and the formation of a stable, chromophoric indazole byproduct.[4][6]

G Start Resin-Peptide-Lys(Ivdde) Hydrazine 2-5% Hydrazine in DMF Start->Hydrazine Products Resin-Peptide-Lys(NH₂) + Indazole Byproduct Hydrazine->Products Cleavage Monitor Monitor at 290 nm Products->Monitor UV Active Byproduct

Caption: Ivdde cleavage mechanism and monitoring.

A significant advantage of this mechanism is that the indazole byproduct strongly absorbs UV light at approximately 290 nm.[4][7] This allows the deprotection reaction to be monitored in real-time using a spectrophotometer, ensuring the reaction goes to completion.[7][8]

Applications in Solid-Phase Peptide Synthesis

The orthogonality of the Ivdde group makes it an invaluable tool for synthesizing complex peptides.

  • Branched Peptides: The most prominent application is the synthesis of unsymmetrically branched peptides.[2][9] A linear peptide chain can be assembled, after which the Ivdde group on a specific lysine residue is selectively removed. A second, different peptide chain can then be synthesized on the newly liberated ε-amino group of the lysine side chain.[9]

  • Cyclic Peptides: Ivdde can be used in combination with other orthogonal protecting groups to facilitate on-resin head-to-tail or side-chain-to-side-chain cyclization.

  • Site-Specific Labeling: It allows for the attachment of fluorescent labels, biotin tags, or other moieties to a specific lysine residue within a peptide sequence while it is still on the resin.

A 1. Synthesize Main Peptide Chain (including Fmoc-Lys(Ivdde)-OH) B 2. Selectively Remove Ivdde Group (2-5% Hydrazine in DMF) A->B C 3. Synthesize Second Peptide Chain on Lysine Side Chain (ε-NH₂) B->C D 4. Cleave Peptide from Resin & Remove Side-Chain Protecting Groups (TFA) C->D E Final Branched Peptide D->E

Caption: Workflow for branched peptide synthesis.

Quantitative Data on Ivdde Usage

The efficiency of Ivdde removal and the purity of the final product are critical metrics for researchers. The following table summarizes quantitative data from various studies.

Application/PeptideIvdde Cleavage ConditionsPurity/Yield of Final PeptideReference
Synthesis of LF Chimera (Antimicrobial Peptide)5% hydrazine in DMF77% purity[9]
Synthesis of Ub(47-76)-H2B(118-126)5% hydrazine in DMF75% purity[9]
Synthesis of Tetra-branched Antifreeze Peptide Analog5% hydrazine in DMF71% purity[9]
Optimization on ACP-K(Ivdde) Peptide2% hydrazine in DMF (3 x 3 min)~50% deprotection[10]
Optimization on ACP-K(Ivdde) Peptide4% hydrazine in DMF (3 x 3 min)Near-complete deprotection[10]
General Protocol2% hydrazine in DMFGenerally effective, but can be sluggish[4]

As the data indicates, while a 2% hydrazine solution is the standard starting point, higher concentrations or repeated treatments may be necessary to achieve complete deprotection, especially for complex or aggregation-prone sequences.[10]

Experimental Protocols

Protocol 1: Standard On-Resin Ivdde Cleavage

This protocol is a widely used starting point for Ivdde group removal.[11]

  • Reagent Preparation: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in high-purity DMF.

  • Resin Swelling: Swell the Ivdde-containing peptidyl-resin in DMF for 30-60 minutes.

  • Deprotection:

    • Drain the DMF from the reaction vessel.

    • Add the 2% hydrazine/DMF solution to the resin (using approximately 25 mL per gram of resin).

    • Allow the mixture to react for 3 minutes at room temperature with gentle agitation.

    • Drain the solution.

  • Repeat: Repeat the deprotection step (Step 3) two more times for a total of three hydrazine treatments.

  • Washing: Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of hydrazine and the indazole byproduct.

  • Verification (Optional): A small sample of resin beads can be subjected to the Kaiser test to confirm the presence of a free primary amine.

Protocol 2: Optimized On-Resin Ivdde Cleavage for Difficult Sequences

Based on optimization studies, this protocol is recommended when standard conditions result in incomplete cleavage.[10]

  • Reagent Preparation: Prepare a fresh solution of 4% (v/v) hydrazine monohydrate in high-purity DMF.

  • Resin Swelling: Swell the Ivdde-containing peptidyl-resin in DMF for 30-60 minutes.

  • Deprotection:

    • Drain the DMF from the reaction vessel.

    • Add the 4% hydrazine/DMF solution to the resin.

    • Allow the mixture to react for 3 minutes at room temperature with agitation (e.g., oscillating mixing).

    • Drain the solution.

  • Repeat: Repeat the deprotection step (Step 3) two more times.

  • Washing: Wash the resin extensively with DMF (at least 5 times).

Note: The optimal conditions (hydrazine concentration, time, and number of repetitions) may need to be determined empirically for each specific peptide sequence.[10]

Conclusion

The Ivdde protecting group is a powerful and reliable tool in the field of advanced solid-phase peptide synthesis. Its robust nature and true orthogonality to the Fmoc/tBu strategy provide chemists with the flexibility to create complex, multi-functional peptide structures with high precision. By understanding its mechanism, leveraging its applications, and applying optimized experimental protocols, researchers and drug development professionals can effectively utilize the Ivdde group to synthesize novel peptides for a wide range of therapeutic and scientific applications.

References

A Technical Guide to Fmoc-D-Dap(Ivdde)-OH for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-D-Dap(Ivdde)-OH, a crucial building block in solid-phase peptide synthesis (SPPS). The incorporation of D-amino acids can significantly enhance peptide stability against enzymatic degradation, a critical attribute for therapeutic peptide development. The Ivdde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) protecting group offers an orthogonal protection strategy, allowing for selective deprotection and side-chain modification. This document outlines supplier information, purity specifications, and detailed experimental protocols relevant to the use of this compound.

Supplier and Purity Information

The availability and purity of this compound are critical for the successful synthesis of high-quality peptides. The following table summarizes information from various suppliers. Researchers should always refer to the lot-specific certificate of analysis for precise purity data.

Supplier/BrandProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Stated Purity
ChemPepFmoc-Dap(ivDde)-OH607366-20-1C₃₁H₃₆N₂O₆532.63Not specified on product page.[1]
Advanced ChemTech (via Fisher Scientific)Fmoc-Dap ivDde -OH607366-20-1C₃₁H₃₆N₂O₆532.64Not specified on product page.[2]
Sigma-AldrichThis compound1228900-15-9C₃₁H₃₆N₂O₆532.64Not specified on product page.
Novabiochem (via Sigma-Aldrich)Fmoc-Dpr(ivDde)-OH*607366-20-1C₃₁H₃₆N₂O₆532.63≥99.0% (HPLC)[3]

*Note: Dpr is an alternative abbreviation for diaminopropionic acid (Dap).

Experimental Protocols

Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard steps for coupling this compound to a growing peptide chain on a solid support using Fmoc/tBu chemistry.

Materials:

  • Fmoc-protected peptide-resin

  • This compound

  • Coupling reagent (e.g., HCTU, HATU, PyBOP)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) piperidine in DMF for Fmoc deprotection

  • Reaction vessel for SPPS

Procedure:

  • Fmoc Deprotection:

    • Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes.

    • Treat the resin with 20% piperidine in DMF for 3 minutes, then drain.

    • Repeat the treatment with 20% piperidine in DMF for 7-10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HCTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.

    • Allow the activation mixture to pre-activate for 1-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.

    • A small sample of resin can be taken for a Kaiser test to confirm complete coupling.

Selective Deprotection of the Ivdde Group

The Ivdde group is stable to the piperidine used for Fmoc removal but can be selectively cleaved using a dilute solution of hydrazine. This allows for side-chain modification while the peptide remains attached to the resin.

Materials:

  • Peptide-resin containing the Dap(Ivdde) residue

  • 2% (v/v) hydrazine monohydrate in DMF

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Place the peptide-resin in a suitable reaction vessel.

  • Add a solution of 2% hydrazine monohydrate in DMF to the resin (approximately 25 mL per gram of resin).[4]

  • Allow the mixture to stand at room temperature for 3 minutes, then filter.[4][5]

  • Repeat the hydrazine treatment two more times.[4][5]

  • Wash the resin thoroughly with DMF (5-7 times) to remove any residual hydrazine. The newly exposed side-chain amine is now available for further modification.

It is important to note that increasing the hydrazine concentration can expedite the removal but may also lead to side reactions.[6] For peptides containing allyl-based protecting groups, the addition of allyl alcohol to the deprotection solution is recommended to prevent reduction of the allyl group.

Visualizations

Workflow for Peptide Synthesis and Modification

The following diagram illustrates the workflow for incorporating this compound into a peptide and subsequent side-chain modification.

G cluster_SPPS Solid-Phase Peptide Synthesis cluster_modification Orthogonal Side-Chain Modification cluster_final Final Steps start Start with Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Couple this compound (HCTU/DIPEA) deprotection->coupling chain_elongation Continue Peptide Chain Elongation coupling->chain_elongation ivdde_deprotection Selective Ivdde Removal (2% Hydrazine/DMF) chain_elongation->ivdde_deprotection Proceed to Modification modification Side-Chain Modification (e.g., Acylation, Alkylation) ivdde_deprotection->modification final_deprotection Global Deprotection & Cleavage from Resin (TFA) modification->final_deprotection Proceed to Cleavage purification Purify Peptide (HPLC) final_deprotection->purification

Caption: Workflow for SPPS incorporation and side-chain modification of a Dap(Ivdde) residue.

Hypothetical Signaling Pathway Inhibition

Peptides containing D-amino acids can be designed as stable inhibitors of proteases involved in disease signaling pathways. The diagram below illustrates a hypothetical scenario where a custom peptide containing D-Dap inhibits a key protease.

G cluster_pathway Cellular Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Protease Protease X Receptor->Protease activates Substrate Inactive Substrate Protease->Substrate cleaves Active_Substrate Active Signaling Protein Substrate->Active_Substrate Response Cellular Response (e.g., Proliferation) Active_Substrate->Response Peptide Synthetic Peptide (with D-Dap) Peptide->Protease Inhibits

Caption: Inhibition of a hypothetical protease-mediated signaling pathway by a D-amino acid peptide.

References

A Comprehensive Technical Guide to the Storage and Handling of Fmoc-D-Dap(Ivdde)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical aspects of storing and handling Fmoc-D-Dap(Ivdde)-OH, a key building block in modern peptide synthesis. Adherence to these guidelines is essential to ensure the reagent's integrity, achieve optimal experimental outcomes, and maintain a safe laboratory environment.

Chemical and Physical Properties

This compound, with the full chemical name N-α-Fmoc-N-β-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]-D-diaminopropionic acid, is a specialized amino acid derivative designed for solid-phase peptide synthesis (SPPS). The N-α amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the N-β side-chain amine is protected by the hydrazine-sensitive isovaleryl-Dde (Ivdde) group. This orthogonal protection scheme allows for the selective deprotection of the side chain while the peptide remains anchored to the resin, enabling the synthesis of complex peptides with side-chain modifications.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 607366-20-1
Molecular Formula C₃₁H₃₆N₂O₆
Molecular Weight 532.63 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF and DMSO

Storage and Stability

Proper storage of this compound is paramount to prevent its degradation and maintain its reactivity. The stability of the compound is influenced by temperature, moisture, and light.

Table 2: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8°C. For long-term storage, -20°C is recommended.Minimizes the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation and hydrolysis from atmospheric moisture.
Light Exposure Store in a light-resistant container.The Fmoc group can be sensitive to UV light.
Moisture Keep in a tightly sealed container with a desiccant.The compound is susceptible to hydrolysis.

It is crucial to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.

Handling and Safety

Table 3: Handling and Personal Protective Equipment (PPE)

PrecautionSpecification
Ventilation Handle in a well-ventilated area or a chemical fume hood.
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or other suitable chemical-resistant gloves.
Respiratory Protection For operations that may generate dust, a NIOSH-approved respirator is recommended.
Skin and Body Protection Laboratory coat.

In case of accidental contact, follow standard first-aid procedures:

  • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes.

  • Skin Contact: Wash the affected area thoroughly with soap and water.

  • Inhalation: Move to fresh air.

  • Ingestion: Rinse mouth with water. Seek medical attention.

Experimental Protocols

The utility of this compound lies in its application in SPPS, particularly for the introduction of a selectively addressable amine on the peptide side chain.

Incorporation of this compound into a Peptide Sequence

This protocol outlines the general steps for coupling this compound to a growing peptide chain on a solid support.

Materials:

  • This compound

  • Peptide synthesis resin (e.g., Rink Amide, Wang) with the N-terminal Fmoc group removed

  • Coupling reagents (e.g., HBTU/HOBt or HATU)

  • Base (e.g., DIPEA or NMM)

  • DMF (peptide synthesis grade)

  • DCM

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group.

  • Washing: Wash the resin thoroughly with DMF.

  • Coupling:

    • Dissolve this compound (3-5 equivalents) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add the base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF and DCM and dry.

Selective Deprotection of the Ivdde Group

The Ivdde group is orthogonal to the Fmoc and most acid-labile side-chain protecting groups, and it can be selectively removed using a dilute solution of hydrazine.

Materials:

  • Peptide-resin containing the this compound residue

  • Hydrazine monohydrate

  • DMF (peptide synthesis grade)

Procedure:

  • Prepare Deprotection Solution: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

  • Resin Treatment:

    • Add the 2% hydrazine/DMF solution to the peptide-resin.

    • Agitate the mixture at room temperature. The reaction time can vary from 30 minutes to a few hours depending on the sequence and steric hindrance.

    • Monitor the deprotection reaction for completeness.

  • Washing: Thoroughly wash the resin with DMF to remove the cleaved Ivdde group and excess hydrazine.

The newly exposed side-chain amine is now available for further modification, such as labeling, cyclization, or branching.

Signaling Pathways and Workflows

Chemical Structure of this compound

G cluster_Fmoc Fmoc Group cluster_Dap D-Dap Core cluster_Ivdde Ivdde Group Fmoc_structure Fluorenylmethyloxycarbonyl Dap_structure D-Diaminopropionic Acid Fmoc_structure->Dap_structure α-Amine Protection Ivdde_structure Isovaleryl-Dde Ivdde_structure->Dap_structure β-Amine Protection

Caption: Orthogonal protection scheme of this compound.

Experimental Workflow for Selective Side-Chain Modification

G start Start: Peptide-Resin with This compound Incorporated deprotect_ivdde Selective Ivdde Deprotection (2% Hydrazine in DMF) start->deprotect_ivdde wash1 Wash Resin (DMF) deprotect_ivdde->wash1 modify_side_chain Side-Chain Modification (e.g., Labeling, Cyclization) wash1->modify_side_chain wash2 Wash Resin modify_side_chain->wash2 continue_synthesis Continue Peptide Elongation (Fmoc Deprotection & Coupling) wash2->continue_synthesis cleave Cleave Peptide from Resin continue_synthesis->cleave end End: Purified, Side-Chain Modified Peptide cleave->end

Caption: Workflow for utilizing this compound.

Decision Tree for Troubleshooting Ivdde Deprotection

G start Incomplete Ivdde Deprotection? increase_time Increase Reaction Time start->increase_time Yes re_evaluate Re-evaluate and Test start->re_evaluate No increase_conc Increase Hydrazine Conc. (up to 5-10%) increase_time->increase_conc Still Incomplete increase_time->re_evaluate Complete check_reagents Check Hydrazine Quality increase_conc->check_reagents Still Incomplete increase_conc->re_evaluate Complete check_reagents->re_evaluate

Caption: Troubleshooting guide for Ivdde deprotection.

Conclusion

This compound is a valuable tool for the synthesis of complex and modified peptides. Proper storage and handling are essential to ensure its stability and reactivity. The provided protocols and workflows offer a guide for its successful incorporation and selective side-chain manipulation in solid-phase peptide synthesis. Researchers should always consult relevant safety data for similar compounds and adhere to good laboratory practices.

An In-depth Technical Guide to the Solubility of Fmoc-D-Dap(Ivdde)-OH in Different Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of Fmoc-D-Dap(Ivdde)-OH, a key building block in peptide synthesis. Due to the absence of specific published quantitative solubility data for this particular compound, this document focuses on providing a strong foundational understanding based on the general properties of Fmoc-protected amino acids, qualitative solubility information, and standardized methodologies for solubility determination.

Core Principles of Fmoc-Amino Acid Solubility

The solubility of Fmoc-protected amino acids is primarily dictated by the interplay between the large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group and the physicochemical properties of the amino acid side chain and any protecting groups present. The Fmoc group generally imparts good solubility in a variety of organic solvents. However, the overall solubility profile is a composite of the polarity, hydrogen bonding capacity, and steric factors of the entire molecule.

Polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO) are widely recognized as effective solvents for Fmoc-amino acids and are commonly used in solid-phase peptide synthesis (SPPS).[1] Chlorinated solvents like dichloromethane (DCM) are also frequently used.[1] While effective, many of these traditional solvents are facing increasing scrutiny due to environmental and safety concerns, leading to research into "greener" alternatives.[1][2]

Qualitative Solubility of this compound

Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents

Solvent CategorySolvent NameAbbreviationExpected SolubilityRationale & Notes
Polar Aprotic N,N-DimethylformamideDMFHighly SolubleThe most common and effective solvent for SPPS; Fmoc-amino acids are generally very soluble.[1][3] Can be mixed with DMSO for difficult-to-dissolve compounds.[4]
N-Methyl-2-pyrrolidoneNMPHighly SolubleSimilar to DMF in its ability to dissolve Fmoc-protected amino acids.[1]
Dimethyl sulfoxideDMSOHighly SolubleA strong solvent for many organic compounds, including those with poor solubility in other solvents.[4] Should be used with caution for peptides containing Met or Cys.[5]
Chlorinated DichloromethaneDCMSolubleA common solvent in organic synthesis, though generally less effective than DMF or NMP for highly polar compounds.[1]
Ethers TetrahydrofuranTHFLimited to ModerateUsed in some "green" SPPS protocols, but its solvating power for Fmoc-amino acids can be lower than DMF or NMP.[3]
Nitriles AcetonitrileACNLimited to ModerateMore commonly used in purification (e.g., HPLC) than as a primary solvent for coupling reactions due to lower solubility of some Fmoc-amino acids.[3][6]
Aqueous WaterH₂OInsolubleThe hydrophobic nature of the Fmoc and ivDde groups makes solubility in purely aqueous solutions highly unlikely.

Note: The information in this table is based on general knowledge of Fmoc-amino acid chemistry and should be confirmed by experimental testing for specific applications.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers requiring precise solubility data, the shake-flask method is the gold standard for determining equilibrium solubility.[3] This method involves agitating an excess of the solute in the solvent of interest for a sufficient period to reach equilibrium, followed by quantifying the concentration of the dissolved solute in the supernatant.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a defined temperature.

Materials:

  • High-purity this compound

  • Anhydrous organic solvent of interest (e.g., DMF, DCM, ACN)

  • Sealed vials (e.g., scintillation vials)

  • Temperature-controlled orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.2 µm, solvent-compatible, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in the solvent of interest to prepare a stock solution of known concentration.

    • Perform a series of dilutions of the stock solution to create a set of standard solutions with decreasing concentrations. These will be used to generate a calibration curve.

  • Sample Preparation and Equilibration:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent. The amount should be sufficient to ensure undissolved solid remains after equilibrium is reached.[3]

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a period sufficient to reach equilibrium (typically 24-48 hours).[3]

  • Sample Processing:

    • After the equilibration period, remove the vials from the shaker and let them stand to allow the undissolved solid to settle.

    • Centrifuge the vials to further separate the solid from the supernatant.

    • Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.2 µm syringe filter to remove any remaining particulate matter.

    • Dilute the filtered supernatant with the solvent to a concentration that falls within the range of the calibration curve.

  • Quantification by HPLC:

    • Analyze the standard solutions and the diluted sample solution by HPLC. The large, aromatic Fmoc group allows for sensitive UV detection.

    • Generate a calibration curve by plotting the peak area from the HPLC chromatograms of the standard solutions against their known concentrations.

    • Determine the concentration of the diluted sample solution from the calibration curve.

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

Visualization of Experimental and Decision-Making Workflows

The following diagrams illustrate the experimental workflow for solubility determination and a logical process for solvent selection.

experimental_workflow start Start: High-Purity This compound add_excess Add excess solid to a known volume of solvent start->add_excess equilibrate Equilibrate with agitation (24-48h at constant T) add_excess->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge filter Filter supernatant (0.2 µm syringe filter) centrifuge->filter hplc Analyze standards and sample by HPLC-UV filter->hplc prepare_standards Prepare standard solutions of known concentrations prepare_standards->hplc calculate Calculate solubility from calibration curve hplc->calculate end End: Quantitative Solubility Value (e.g., mg/mL) calculate->end

Caption: Workflow for Quantitative Solubility Determination.

solvent_selection_workflow start Define Application application SPPS Coupling, Purification, or Analysis? start->application spps High solubility required? application->spps Coupling purification HPLC Compatibility? application->purification Purification analysis NMR/MS Compatibility? application->analysis Analysis use_dmf_nmp Use DMF or NMP spps->use_dmf_nmp Yes consider_dcm Consider DCM or 'greener' solvents spps->consider_dcm No use_acn_water Use ACN/Water gradients purification->use_acn_water Yes use_dmso_d6 Use deuterated solvents (e.g., DMSO-d6) analysis->use_dmso_d6 Yes

Caption: Logical Workflow for Solvent Selection.

Conclusion

This compound is expected to exhibit good solubility in polar aprotic solvents, which are standard in peptide synthesis. For applications requiring precise concentration control, it is imperative to experimentally determine the solubility in the chosen solvent system. The provided shake-flask protocol offers a robust and reliable method for obtaining such quantitative data. The logical workflow for solvent selection should aid researchers in making an informed choice based on their specific experimental needs, balancing solubility requirements with downstream compatibility for purification and analysis.

References

The Ivdde Protecting Group: A Technical Guide for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is paramount to achieving complex, multi-functionalized peptides. Among these, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (Ivdde) group has emerged as a powerful tool for orthogonal protection strategies in solid-phase peptide synthesis (SPPS). This guide provides an in-depth overview of the key features, applications, and experimental considerations of the Ivdde protecting group.

Core Features and Advantages

The Ivdde group is primarily used for the protection of the ε-amino group of lysine residues. Its defining characteristic is its unique deprotection condition, which confers orthogonality to the widely used Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups.[1] This orthogonality is the cornerstone of its utility, allowing for selective deprotection and modification of specific sites within a peptide sequence while the rest of the molecule remains protected.[1]

The key features of the Ivdde protecting group include:

  • Orthogonality: It is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) and the acidic conditions used for Boc group removal and cleavage from the resin (e.g., trifluoroacetic acid, TFA).[1][2]

  • Selective Cleavage: The Ivdde group is selectively removed under mild conditions using a solution of hydrazine in dimethylformamide (DMF).[2][3]

  • Enhanced Stability: Compared to the related Dde (4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl group, the Ivdde group exhibits superior stability and reduced intramolecular migration, a significant advantage in the synthesis of long or complex peptides.[3]

  • Reaction Monitoring: The deprotection reaction can be conveniently monitored by UV spectrophotometry, as the cleavage of the Ivdde group releases a chromophoric indazole byproduct that absorbs strongly at 290 nm.[2][4]

These features make the Ivdde group an ideal choice for the synthesis of branched peptides, cyclic peptides, and peptides with site-specific modifications such as PEGylation or fluorescent labeling.[2][3]

Quantitative Data Summary

The efficiency of Ivdde group removal is dependent on several factors, including hydrazine concentration, reaction time, and the position of the Ivdde-protected residue within the peptide sequence. The following tables summarize key quantitative data related to the Ivdde protecting group.

PropertyValue/Description
Chemical Formula C34H42N2O6 (for ivDde-L-Lys(Fmoc)-OH)
Molecular Weight 574.7 g/mol (for ivDde-L-Lys(Fmoc)-OH)[3]
Standard Deprotection 2% hydrazine in DMF[2][3]
Stability Stable to TFA and piperidine[1][2][3]
UV Monitoring λmax 290 nm (for indazole byproduct)[2][3][4]
ParameterConditionObservation
Hydrazine Concentration 2% in DMFStandard condition, effective for most cases.[2][3]
4% in DMFNearly complete removal in cases where 2% is insufficient.[5]
up to 10% in DMFUsed for particularly difficult removals.
Reaction Time 3 x 3 minutesA common starting point for deprotection.[3]
3 x 5 minutesMarginal increase in deprotection completion compared to 3x3 min.[5]
3 x 10 minutes with oscillating mixingOutperforms static batch methods.[3]

Experimental Protocols

Standard Protocol for Ivdde Group Removal

This protocol is a general guideline for the deprotection of an Ivdde-protected lysine residue on a solid-phase resin.

Reagents:

  • 2% (v/v) hydrazine monohydrate in DMF.

Procedure:

  • Swell the peptide-resin in DMF.

  • Drain the DMF.

  • Add the 2% hydrazine/DMF solution to the resin.

  • Agitate the mixture for 3-10 minutes at room temperature.

  • Drain the solution.

  • Repeat steps 3-5 two more times.[3]

  • Wash the resin thoroughly with DMF.

  • To monitor the reaction, collect the filtrate from each hydrazine treatment and measure the absorbance at 290 nm. The absorbance should increase with each treatment and then plateau upon complete removal.[2][4]

Protocol for On-Resin Side-Chain Modification using Ivdde-Lys(Fmoc)-OH

This protocol outlines the steps for incorporating a modification onto the side chain of a lysine residue during SPPS.

Procedure:

  • Incorporate the ivDde-L-Lys(Fmoc)-OH amino acid into the growing peptide chain using standard coupling procedures.

  • Treat the resin with a piperidine/DMF solution to selectively remove the Fmoc group from the lysine side chain, exposing the ε-amino group.[1]

  • Couple the desired molecule (e.g., a carboxylic acid-functionalized label, a fatty acid) to the newly liberated ε-amino group using standard coupling reagents.[1]

  • Proceed with the removal of the N-terminal Fmoc group of the peptide chain and continue with the synthesis.

Visualizing Workflows with Graphviz

Workflow for the Synthesis of a Branched Peptide

The following diagram illustrates the logical workflow for synthesizing a branched peptide using an Ivdde-protected lysine residue.

Branched_Peptide_Synthesis start Start SPPS of Main Chain incorporate_lys Incorporate ivDde-Lys(Fmoc)-OH start->incorporate_lys deprotect_fmoc_alpha Remove α-Fmoc (Piperidine) incorporate_lys->deprotect_fmoc_alpha elongate_main Elongate Main Chain deprotect_fmoc_alpha->elongate_main protect_n_terminus Protect N-terminus (e.g., Boc) elongate_main->protect_n_terminus deprotect_ivdde Remove ε-Ivdde (Hydrazine) protect_n_terminus->deprotect_ivdde start_branch Initiate Branch Synthesis deprotect_ivdde->start_branch elongate_branch Elongate Branch Chain start_branch->elongate_branch final_deprotection Final Deprotection & Cleavage (TFA) elongate_branch->final_deprotection end Branched Peptide final_deprotection->end

Caption: Synthesis of a branched peptide using Ivdde.

Orthogonal Deprotection Strategy

This diagram illustrates the orthogonal nature of the Ivdde protecting group in relation to Fmoc and Boc groups.

Orthogonal_Deprotection cluster_deprotection Selective Deprotection Steps Peptide Fully Protected Peptide (Nα-Fmoc, Nε-Ivdde, Side Chains-Boc) Fmoc_Removal Fmoc Removal (Piperidine) Peptide->Fmoc_Removal Elongation Ivdde_Removal Ivdde Removal (Hydrazine) Peptide->Ivdde_Removal Side-chain mod. Final_Cleavage Final Cleavage (TFA) Peptide->Final_Cleavage Peptide release Fmoc_Removal->Peptide Ivdde_Removal->Peptide

Caption: Orthogonal deprotection scheme.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis using Fmoc-D-Dap(Ivdde)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the incorporation of Fmoc-D-Dap(Ivdde)-OH into peptide sequences using Fluorenylmethyloxycarbonyl (Fmoc)-based Solid-Phase Peptide Synthesis (SPPS). The use of D-diaminopropionic acid (D-Dap) offers a unique scaffold for the synthesis of branched, cyclic, or otherwise modified peptides. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (Ivdde) protecting group provides an orthogonal protection strategy, allowing for selective deprotection of the β-amino group on the solid support, independent of the Nα-Fmoc and acid-labile side-chain protecting groups.

Introduction to the Fmoc/Ivdde Orthogonal Strategy

In Fmoc-based SPPS, the Nα-amino group of the growing peptide chain is temporarily protected by the base-labile Fmoc group, while the side chains of trifunctional amino acids are protected by acid-labile groups (e.g., tBu, Trt, Pbf). The Ivdde group is a hydrazine-labile protecting group, stable to the basic conditions used for Fmoc removal (e.g., 20% piperidine in DMF) and the acidic conditions used for final cleavage from the resin (e.g., TFA).[1][2] This orthogonality is crucial for the synthesis of complex peptides where site-specific modification of a side chain is required.

The incorporation of this compound allows for the assembly of the main peptide backbone, followed by the selective removal of the Ivdde group to expose the β-amino group of the D-Dap residue. This free amine can then be further functionalized on-resin, for example, by coupling a second peptide chain to create a branched peptide, introducing a reporter molecule, or forming a cyclic peptide.

Data Presentation

Table 1: Reagents for Fmoc-SPPS Cycle
ReagentConcentration/Molar Equivalents (relative to resin loading)Purpose
Resin Swelling
N,N-Dimethylformamide (DMF)Sufficient to cover the resinSwells the resin beads to allow for efficient diffusion of reagents.
Fmoc Deprotection
Piperidine in DMF20% (v/v)Removes the Nα-Fmoc protecting group.
Amino Acid Coupling
This compound3-5 equivalentsThe amino acid to be coupled. Higher equivalents are recommended due to potential steric hindrance.
Coupling Reagent (e.g., HATU, HCTU)2.9-4.5 equivalentsActivates the carboxylic acid of the Fmoc-amino acid for amide bond formation.
Base (e.g., DIPEA, NMM)6-10 equivalentsNeutralizes the protonated amine and facilitates the coupling reaction.
Ivdde Deprotection
Hydrazine Monohydrate in DMF2% (v/v)Selectively removes the Ivdde protecting group from the D-Dap side chain.[3]
Washing
N,N-Dimethylformamide (DMF)Sufficient to cover the resinRemoves excess reagents and byproducts after each step.
Dichloromethane (DCM)Sufficient to cover the resinUsed for washing, particularly before and after cleavage.
Cleavage and Global Deprotection
Trifluoroacetic Acid (TFA)95% (v/v)Cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.
Scavengers (e.g., TIS, H₂O, DODT)2.5% each (v/v)Traps reactive cations generated during cleavage to prevent side reactions.
Table 2: Typical Timeframes for Key SPPS Steps
StepDurationNotes
Resin Swelling30-60 minutesEssential for optimal reaction kinetics.
Fmoc Deprotection2 x (5-10 minutes)A two-step deprotection is standard to ensure complete removal of the Fmoc group.
Amino Acid Coupling1-4 hours (or overnight)Coupling time for sterically hindered amino acids like this compound may need to be extended. Monitoring with a Kaiser test is recommended.
Ivdde Deprotection3 x 10-20 minutesRepeated treatments are necessary for complete removal of the Ivdde group.
Washing3-5 cycles per solventThorough washing is critical for the purity of the final peptide.
Cleavage and Deprotection2-4 hoursThe duration depends on the specific peptide sequence and protecting groups used.

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Cycle for Incorporation of this compound

This protocol describes a single cycle for the coupling of this compound to a growing peptide chain on a solid support (e.g., Rink Amide resin for a C-terminal amide).

1. Resin Preparation:

  • Place the desired amount of resin in a reaction vessel.

  • Swell the resin in DMF for 30-60 minutes.

  • Drain the DMF.

2. Nα-Fmoc Deprotection:

  • Add 20% piperidine in DMF to the resin.

  • Agitate for 5-10 minutes and drain.

  • Repeat the treatment with fresh 20% piperidine in DMF for another 5-10 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Coupling of this compound:

  • In a separate vial, dissolve this compound (3-5 eq.), a suitable coupling reagent such as HATU (2.9-4.5 eq.), and a base like DIPEA (6-10 eq.) in DMF.

  • Pre-activate the mixture for 1-5 minutes at room temperature.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture for 1-4 hours at room temperature. For sterically hindered couplings, a longer reaction time or a double coupling (repeating the coupling step) may be necessary.

  • Optional but Recommended: Perform a Kaiser test to monitor the reaction. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a double coupling.

  • Wash the resin with DMF (3-5 times).

4. Capping (Optional):

  • If the coupling is incomplete after extended time or double coupling, cap the unreacted amines with a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.

Protocol 2: Selective Deprotection of the Ivdde Group

This protocol is performed after the desired peptide sequence has been assembled.

1. Resin Preparation:

  • Ensure the Nα-Fmoc group of the terminal amino acid is protected. If not, perform an Fmoc protection step or cap the N-terminus.

  • Wash the peptide-resin with DMF (3-5 times).

2. Ivdde Deprotection:

  • Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

  • Add the hydrazine solution to the peptide-resin and agitate for 10-20 minutes.

  • Drain the solution.

  • Repeat the hydrazine treatment two more times to ensure complete removal of the Ivdde group.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of hydrazine.

3. Side-Chain Modification:

  • The resin with the deprotected β-amino group of the D-Dap residue is now ready for the desired side-chain modification (e.g., coupling of another amino acid, a small molecule, or cyclization).

Mandatory Visualization

SPPS_Workflow Resin Resin-Bound Peptide (Nα-Fmoc Protected) Fmoc_Deprotection Nα-Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 DMF Wash Fmoc_Deprotection->Washing1 Coupling Coupling This compound HATU/DIPEA in DMF Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Elongated_Peptide Elongated Peptide (Nα-Fmoc Protected) Washing2->Elongated_Peptide Elongated_Peptide->Fmoc_Deprotection Repeat Cycle

Caption: Workflow for a single coupling cycle of this compound in SPPS.

Ivdde_Deprotection_Workflow Peptide_Ivdde Resin-Bound Peptide with Dap(Ivdde) Hydrazine_Treatment Ivdde Deprotection (2% Hydrazine/DMF) Peptide_Ivdde->Hydrazine_Treatment Washing DMF Wash Hydrazine_Treatment->Washing Peptide_NH2 Resin-Bound Peptide with Deprotected Dap Side Chain Washing->Peptide_NH2 Modification On-Resin Side-Chain Modification Peptide_NH2->Modification

Caption: Workflow for the selective deprotection of the Ivdde group and subsequent side-chain modification.

Conclusion

The use of this compound in solid-phase peptide synthesis provides a robust and versatile method for the creation of complex and modified peptides. The orthogonal nature of the Ivdde protecting group allows for selective on-resin functionalization of the D-Dap side chain, opening up possibilities for the development of novel peptide-based therapeutics and research tools. Careful optimization of coupling conditions, particularly for this sterically hindered amino acid, and thorough washing steps are critical for achieving high purity and yield of the final product. The protocols provided herein serve as a comprehensive guide for the successful implementation of this methodology.

References

Application Notes and Protocols: Selective Cleavage of the Ivdde Protecting Group with Hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (Ivdde) group is a crucial amine protecting group in modern solid-phase peptide synthesis (SPPS). Its utility lies in its unique cleavage condition using dilute hydrazine, which confers orthogonality with the commonly used Fmoc (acid-labile) and Boc (base-labile) protecting groups. This orthogonality allows for the selective deprotection of specific amino acid side chains, enabling the synthesis of complex peptides, including branched, cyclic, and site-specifically modified peptides.[1] The Ivdde group is a more sterically hindered analogue of the Dde group, offering enhanced stability and reduced risk of migration during synthesis.[2][3]

These application notes provide a comprehensive overview and detailed protocols for the selective cleavage of the Ivdde protecting group using hydrazine.

Reaction Mechanism

The cleavage of the Ivdde group is initiated by a nucleophilic attack of hydrazine on one of the carbonyl groups of the dioxocyclohexylidene ring. This is followed by an intramolecular cyclization, resulting in the formation of a stable indazole byproduct and the release of the free amine on the peptide.[3] This indazole byproduct has a distinct UV absorbance at 290 nm, which can be utilized to monitor the progress of the deprotection reaction in real-time.[4][5]

Data Presentation: Optimization of Ivdde Cleavage

The efficiency of Ivdde cleavage can be influenced by several factors, including hydrazine concentration, reaction time, and the number of treatments. The following table summarizes a study on the optimization of these parameters for the deprotection of an Ivdde-protected lysine residue on a model peptide (ACP-K(Ivdde)).

Condition IDHydrazine Concentration (%)Reaction Time per Repetition (min)Number of RepetitionsObserved Cleavage EfficiencyReference
1233Small fraction of deprotection[6]
2253~50% complete[6]
3234Nominal increase over 3 repetitions[6]
4433Nearly complete deprotection[6]
5up to 10Not SpecifiedMultipleEmployed for difficult removals[7]

Note: The efficiency of cleavage can be sequence-dependent and may be hindered by peptide aggregation on the solid support.[3][4] In such cases, pre-swelling the resin with a solvent mixture like DMF:DCM (1:1) for 1 hour before hydrazine treatment may be beneficial.[4]

Experimental Protocols

Protocol 1: Standard Ivdde Deprotection on Solid-Phase Resin

This protocol is suitable for most standard applications of Ivdde cleavage.

Materials:

  • Peptide-resin with Ivdde-protected amino acid(s)

  • N,N-Dimethylformamide (DMF)

  • Hydrazine monohydrate

  • Shaker or vortex mixer

  • Solid-phase synthesis vessel

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.

  • Deprotection Solution Preparation: Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF. For 1 gram of resin, approximately 75 mL of this solution will be needed in total.[8]

  • First Hydrazine Treatment: Drain the DMF from the resin and add the 2% hydrazine solution (approximately 25 mL per gram of resin).

  • Reaction: Gently agitate the resin suspension at room temperature for 3 minutes.[2]

  • Drain: Drain the deprotection solution from the resin.

  • Repeat Treatments: Repeat steps 3-5 two more times for a total of three hydrazine treatments.[2] For difficult sequences, the number of repetitions can be increased to five.[7][9]

  • Washing: Wash the resin thoroughly with DMF (at least 5 times) to remove the cleaved protecting group and residual hydrazine.[2][8] The resin is now ready for the next synthetic step.

Protocol 2: Optimized Ivdde Deprotection for Difficult Sequences

For peptides where standard conditions result in incomplete deprotection, the following optimized protocol can be employed.

Materials:

  • Same as Protocol 1

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.

  • Deprotection Solution Preparation: Prepare a fresh 4% (v/v) solution of hydrazine monohydrate in DMF.

  • First Hydrazine Treatment: Drain the DMF from the resin and add the 4% hydrazine solution.

  • Reaction: Gently agitate the resin suspension at room temperature for 3 minutes.[6]

  • Drain: Drain the deprotection solution.

  • Repeat Treatments: Repeat steps 3-5 two more times for a total of three treatments.[6]

  • Washing: Wash the resin thoroughly with DMF (at least 5 times).

Caution: Higher concentrations of hydrazine (>2%) can increase the risk of side reactions such as peptide cleavage at Glycine residues and the conversion of Arginine to Ornithine.[3][8] Therefore, the use of higher concentrations should be carefully considered and monitored.

Mandatory Visualizations

Mechanism of Ivdde Cleavage by Hydrazine Ivdde Ivdde-Protected Amine (on peptide) Nucleophilic_Attack Nucleophilic Attack Ivdde->Nucleophilic_Attack Hydrazine Hydrazine (H2N-NH2) Hydrazine->Nucleophilic_Attack Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Indazole Indazole Byproduct (UV active at 290 nm) Cyclization->Indazole Deprotected_Amine Deprotected Amine (on peptide) Cyclization->Deprotected_Amine

Caption: Mechanism of hydrazine-mediated Ivdde cleavage.

Experimental Workflow for Ivdde Deprotection Start Start: Ivdde-Protected Peptide on Resin Swell Swell Resin in DMF Start->Swell Prepare_Hydrazine Prepare 2-4% Hydrazine in DMF Swell->Prepare_Hydrazine Add_Hydrazine Add Hydrazine Solution to Resin Prepare_Hydrazine->Add_Hydrazine React Agitate for 3-5 minutes Add_Hydrazine->React Drain Drain Solution React->Drain Repeat Repeat Hydrazine Treatment (2-4x) Drain->Repeat Repeat->Add_Hydrazine Yes Wash Wash Resin with DMF (5x) Repeat->Wash No End End: Deprotected Peptide Ready for Next Step Wash->End

Caption: Workflow for selective Ivdde deprotection.

Potential Side Reactions and Considerations

  • Fmoc Group Cleavage: Hydrazine will also cleave Fmoc groups. Therefore, for selective Ivdde removal, the N-terminus of the peptide should be protected with a group stable to hydrazine, such as the Boc group.[3][8][10]

  • Peptide Backbone Cleavage: High concentrations of hydrazine can lead to the cleavage of the peptide backbone, particularly at Glycine residues.[3][8]

  • Arginine to Ornithine Conversion: The guanidinium group of Arginine can be converted to the amino group of Ornithine in the presence of hydrazine.[3][8]

  • Incomplete Cleavage: As mentioned, incomplete cleavage can be an issue for sterically hindered or aggregated peptide sequences.[3][7] Optimization of reaction conditions is crucial in such cases.

Conclusion

The selective cleavage of the Ivdde protecting group with hydrazine is a robust and indispensable tool in peptide chemistry. A thorough understanding of the reaction mechanism, optimization of the experimental protocol, and awareness of potential side reactions are critical for its successful application. By following the detailed protocols and considering the data presented in these application notes, researchers can effectively utilize the Ivdde group for the synthesis of complex and specifically modified peptides.

References

Synthesis of Branched Peptides Utilizing Fmoc-D-Dap(Ivdde)-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of branched peptides is a powerful strategy in medicinal chemistry and drug development to create molecules with enhanced biological activity, stability, and unique structural properties. The incorporation of D-amino acids, such as D-2,3-diaminopropionic acid (D-Dap), can further augment peptide stability against enzymatic degradation. The use of an orthogonally protected building block like Fmoc-D-Dap(Ivdde)-OH is central to the successful solid-phase peptide synthesis (SPPS) of such complex structures.

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (Ivdde) group is a hydrazine-labile side-chain protecting group. Its stability to the basic conditions required for Nα-Fmoc group removal (typically piperidine in DMF) and acidic conditions for final cleavage from the resin allows for selective deprotection of the β-amino group of the D-Dap residue while the peptide is still attached to the solid support. This enables the synthesis of a second peptide chain on the side chain, creating a branched peptide. The Ivdde group is favored over the related Dde group due to its increased steric hindrance, which minimizes premature cleavage and reduces the risk of side-chain to α-amine migration, a known side reaction with diaminopropionic acid residues.[1]

This document provides detailed application notes and protocols for the synthesis of branched peptides using this compound.

Data Presentation

The successful synthesis of branched peptides relies on the efficient coupling of amino acids and the selective and complete deprotection of the orthogonal protecting group. The following tables summarize key quantitative parameters for the synthesis process.

ParameterRecommendationRationale
Resin Rink Amide, Wang, or 2-Chlorotrityl ChlorideStandard resins compatible with Fmoc chemistry. The choice depends on the desired C-terminal functionality (amide or carboxylic acid).
This compound Equivalents 1.5 - 3.0An excess is recommended to ensure complete coupling.
Coupling Reagent Equivalents 1.4 - 2.9 (relative to amino acid)Potent coupling reagents are necessary.
Base Equivalents (e.g., DIPEA) 3.0 - 6.0A non-nucleophilic base is crucial to prevent side reactions.
Solvent Anhydrous, peptide-grade DMF or NMPGood solvation of the peptide-resin is essential for efficient reactions.
ReagentConcentrationDurationRepetitionsPurpose
Piperidine in DMF20% (v/v)5-10 min2Nα-Fmoc deprotection
Hydrazine monohydrate in DMF2% (v/v)3-5 min3Selective Ivdde deprotection[1][2]
Trifluoroacetic acid (TFA) cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)95% TFA2-4 hours1Final cleavage from resin and removal of side-chain protecting groups

Experimental Protocols

The following protocols detail the manual synthesis of a branched peptide on a solid support using this compound. These steps can be adapted for automated peptide synthesizers.

Protocol 1: Solid-Phase Synthesis of the Main Peptide Chain
  • Resin Swelling: Swell the chosen resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin according to standard coupling protocols (e.g., using HBTU/DIPEA or HATU/DIPEA).

  • Chain Elongation: Perform iterative cycles of Nα-Fmoc deprotection and amino acid coupling to assemble the main peptide chain.

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once. Wash the resin thoroughly with DMF.

    • Amino Acid Coupling: Couple the next Fmoc-protected amino acid (including this compound at the desired branching point) using a suitable activating agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. Allow the reaction to proceed for 1-2 hours. Monitor coupling completion with a ninhydrin (Kaiser) test.

  • N-terminal Protection (Optional but Recommended): After the final amino acid of the main chain is coupled and its Fmoc group is removed, it is advisable to protect the N-terminal α-amino group with a Boc group (using Boc-anhydride) to prevent its reaction during the subsequent hydrazine treatment.[1][2]

Protocol 2: Selective Ivdde Group Deprotection
  • Resin Washing: Wash the peptide-resin thoroughly with DMF (5-7 times) to remove any residual piperidine from the final Fmoc deprotection step.

  • Hydrazine Treatment:

    • Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF.

    • Add the hydrazine solution to the resin (approximately 25 mL per gram of resin).[2]

    • Gently agitate the mixture at room temperature for 3-5 minutes.[2]

    • Drain the solution.

    • Repeat the hydrazine treatment two more times for a total of three treatments.[2]

  • Thorough Washing: Wash the resin extensively with DMF (at least 5-7 times) to completely remove all traces of hydrazine. This is critical to prevent side reactions during the subsequent coupling steps.

Protocol 3: Synthesis of the Branched Peptide Chain
  • Amino Acid Coupling to the Side Chain: Couple the first Fmoc-amino acid of the branch chain to the now-free β-amino group of the D-Dap residue using standard coupling protocols as described in Protocol 1, step 3.

  • Chain Elongation of the Branch: Continue with iterative cycles of Nα-Fmoc deprotection and amino acid coupling until the desired branched peptide sequence is assembled.

Protocol 4: Final Cleavage and Deprotection
  • Resin Washing and Drying: After the synthesis is complete, wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used in the synthesis. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed at room temperature for 2-4 hours with occasional agitation.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the TFA filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether to remove scavengers.

    • Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualization

SPPS_Workflow_for_Branched_Peptide cluster_main_chain Main Chain Synthesis cluster_branching Branching and Side Chain Synthesis cluster_final Final Steps resin Start: Resin Swelling main_coupling Iterative Fmoc-SPPS Cycles (Coupling of Main Chain Amino Acids) resin->main_coupling 1. Elongate Main Chain dap_coupling Incorporate this compound main_coupling->dap_coupling 2. Introduce Branching Point n_term_boc Optional: N-terminal Boc Protection dap_coupling->n_term_boc 3. Protect N-terminus ivdde_deprotection Selective Ivdde Deprotection (2% Hydrazine in DMF) n_term_boc->ivdde_deprotection 4. Expose Side-Chain Amine branch_coupling Iterative Fmoc-SPPS Cycles (Coupling of Branch Chain Amino Acids) ivdde_deprotection->branch_coupling 5. Synthesize Branch Chain cleavage Cleavage from Resin & Global Deprotection (TFA Cocktail) branch_coupling->cleavage 6. Cleave and Deprotect purification Purification (RP-HPLC) cleavage->purification 7. Purify product Branched Peptide purification->product

Caption: Workflow for branched peptide synthesis using this compound.

Orthogonal_Protection_Scheme Peptide Peptide-Resin α-NH-Fmoc β-NH-Ivdde (on D-Dap) Other Side Chains (e.g., tBu, Trt, Pbf) Piperidine 20% Piperidine in DMF Peptide:f0->Piperidine Removes Fmoc Hydrazine 2% Hydrazine in DMF Peptide:f1->Hydrazine Removes Ivdde TFA TFA Cocktail Peptide:f2->TFA Removes tBu, Trt, Pbf, etc.

Caption: Orthogonal protection strategy with Fmoc, Ivdde, and other protecting groups.

References

On-Resin Side-Chain Modification Utilizing Fmoc-D-Dap(Ivdde)-OH: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis and drug development, the ability to perform site-specific modifications is paramount for creating novel therapeutics with enhanced properties. On-resin side-chain modification is a powerful technique that allows for the introduction of various functionalities, such as fluorophores, PEG chains, or branched structures, onto a peptide while it is still attached to the solid support. This approach relies on the strategic use of orthogonal protecting groups, which can be selectively removed under specific conditions without affecting other protecting groups or the peptide-resin linkage.[1][2][3]

This application note provides a detailed protocol for the on-resin side-chain modification of peptides incorporating Fmoc-D-Dap(Ivdde)-OH. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (Ivdde) group is a hydrazine-labile protecting group for the side-chain amine of diaminopropionic acid (Dap).[4] Its stability to the piperidine used for Fmoc group removal and the trifluoroacetic acid (TFA) used for final cleavage makes it an excellent choice for orthogonal protection strategies in solid-phase peptide synthesis (SPPS).[5][6] The use of the D-enantiomer of Dap can also contribute to increased metabolic stability of the resulting peptide.

Core Principles and Workflow

The fundamental principle of this methodology is the selective deprotection of the Ivdde group on the side chain of the Dap residue after the peptide backbone has been assembled. This exposes a primary amine that can then be reacted with a desired molecule or building block.

The overall workflow can be summarized as follows:

  • Solid-Phase Peptide Synthesis (SPPS): The linear peptide is assembled on a solid support using standard Fmoc/tBu chemistry, incorporating this compound at the desired position.

  • Selective Ivdde Deprotection: The Ivdde group is selectively removed from the Dap side chain using a dilute solution of hydrazine in a suitable solvent.

  • On-Resin Side-Chain Modification: The newly exposed side-chain amine is reacted with an acylating agent, fluorescent label, or other molecule of interest.

  • Final Cleavage and Deprotection: The modified peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of a peptide containing this compound.

Materials and Reagents:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or Ethyl (hydroxyimino)cyanoacetate

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment with 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating this compound at the desired position.

Protocol 2: On-Resin Ivdde Group Deprotection

This protocol details the selective removal of the Ivdde protecting group.

Materials and Reagents:

  • Peptide-resin from Protocol 1

  • Hydrazine monohydrate

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Wash the peptide-resin with DMF (3x).

  • Deprotection Solution Preparation: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

  • Ivdde Removal:

    • Add the 2% hydrazine/DMF solution to the resin.

    • Agitate the mixture at room temperature for 3-5 minutes.[7][8]

    • Drain the solution.

    • Repeat the hydrazine treatment two more times.[5][8]

  • Washing: Wash the resin thoroughly with DMF (5x) to remove all traces of hydrazine.

Protocol 3: On-Resin Side-Chain Modification

This protocol describes the acylation of the deprotected Dap side-chain amine.

Materials and Reagents:

  • Peptide-resin from Protocol 2

  • Carboxylic acid of interest (e.g., a fluorescent dye with a carboxyl group)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Activation of Carboxylic Acid: In a separate vessel, dissolve the carboxylic acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 2 minutes.

  • Coupling to Side Chain: Add the activated carboxylic acid solution to the peptide-resin.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by a Kaiser test (negative result).

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

Protocol 4: Final Cleavage and Deprotection

This protocol outlines the cleavage of the modified peptide from the resin and removal of remaining protecting groups.

Materials and Reagents:

  • Modified peptide-resin from Protocol 3

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Resin Drying: Dry the peptide-resin under vacuum for 1 hour.

  • Cleavage: Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether (2x).

  • Drying and Purification: Dry the crude peptide under vacuum and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

The following table provides a summary of typical quantitative parameters for the on-resin modification protocol.

ParameterValue/RangeNotes
SPPS Scale 0.1 - 0.5 mmolTypical laboratory scale for peptide synthesis.
Amino Acid Equivalents 3 - 5 eq.Relative to the resin loading.
Coupling Reagent Equivalents 3 - 5 eq.Relative to the resin loading.
Coupling Time 1 - 2 hoursPer amino acid; can be extended for difficult couplings.
Ivdde Deprotection Reagent 2% Hydrazine in DMFHigher concentrations can lead to side reactions.[4]
Ivdde Deprotection Time 3 x 3-5 minutesMultiple short treatments are generally effective.[5]
Side-Chain Acylation Reagents 3 eq. Carboxylic Acid, 2.9 eq. HBTU, 6 eq. DIPEAStandard conditions for amide bond formation.
Side-Chain Acylation Time 2 - 4 hoursMonitor with Kaiser test for completion.
Cleavage Cocktail 95% TFA / 2.5% TIS / 2.5% H₂OStandard for peptides with Arg(Pbf), Trp(Boc), etc.
Cleavage Time 2 - 3 hoursAt room temperature.
Expected Crude Purity 60 - 80%Sequence-dependent.
Expected Final Purity (Post-HPLC) > 95%

Visualizations

experimental_workflow start Start: Fmoc-Resin spps 1. Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) start->spps peptide_resin Peptide-Resin (with this compound) spps->peptide_resin ivdde_deprotection 2. Selective Ivdde Deprotection (2% Hydrazine/DMF) peptide_resin->ivdde_deprotection deprotected_resin Peptide-Resin (with free Dap side-chain amine) ivdde_deprotection->deprotected_resin modification 3. On-Resin Side-Chain Modification (Acylation, Labeling, etc.) deprotected_resin->modification modified_resin Modified Peptide-Resin modification->modified_resin cleavage 4. Final Cleavage & Deprotection (TFA Cocktail) modified_resin->cleavage final_product Purified Modified Peptide cleavage->final_product orthogonal_protection peptide N-terminus (Fmoc) Peptide Backbone D-Dap Side Chain (Ivdde) Other Side Chains (tBu, Boc, Trt) C-terminus-Resin deprotection1 20% Piperidine/DMF peptide:n->deprotection1 SPPS Cycle deprotection2 2% Hydrazine/DMF peptide:d->deprotection2 Selective Modification deprotection3 95% TFA Cocktail peptide->deprotection3 Final Cleavage result1 Free N-terminus Peptide Backbone D-Dap Side Chain (Ivdde) Other Side Chains (tBu, Boc, Trt) C-terminus-Resin deprotection1->result1 result2 N-terminus (Fmoc) Peptide Backbone Free D-Dap Side Chain Other Side Chains (tBu, Boc, Trt) C-terminus-Resin deprotection2->result2 result3 Fully Deprotected Peptide deprotection3->result3

References

Application Notes and Protocols for the Incorporation of Fmoc-D-Dap(Ivdde)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of Fmoc-D-Dap(Ivdde)-OH into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS). The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (Ivdde) protecting group offers a crucial level of orthogonality, allowing for selective deprotection of the D-2,3-diaminopropionic acid (Dap) side chain for subsequent modifications such as cyclization, branching, or labeling.[1][2][3]

Data Presentation

The successful selective deprotection of the Ivdde group is critical for the utility of this compound. The following table summarizes optimized conditions for Ivdde group removal from a peptide resin.

ParameterRecommended ConditionsRationale & Remarks
Deprotection Reagent 2-4% Hydrazine monohydrate in N,N-Dimethylformamide (DMF)2% is the standard concentration to avoid side reactions like peptide cleavage at Glycine residues or conversion of Arginine to Ornithine.[1] Increasing to 4% can enhance removal efficiency.[4]
Reaction Time per Cycle 3 - 5 minutesShorter, repeated treatments are generally more effective and minimize potential side reactions compared to a single, prolonged exposure.[5][6]
Number of Cycles 3 or more repetitionsMultiple cycles ensure complete removal of the Ivdde group, which can sometimes be sluggish.[2][5] The progress of the deprotection can be monitored by UV spectrophotometry at 290 nm.[2][7][8]
Alternative Reagent 0.5 M Hydroxylamine hydrochloride and 0.5 M imidazole in NMPA milder condition that can be used for selective Dde/Ivdde removal in the presence of Fmoc groups.[1][6]

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the standard steps for one cycle of amino acid addition in Fmoc-SPPS.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin for a C-terminal amide) in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5-10 minutes at room temperature.

    • Drain the piperidine solution.

    • Repeat the piperidine treatment for another 5-10 minutes.[9]

  • Washing: Wash the resin thoroughly with DMF (5-7 times), followed by Dichloromethane (DCM) (2-3 times), and finally with DMF (2-3 times) to ensure complete removal of piperidine.[9]

  • Amino Acid Coupling: Proceed with the coupling of the next Fmoc-protected amino acid (see Protocol 2 for this compound).

  • Washing: After coupling, wash the resin with DMF (3-5 times) to remove excess reagents.

  • Repeat: Repeat this cycle for each amino acid in the peptide sequence.

Protocol 2: Optimized Coupling of this compound

Due to the potential for steric hindrance, optimized coupling conditions are recommended for this compound.

  • Reagent Preparation: In a separate vial, dissolve this compound (2-4 equivalents relative to resin loading) and a coupling reagent such as HBTU (1.9-3.8 equivalents) in DMF.[10]

  • Activation: Add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (4-8 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. If the test is positive, indicating incomplete coupling, the coupling step can be repeated.

Protocol 3: Selective Deprotection of the Ivdde Group

This protocol allows for the unmasking of the Dap side-chain amine while the peptide remains on the solid support with other protecting groups intact.[2]

  • Resin Preparation: Following the completion of the peptide sequence assembly, wash the peptide-resin thoroughly with DMF (3 x 5 mL).

  • Deprotection Solution Preparation: Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF.[6]

  • Deprotection Reaction:

    • Add the 2% hydrazine solution to the resin (10-25 mL per gram of resin).[1][7]

    • Gently agitate the mixture at room temperature for 3 minutes.[1][5]

    • Drain the solution.

    • Repeat the hydrazine treatment two more times.[5][6] For sluggish removals, increasing the hydrazine concentration to 4% or the reaction time to 5 minutes per cycle can be beneficial.[4]

  • Washing: Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of hydrazine and the cleaved protecting group.[6] The resin is now ready for on-resin modification of the Dap side chain.

Protocol 4: Final Cleavage and Deprotection

After all synthesis and on-resin modifications are complete, the peptide is cleaved from the resin, and the remaining side-chain protecting groups are removed.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

SPPS_Workflow Workflow for Incorporation of this compound and Side-Chain Modification cluster_SPPS Standard SPPS Cycles cluster_Dap_Incorporation Incorporation of this compound cluster_Side_Chain_Mod Side-Chain Modification cluster_Final Final Steps start Start with Resin fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) start->fmoc_deprotection wash1 Wash (DMF/DCM) fmoc_deprotection->wash1 coupling Couple Next Fmoc-AA-OH wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat_spps Repeat for n Cycles wash2->repeat_spps repeat_spps->fmoc_deprotection Next AA couple_dap Couple this compound (HBTU/DIPEA) repeat_spps->couple_dap Incorporate Dap wash3 Wash (DMF) couple_dap->wash3 continue_spps Continue SPPS to completion wash3->continue_spps ivdde_deprotection Ivdde Deprotection (2% Hydrazine/DMF) continue_spps->ivdde_deprotection wash4 Wash (DMF) ivdde_deprotection->wash4 side_chain_reaction On-Resin Side-Chain Modification (e.g., Labeling) wash4->side_chain_reaction wash5 Wash (DMF/DCM) side_chain_reaction->wash5 final_cleavage Final Cleavage (TFA Cocktail) wash5->final_cleavage purification Purification (RP-HPLC) final_cleavage->purification end Final Peptide purification->end

Caption: Workflow for this compound incorporation and modification.

References

Coupling Reagents for Fmoc-D-Dap(Ivdde)-OH in Solid-Phase Peptide Synthesis (SPPS): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to selecting and utilizing coupling reagents for the incorporation of Fmoc-D-Dap(ivDde)-OH in Solid-Phase Peptide Synthesis (SPPS). This compound is a valuable building block for creating branched peptides and for the site-specific modification of peptide side chains due to its orthogonally protected side-chain amine. The bulky 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group, however, introduces significant steric hindrance, which necessitates the use of highly efficient coupling reagents to ensure successful peptide bond formation.

Introduction to Coupling Challenges with this compound

The primary challenge in coupling this compound lies in the steric hindrance presented by the bulky ivDde protecting group on the side chain of the diaminopropionic acid residue. This steric bulk can impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain on the solid support, leading to incomplete coupling reactions. Incomplete couplings result in deletion sequences, which can be difficult to separate from the target peptide, ultimately lowering the overall yield and purity of the final product.

Furthermore, a potential side reaction to consider is the migration of the ivDde group from the side-chain amine to the α-amino group during the Fmoc deprotection step with piperidine. This migration can lead to undesired side products and complicate the purification process. Careful selection of coupling reagents and optimized reaction conditions are therefore critical for the successful incorporation of this compound.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is a critical factor in overcoming the steric hindrance associated with this compound. High-reactivity reagents are generally recommended. While direct comparative data for this compound is limited, the following table summarizes the expected performance of common coupling reagents based on data from other sterically hindered amino acids.

Coupling ReagentReagent ClassTypical Coupling TimeExpected Coupling EfficiencyPotential Side ReactionsKey Considerations
HATU Uronium/Aminium Salt20 - 60 min> 99%Guanidinylation of the N-terminal amine if used in excess.Highly efficient for hindered couplings; lower risk of racemization.[1]
HBTU Uronium/Aminium Salt30 - 90 min98 - 99.5%Guanidinylation of the N-terminal amine if used in excess.A cost-effective alternative to HATU, though slightly less reactive.[1]
HCTU Uronium/Aminium Salt20 - 60 min> 99%Similar to other uronium salts.Reactivity is comparable to HATU and often more cost-effective.
PyBOP Phosphonium Salt30 - 90 min98 - 99%Byproducts can be difficult to remove.Good for hindered couplings with a low risk of racemization.[1]
DIC/Oxyma Carbodiimide/Additive60 - 180 min95 - 98%Dehydration of Asn and Gln residues (in other contexts).A cost-effective option with a low risk of racemization; byproducts are generally soluble.[2]

Disclaimer: The quantitative data presented above is extrapolated from studies on other sterically hindered amino acids. Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

The following are detailed protocols for the manual coupling of this compound using various recommended reagent combinations. These protocols are based on a 0.1 mmol synthesis scale.

General Preparatory Steps
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin for C-terminal amides) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% solution of piperidine in DMF and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.

Protocol 1: HATU Coupling

This protocol is highly recommended for achieving high coupling efficiency with sterically hindered amino acids.

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • This compound (0.4 mmol, 4 eq)

  • HATU (0.38 mmol, 3.8 eq)

  • N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq)

  • Anhydrous, peptide-grade DMF

Procedure:

  • Activation: In a separate vial, dissolve this compound and HATU in DMF. Add DIPEA and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling (double coupling) is recommended.

Protocol 2: HBTU Coupling

A widely used and cost-effective method suitable for many applications.

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • This compound (0.4 mmol, 4 eq)

  • HBTU (0.38 mmol, 3.8 eq)

  • DIPEA (0.8 mmol, 8 eq)

  • Anhydrous, peptide-grade DMF

Procedure:

  • Activation: In a separate vial, dissolve this compound and HBTU in DMF. Add DIPEA and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1.5-3 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Monitoring: Perform a Kaiser test to confirm reaction completion.

Protocol 3: DIC/Oxyma Coupling

A reliable and economical method with a low risk of racemization.

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • This compound (0.4 mmol, 4 eq)

  • OxymaPure® (0.4 mmol, 4 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (0.4 mmol, 4 eq)

  • Anhydrous, peptide-grade DMF

Procedure:

  • Solution Preparation: In a separate vial, dissolve this compound and OxymaPure® in DMF.

  • Coupling: Add the amino acid/Oxyma solution to the resin. Then, add DIC to the reaction vessel. Agitate the mixture at room temperature for 2-4 hours.

  • Washing: Drain the reaction mixture and wash the resin with DMF (3-5 times).

  • Monitoring: Use the Kaiser test to confirm complete coupling.

Visualizing the Workflow and Logic

To further clarify the experimental process and the decision-making involved, the following diagrams are provided.

SPPS_Cycle_Workflow start Start: Swollen Peptide-Resin (N-terminal Fmoc protected) deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 DMF Wash (5-7x) deprotection->wash1 coupling Amino Acid Coupling (e.g., HATU/DIPEA) wash1->coupling wash2 DMF Wash (3-5x) coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test next_cycle Proceed to Next Cycle kaiser_test->next_cycle Negative (Yellow) double_coupling Perform Double Coupling kaiser_test->double_coupling Positive (Blue) double_coupling->wash2

Caption: Experimental workflow for a single coupling cycle of this compound in SPPS.

Coupling_Reagent_Selection cluster_options Coupling Reagent Options cluster_considerations Key Considerations start Challenge: Coupling of Sterically Hindered this compound efficiency Highest Efficiency & Speed Required start->efficiency cost_rac Cost-Effectiveness & Low Racemization start->cost_rac standard Standard / Robust Coupling start->standard hatu HATU / HCTU hbtu HBTU / PyBOP dic_oxyma DIC / Oxyma efficiency->hatu cost_rac->dic_oxyma standard->hbtu

Caption: Decision-making guide for selecting a coupling reagent for this compound.

Conclusion

The successful incorporation of the sterically hindered this compound in SPPS is highly dependent on the choice of coupling reagent and optimized protocols. For challenging couplings where high efficiency is paramount, uronium/aminium salt-based reagents such as HATU and HCTU are the recommended choices. For more routine syntheses where cost is a consideration, HBTU or the DIC/Oxyma combination provide robust and reliable alternatives. It is crucial to monitor the completion of each coupling step, for instance by using the Kaiser test, to ensure the synthesis of high-purity peptides. By following the detailed protocols and considering the comparative data presented, researchers can effectively incorporate this compound into their peptide sequences, enabling the synthesis of complex and modified peptides for a wide range of applications in research and drug development.

References

Application Notes and Protocols: Fmoc-D-Dap(Ivdde)-OH for Peptide Ligation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of complex peptides and proteins with high purity and yield is a cornerstone of modern drug development and biomedical research. Peptide ligation strategies, particularly Native Chemical Ligation (NCL), have become indispensable tools for assembling large peptides from smaller, unprotected fragments.[1][2] The use of orthogonally protected amino acids is central to the success of these strategies, allowing for site-specific modifications and the introduction of functionalities for ligation.[3] Fmoc-D-Dap(Ivdde)-OH, a derivative of D-diaminopropionic acid, offers a unique tool for such applications. The Fmoc (fluorenylmethyloxycarbonyl) group provides temporary protection of the α-amine, while the Ivdde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group offers orthogonal protection of the side-chain amine.[4] This Ivdde group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions for final cleavage from the resin (e.g., TFA), but can be selectively removed on-resin using hydrazine.[4] This allows for specific modification of the Dap side chain, for example, to introduce a handle for subsequent peptide ligation.

Principle of Orthogonal Protection and Ligation

The core of this strategy lies in the orthogonal nature of the protecting groups. In a typical Solid-Phase Peptide Synthesis (SPPS) workflow, the peptide backbone is assembled using Fmoc-protected amino acids.[5] When this compound is incorporated, the Ivdde group remains intact during chain elongation. Once the primary sequence is complete, the Ivdde group can be selectively removed to unmask the side-chain amine of the D-Dap residue. This newly exposed amine can then be functionalized, for instance, to attach a moiety that facilitates peptide ligation.

One of the most powerful ligation techniques is Native Chemical Ligation (NCL). NCL involves the reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue, forming a native peptide bond at the ligation site.[6][7] The strategy involving this compound can be adapted to prepare peptide fragments suitable for NCL. After selective deprotection of the Ivdde group on-resin, the exposed side-chain amine can be used to attach a linker that is subsequently converted to a C-terminal thioester upon cleavage from the resin. This modified peptide fragment can then be ligated to another peptide fragment containing an N-terminal cysteine.

Data Presentation

The following tables summarize quantitative data derived from studies on the synthesis of modified peptides using Ivdde-protected amino acids and subsequent ligation reactions. While specific data for this compound in ligation is limited, the data for the analogous Fmoc-Lys(Ivdde)-OH in the synthesis of branched peptides provides a reasonable expectation of efficiency and purity.[8]

Table 1: Purity of Crude Peptides Synthesized Using Fmoc-Lys(ivDde)-OH [8]

PeptideSynthesis MethodCrude Purity (%)
Lactoferricin-lactoferrampin chimeraMicrowave-enhanced SPPS77
Histone H2B-1A fragment conjugateMicrowave-enhanced SPPS75
Tetra-branched antifreeze peptide analogMicrowave-enhanced SPPS71

Table 2: Typical Yields for Native Chemical Ligation (NCL) Reactions [1]

Reaction StepTypical Yield (%)
Ligation Step (Conversion to Product)>95
Overall Yield after RP-HPLC Purification~70

Experimental Protocols

Protocol 1: Selective On-Resin Deprotection of the Ivdde Group

This protocol details the removal of the Ivdde protecting group from the side chain of a D-Dap residue in a peptide synthesized on a solid support.

Materials:

  • Peptide-resin containing an Ivdde-protected D-Dap residue

  • N,N-Dimethylformamide (DMF)

  • Hydrazine monohydrate

  • Disposable syringe with a frit

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. For peptides where Ivdde removal is difficult, the concentration can be increased to 4-5%.[6][8]

  • Drain the DMF from the swollen resin.

  • Add the 2% hydrazine solution to the resin (approximately 10 mL per gram of resin).

  • Gently agitate the resin suspension at room temperature for 3-5 minutes.[6]

  • Drain the hydrazine solution.

  • Repeat the hydrazine treatment (steps 4-6) two more times for a total of three treatments.

  • Wash the resin thoroughly with DMF (5 x 10 mL per gram of resin) to remove residual hydrazine and the cleaved Ivdde-hydrazine adduct.

  • The resin is now ready for the subsequent on-resin modification of the deprotected D-Dap side-chain amine.

Protocol 2: On-Resin Modification of the D-Dap Side Chain for Ligation

This protocol describes a general method for acylating the newly exposed side-chain amine of the D-Dap residue with a linker suitable for generating a C-terminal thioester. Here, we use 3-mercaptopropionic acid (MPA) as an example, which can be converted to a thioester.

Materials:

  • Peptide-resin with deprotected D-Dap side chain (from Protocol 1)

  • 3-Mercaptopropionic acid (MPA)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Swell the resin from Protocol 1 in DMF.

  • Prepare the coupling solution: In a separate vial, dissolve MPA (5 equivalents relative to the resin substitution), DIC (5 equivalents), and Oxyma Pure (5 equivalents) in DMF.

  • Drain the DMF from the resin.

  • Add the coupling solution to the resin and agitate at room temperature for 2-4 hours.

  • Monitor the coupling reaction using a qualitative ninhydrin test. If the test is positive (indicating free amines), continue the coupling or repeat the step.

  • Once the coupling is complete (negative ninhydrin test), drain the coupling solution.

  • Wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally DMF (3 x 10 mL).

  • The resin now contains the peptide with the MPA linker attached to the D-Dap side chain, ready for cleavage and thioester formation.

Protocol 3: Cleavage from Resin and Peptide Ligation (Native Chemical Ligation)

This protocol outlines the final cleavage of the modified peptide from the resin, which also generates the C-terminal thioester, followed by the ligation reaction with an N-terminal cysteine-containing peptide.

Materials:

  • Modified peptide-resin from Protocol 2

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

  • N-terminal cysteine-containing peptide fragment (lyophilized)

  • Ligation buffer (e.g., 6 M Guanidine HCl, 100 mM sodium phosphate, pH 7.5)

  • Thiol catalyst (e.g., 4-mercaptophenylacetic acid - MPAA, or thiophenol)

Procedure:

Part A: Cleavage and Thioester Formation

  • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% Water.

  • Add the cleavage cocktail to the dried resin and incubate at room temperature for 2-3 hours with occasional swirling.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

  • Dry the crude peptide thioester under vacuum.

  • Purify the peptide thioester by reverse-phase HPLC (RP-HPLC) and lyophilize the pure fractions.

Part B: Native Chemical Ligation

  • Dissolve the purified peptide thioester and the N-terminal cysteine peptide in the ligation buffer at equimolar concentrations (typically 1-5 mM).

  • Add the thiol catalyst to the solution (e.g., MPAA to a final concentration of 20-30 mM).

  • Monitor the ligation reaction by RP-HPLC and mass spectrometry. The reaction is typically complete within a few hours.

  • Once the ligation is complete, purify the final ligated peptide by RP-HPLC.

  • Lyophilize the pure fractions to obtain the final product.

Mandatory Visualizations

Start Start End End Decision Decision Process Process Fmoc-SPPS_Peptide_Synthesis Fmoc-SPPS_Peptide_Synthesis Selective_Ivdde_Deprotection Selective_Ivdde_Deprotection Fmoc-SPPS_Peptide_Synthesis->Selective_Ivdde_Deprotection 2% Hydrazine in DMF On-Resin_Side-Chain_Modification On-Resin_Side-Chain_Modification Selective_Ivdde_Deprotection->On-Resin_Side-Chain_Modification Exposed Side-Chain Amine Cleavage_and_Deprotection Cleavage_and_Deprotection On-Resin_Side-Chain_Modification->Cleavage_and_Deprotection TFA Cocktail Peptide_Fragment_1_Thioester Peptide_Fragment_1_Thioester Cleavage_and_Deprotection->Peptide_Fragment_1_Thioester Generate Thioester Native_Chemical_Ligation Native_Chemical_Ligation Peptide_Fragment_1_Thioester->Native_Chemical_Ligation Purification Purification Native_Chemical_Ligation->Purification RP-HPLC Peptide_Fragment_2_N-Cys Peptide Fragment 2 (N-terminal Cys) Peptide_Fragment_2_N-Cys->Native_Chemical_Ligation Purification->End Final Ligated Peptide

Caption: Workflow for peptide ligation using this compound.

Hydrazine 2% Hydrazine / DMF Deprotected_Peptide Peptide-Resin-Dap(NH2) Hydrazine->Deprotected_Peptide Linker_Coupling Linker-COOH + DIC/Oxyma Deprotected_Peptide->Linker_Coupling Modified_Peptide Peptide-Resin-Dap(NH-Linker) Linker_Coupling->Modified_Peptide TFA_Cleavage TFA / Scavengers Modified_Peptide->TFA_Cleavage Peptide_Thioester Peptide-Dap(NH-Linker)-Thioester TFA_Cleavage->Peptide_Thioester NCL Native Chemical Ligation Peptide_Thioester->NCL Ligated_Product Final Ligated Peptide NCL->Ligated_Product Peptide_Cys H-Cys-Peptide Peptide_Cys->NCL

Caption: Chemical strategy for peptide ligation via side-chain modification.

SPPS_Cycle SPPS Cycle Fmoc Deprotection (Piperidine) Amino Acid Coupling Repeat Ivdde_Deprotection Ivdde Deprotection 2% Hydrazine in DMF SPPS_Cycle->Ivdde_Deprotection Leads to Side-Chain_Modification Side-Chain Modification Acylation of Dap-NH2 Ivdde_Deprotection->Side-Chain_Modification Allows Ligation_Step Peptide Ligation Thioester Formation Native Chemical Ligation Side-Chain_Modification->Ligation_Step Prepares for

Caption: Logical relationship of orthogonal protection in peptide ligation.

References

Applications of Fmoc-D-Dap(Ivdde)-OH in Drug Discovery: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Dap(Ivdde)-OH is a cornerstone building block in modern peptide chemistry, enabling the synthesis of complex peptide architectures with significant therapeutic potential. This derivative of D-2,3-diaminopropionic acid is orthogonally protected, featuring a base-labile Fmoc group on the α-amine and a hydrazine-sensitive 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (Ivdde) group on the β-amine. This unique protecting group strategy allows for the selective deprotection of the side-chain amine on the solid support, providing a versatile handle for a variety of chemical modifications.

The incorporation of this compound into peptide sequences is a key strategy for the development of:

  • Branched Peptides: Creating dendritic or multi-antigenic peptides to enhance immunogenicity or to construct chimeric molecules with dual functionalities.

  • Cyclic Peptides: Introducing conformational constraints to improve metabolic stability, receptor binding affinity, and cell permeability.

  • Peptide-Drug Conjugates (PDCs): Providing a specific site for the attachment of small molecule drugs, imaging agents, or other payloads.

This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in leveraging the unique properties of this compound for the discovery and development of novel peptide-based therapeutics.

Principle of the Methodology

The strategic application of this compound in solid-phase peptide synthesis (SPPS) relies on the principle of orthogonal protection. The Fmoc group is removed at each cycle of peptide elongation using a mild base, typically piperidine in DMF, to expose the α-amine for the next coupling reaction. The Ivdde group, on the other hand, is stable to these basic conditions, as well as the acidic conditions used for the final cleavage of the peptide from the resin.

The selective removal of the Ivdde group is achieved using a dilute solution of hydrazine in DMF. This unmasks the β-amino group of the D-Dap residue, which can then be used as a branching point for the synthesis of a second peptide chain or for the attachment of other molecules. This on-resin modification allows for the precise control over the structure of the final peptide product.

Applications in Drug Discovery

The ability to create complex peptide structures using this compound has led to its application in various areas of drug discovery, including the development of novel antimicrobial agents, enzyme inhibitors, and receptor modulators.

Case Study: Branched Antimicrobial Peptides

A prominent example is the synthesis of a chimeric antimicrobial peptide combining the active domains of lactoferricin and lactoferrampin.[1] These two peptides, derived from the iron-binding glycoprotein lactoferrin, exhibit broad-spectrum antimicrobial activity. By linking these two peptides to a central branching core, the resulting chimeric peptide has been shown to exhibit enhanced potency and a broader spectrum of activity compared to the individual peptides. The use of a lysine analog, Fmoc-L-Lys(Ivdde)-OH, which functions similarly to this compound, has been successfully employed for this purpose.

The following table summarizes the minimum inhibitory concentration (MIC) values of the lactoferricin-lactoferrampin chimeric peptide (LF-Chimera) against a panel of pathogenic microorganisms.

MicroorganismStrainMIC (µg/mL)Reference
Escherichia coliATCC 259227.562[2]
Salmonella typhimuriumATCC 140287.562[2]
Listeria monocytogenesATCC 191157.562[2]
Pseudomonas syringae pv. syringae-0.497[2]
Candida albicansATCC 90028-[3]

Note: The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. Lower MIC values indicate greater antimicrobial activity.

Experimental Protocols

This section provides detailed protocols for the synthesis of a branched peptide using this compound and for the selective cleavage of the Ivdde protecting group.

Protocol 1: Solid-Phase Synthesis of a Branched Peptide

This protocol describes the manual synthesis of a generic branched peptide on a Rink Amide resin using Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Hydrazine monohydrate

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 eq.), Oxyma Pure (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the main peptide chain.

  • Incorporation of this compound: Couple this compound using the same procedure as in step 3.

  • Ivdde Deprotection:

    • Wash the resin with DMF (3x).

    • Treat the resin with a 2% hydrazine monohydrate solution in DMF for 3 minutes.

    • Drain and repeat the hydrazine treatment twice.

    • Wash the resin thoroughly with DMF (5x).

  • Branch Synthesis:

    • Couple the first Fmoc-amino acid of the branch chain to the deprotected β-amine of the D-Dap residue.

    • Continue the peptide chain elongation on the branch as described in steps 2 and 3.

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group of both chains as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Microwave-Assisted Synthesis of a Branched Antimicrobial Peptide

This protocol is adapted from the synthesis of a lactoferricin-lactoferrampin chimera and can be performed on an automated microwave peptide synthesizer.[1]

Materials:

  • Automated microwave peptide synthesizer

  • Rink Amide ProTide LL resin

  • Fmoc-protected amino acids

  • Fmoc-L-Lys(Ivdde)-OH (or this compound)

  • DIC

  • Oxyma Pure

  • Piperidine

  • DMF

  • 5% Hydrazine in DMF

  • Cleavage cocktail (TFA/Water/TIS/DODT; 92.5:2.5:2.5:2.5)

Procedure:

  • Resin Loading and Synthesis Setup: Load the resin into the synthesizer and program the peptide sequences.

  • Microwave-Assisted SPPS:

    • Deprotection: Use 20% piperidine and 0.1 M Oxyma Pure in DMF.

    • Coupling: Use a 5-fold excess of Fmoc-amino acids with 1.0 M DIC and 1.0 M Oxyma Pure in DMF.

  • Ivdde Group Removal: Treat the resin with a 5% hydrazine solution in DMF.

  • Branch Synthesis: Continue with the microwave-assisted SPPS protocol for the second peptide chain.

  • Cleavage: Cleave the peptide from the resin using the specified cleavage cocktail.

  • Purification: Precipitate the peptide with diethyl ether and purify by RP-HPLC.

Visualizations

Signaling Pathway

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_protein G-protein (αβγ) GPCR->G_protein Activation Peptide Peptide Ligand (e.g., Branched Peptide) Peptide->GPCR Binding Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection1 2. Fmoc Deprotection Resin->Fmoc_Deprotection1 Coupling1 3. Main Chain Elongation (Repeat cycles) Fmoc_Deprotection1->Coupling1 Incorp_Dap 4. Incorporate This compound Coupling1->Incorp_Dap Ivdde_Deprotection 5. Selective Ivdde Deprotection (Hydrazine) Incorp_Dap->Ivdde_Deprotection Branch_Synthesis 6. Branch Chain Elongation Ivdde_Deprotection->Branch_Synthesis Final_Deprotection 7. Final Fmoc Deprotection Branch_Synthesis->Final_Deprotection Cleavage 8. Cleavage from Resin Final_Deprotection->Cleavage Purification 9. Purification (RP-HPLC) Cleavage->Purification Final_Product Branched Peptide Purification->Final_Product Orthogonal_Protection Fmoc_D_Dap This compound Fmoc_Group Fmoc Group (α-amine) Fmoc_D_Dap->Fmoc_Group Ivdde_Group Ivdde Group (β-amine) Fmoc_D_Dap->Ivdde_Group Piperidine Piperidine (Base) Fmoc_Group->Piperidine Cleaved by Hydrazine Hydrazine Fmoc_Group->Hydrazine Cleaved by Ivdde_Group->Piperidine Stable to Ivdde_Group->Hydrazine Cleaved by

References

Synthesis of Fluorescently Labeled Peptides Utilizing Fmoc-D-Dap(Ivdde)-OH: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of fluorescently labeled peptides using the orthogonally protected amino acid, Fmoc-D-Dap(Ivdde)-OH. The use of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (Ivdde) protecting group on the side chain of D-diaminopropionic acid (D-Dap) allows for selective deprotection on the solid support, enabling site-specific labeling with a fluorescent dye. This methodology is a powerful tool for producing peptide-based probes for various applications in biomedical research and drug development, including receptor binding studies, enzymatic assays, and cellular imaging.

Introduction

Fluorescently labeled peptides are indispensable tools for elucidating biological processes at the molecular level. Site-specific incorporation of a fluorophore is crucial to ensure that the biological activity of the peptide is minimally affected. The Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy, combined with orthogonal protecting groups, offers a robust and versatile approach for the synthesis of such labeled peptides.

This compound is a key building block in this strategy. The Fmoc group on the α-amine is labile to piperidine, allowing for stepwise peptide chain elongation. The Ivdde group, protecting the side-chain amine of the D-Dap residue, is stable to the conditions of Fmoc deprotection but can be selectively removed using a dilute solution of hydrazine. This orthogonal deprotection strategy creates a unique site for the covalent attachment of a fluorescent dye while the peptide is still anchored to the solid support, ensuring precise control over the labeling position.

Experimental Workflow

The overall workflow for the synthesis of a fluorescently labeled peptide using this compound is depicted below.

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 On-Resin Fluorescent Labeling cluster_2 Cleavage and Purification Resin Resin Swelling Fmoc_Deprotection_1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection_1 Amino_Acid_Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent) Fmoc_Deprotection_1->Amino_Acid_Coupling Repeat for each amino acid Dap_Coupling Incorporation of This compound Amino_Acid_Coupling->Fmoc_Deprotection_1 Fmoc_Deprotection_2 Final Fmoc Deprotection Dap_Coupling->Fmoc_Deprotection_2 Ivdde_Deprotection Ivdde Deprotection (2-5% Hydrazine/DMF) Fmoc_Deprotection_2->Ivdde_Deprotection Washing_1 Thorough Washing Ivdde_Deprotection->Washing_1 Dye_Coupling Fluorescent Dye Coupling (Activated Dye, Base) Washing_1->Dye_Coupling Washing_2 Final Washing Dye_Coupling->Washing_2 Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) Washing_2->Cleavage Precipitation Precipitation in Cold Ether Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (MS, HPLC) Purification->Characterization Lyophilization Lyophilization Characterization->Lyophilization G Fluorescent_Peptide Fluorescently Labeled Peptide Antagonist GPCR GPCR Fluorescent_Peptide->GPCR Binding & Inhibition G_Protein G-Protein (α, β, γ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Activation

Troubleshooting & Optimization

Incomplete cleavage of Ivdde protecting group troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Ivdde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl) protecting group. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use and cleavage of the Ivdde group in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for the cleavage of the Ivdde protecting group?

A1: The standard and most widely cited method for the removal of the Ivdde protecting group involves treating the peptide-resin with a 2% (v/v) solution of hydrazine monohydrate in N,N-dimethylformamide (DMF).[1][2][3] This is typically performed at room temperature with multiple short treatments.

Q2: I am observing incomplete cleavage of the Ivdde group. What are the common causes and how can I improve the efficiency?

A2: Incomplete cleavage of the Ivdde group is a common challenge and can be attributed to several factors.[4][5] Key areas to investigate and optimize include:

  • Hydrazine Concentration: The standard 2% hydrazine may be insufficient for complete removal, especially for complex or sterically hindered peptides.[4]

  • Reaction Time and Repetitions: Short reaction times or an inadequate number of hydrazine treatments can lead to incomplete deprotection.[4][6]

  • Peptide Sequence and Structure: The efficiency of Ivdde removal can be sequence-dependent. Aggregated peptides or an Ivdde group located near the C-terminus can be particularly difficult to cleave.[3][7]

  • Mixing: Inadequate mixing of the resin with the cleavage solution can result in incomplete deprotection.[4]

To improve efficiency, consider increasing the hydrazine concentration, extending the reaction time, or increasing the number of treatment repetitions.[4][5][6]

Q3: Are there potential side reactions associated with Ivdde cleavage using hydrazine?

A3: Yes, while effective, using hydrazine for deprotection can lead to undesirable side reactions, particularly at concentrations higher than 2%.[1] Reported side reactions include:

  • Peptide backbone cleavage at Glycine (Gly) residues.[1]

  • Conversion of Arginine (Arg) residues to Ornithine.[1]

It is crucial to balance the cleavage efficiency with the potential for these side reactions by carefully optimizing the hydrazine concentration and reaction conditions.

Q4: What is the difference between the Dde and Ivdde protecting groups?

A4: The Ivdde group is a more sterically hindered analogue of the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group.[1][6] This increased steric hindrance provides greater stability towards the basic conditions used for Fmoc group removal (e.g., piperidine), making it a better choice for long or complex peptide syntheses where the protecting group is exposed to numerous deprotection cycles.[6] However, this increased stability can sometimes make the Ivdde group more difficult to remove compared to the Dde group.[7]

Q5: Can I use microwave energy to facilitate Ivdde cleavage?

A5: Yes, microwave-enhanced solid-phase peptide synthesis (SPPS) can be beneficial for both the synthesis of complex peptides and the subsequent deprotection steps, including the removal of the Ivdde group.[8] The application of microwave energy can help overcome steric challenges and lead to more efficient coupling and deprotection reactions.[8]

Troubleshooting Guide

Issue: Incomplete Ivdde Cleavage

This is the most frequently encountered problem. If you observe incomplete removal of the Ivdde group, as confirmed by analytical techniques such as HPLC or mass spectrometry, follow this troubleshooting workflow.

start Start: Incomplete Ivdde Cleavage check_protocol Verify Standard Protocol: - 2% Hydrazine in DMF - 3-5 min treatments - 3 repetitions start->check_protocol increase_reps_time Increase Repetitions and/or Time (e.g., 4-5 repetitions of 5-10 min) check_protocol->increase_reps_time If still incomplete increase_hydrazine Increase Hydrazine Concentration (e.g., 4-5% in DMF) increase_reps_time->increase_hydrazine If still incomplete success Success: Complete Cleavage increase_reps_time->success If complete monitor_side_reactions Monitor for Side Reactions (HPLC, MS) increase_hydrazine->monitor_side_reactions increase_hydrazine->success If complete optimize_mixing Ensure Adequate Mixing (e.g., orbital shaker, nitrogen bubbling) monitor_side_reactions->optimize_mixing If side reactions are minimal consider_alternative Consider Alternative Reagents (Hydroxylamine/Imidazole - typically for Dde but may be tested) optimize_mixing->consider_alternative If still incomplete optimize_mixing->success If complete consider_alternative->success If complete

Caption: Troubleshooting workflow for incomplete Ivdde cleavage.

Experimental Protocols

Protocol 1: Standard Ivdde Cleavage from Solid-Phase Resin

This protocol is a starting point for the removal of the Ivdde protecting group.

  • Resin Preparation: Following peptide synthesis, thoroughly wash the peptide-resin with DMF (3 x 5 mL).

  • Deprotection Solution Preparation: Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF.

  • Deprotection Reaction:

    • Add the 2% hydrazine solution to the resin (approximately 10-25 mL per gram of resin).[1][3]

    • Gently agitate the mixture at room temperature for 3-5 minutes.[1][9]

    • Drain the deprotection solution.

  • Repetition: Repeat the deprotection step (step 3) two more times to ensure complete cleavage.[1][3]

  • Washing: Thoroughly wash the resin with DMF (5 x 5 mL) to remove all traces of hydrazine and the cleaved Ivdde by-product.

Protocol 2: Optimized Ivdde Cleavage for Difficult Sequences

For challenging cases where the standard protocol is ineffective, the following optimized conditions can be applied.

  • Resin Preparation: Wash the peptide-resin with DMF (3 x 5 mL).

  • Optimized Deprotection Solution: Prepare a fresh 4-5% (v/v) solution of hydrazine monohydrate in DMF.[4][8]

  • Extended Deprotection Reaction:

    • Add the optimized hydrazine solution to the resin (10-25 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 5-10 minutes.

    • Drain the deprotection solution.

  • Increased Repetitions: Repeat the extended deprotection step (step 3) three to four more times.[5][10]

  • Thorough Washing: Wash the resin extensively with DMF (at least 5 x 5 mL) to remove all reagents.

Note: When using higher concentrations of hydrazine, it is crucial to monitor for potential side reactions using appropriate analytical methods.

Data Presentation

The following table summarizes the effect of varying hydrazine concentration, reaction time, and repetitions on the efficiency of Ivdde cleavage, based on a study by Biotage.[4] The peptide used was a fragment of ACP with a Lys(ivDde) at the C-terminus.

Condition IDHydrazine Conc. (%)Reaction Time (min)RepetitionsSolution Volume (mL)Observed Cleavage Efficiency
22332Incomplete, small fraction removed
62532Incomplete, ~50% removed
102342Incomplete, nominal increase from condition 2
124332Nearly complete removal

This data clearly indicates that for the model peptide, increasing the hydrazine concentration to 4% was the most significant factor in achieving near-complete Ivdde removal.[4]

Signaling Pathways and Experimental Workflows

The Ivdde protecting group is instrumental in the synthesis of complex peptides, such as branched peptides or those requiring site-specific modifications. The following diagram illustrates a general workflow for the synthesis of a branched peptide using an Ivdde-protected lysine.

start Start: Solid Support Resin spps1 Solid-Phase Peptide Synthesis (Main Chain) start->spps1 lys_ivdde Incorporate Fmoc-Lys(Ivdde)-OH spps1->lys_ivdde spps2 Continue SPPS of Main Chain lys_ivdde->spps2 fmoc_deprotect N-terminal Fmoc Deprotection spps2->fmoc_deprotect ivdde_cleavage Selective Ivdde Cleavage (2-4% Hydrazine/DMF) fmoc_deprotect->ivdde_cleavage branch_synthesis Synthesize Peptide Branch on Lysine Side Chain ivdde_cleavage->branch_synthesis final_cleavage Final Cleavage from Resin and Global Deprotection branch_synthesis->final_cleavage end Purified Branched Peptide final_cleavage->end

Caption: Workflow for branched peptide synthesis using Ivdde.

References

Technical Support Center: Ivdde Group Deprotection with Hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the hydrazine-mediated deprotection of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (Ivdde) protecting group.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for removing the Ivdde protecting group with hydrazine?

The standard method for Ivdde group removal involves treating the peptide-resin with a 2% solution of hydrazine monohydrate in N,N-dimethylformamide (DMF).[1][2] This treatment is typically repeated multiple times for short durations (e.g., 3 repetitions of 3 minutes each) to ensure complete removal.[2][3]

Q2: What are the most common side reactions observed during hydrazine treatment of the Ivdde group?

The most frequently encountered side reactions include:

  • Incomplete Deprotection: The Ivdde group, being sterically hindered, can be difficult to remove completely, especially in long peptide sequences or aggregated regions.[4]

  • Peptide Backbone Cleavage: Higher concentrations of hydrazine can lead to the cleavage of the peptide backbone, particularly at glycine (Gly) residues.[1][4]

  • Conversion of Arginine to Ornithine: The guanidinium group of arginine (Arg) can be converted to the amino group of ornithine (Orn) by hydrazine.[1][4]

  • Removal of Fmoc Group: Hydrazine treatment will also cleave the fluorenylmethyloxycarbonyl (Fmoc) protecting group. Therefore, the N-terminus should be protected with a Boc group if Fmoc is present elsewhere in the peptide.[1][4]

  • Dde Group Migration: While the Ivdde group was designed to be more stable than the Dde group, migration to other free amines can still occur under certain conditions, although it is less common.[1]

Q3: How can I monitor the progress of the Ivdde deprotection reaction?

The removal of the Ivdde group can be monitored spectrophotometrically. The reaction of the Ivdde group with hydrazine produces a chromophoric indazole derivative that absorbs light at around 290 nm.[5][6] By measuring the UV absorbance of the reaction solution, you can track the progress of the deprotection until the absorbance returns to baseline, indicating complete removal.

Q4: Is it possible to selectively remove the Ivdde group in the presence of an Fmoc group?

Standard hydrazine treatment is not suitable for selective Ivdde removal in the presence of an Fmoc group, as hydrazine will also cleave the Fmoc group.[4][7] For selective deprotection, an alternative method using hydroxylamine hydrochloride and imidazole in N-methylpyrrolidone (NMP) can be employed.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Incomplete Ivdde Deprotection - Insufficient hydrazine concentration.- Inadequate reaction time or number of repetitions.- Steric hindrance around the Ivdde-protected residue.- Peptide aggregation on the resin.- Increase the hydrazine concentration, for example from 2% to 4%.[3] However, be cautious as higher concentrations can increase side reactions.[4][8]- Increase the reaction time for each treatment (e.g., from 3 to 5 minutes) or the number of repetitions.[3][8]- Ensure proper swelling of the resin before and during the deprotection to minimize aggregation.[9]- For particularly difficult cases, using up to 10% hydrazine has been reported.[9]
Presence of a byproduct with a mass corresponding to Ornithine instead of Arginine The guanidinium group of Arginine was converted to Ornithine by hydrazine.- Use the lowest effective concentration of hydrazine (typically not exceeding 2%).[1]- Minimize the total exposure time to hydrazine.
Unexpected peptide fragments observed in mass spectrometry analysis Peptide backbone cleavage, likely at a Glycine residue, due to high hydrazine concentration.- Do not exceed a 2% hydrazine concentration.[1]- Perform multiple short treatments instead of a single long one to minimize prolonged exposure.
Loss of the N-terminal Fmoc group during Ivdde deprotection Hydrazine is not orthogonal to the Fmoc protecting group.- If the N-terminal Fmoc group needs to be retained, protect the N-terminus with a Boc group prior to Ivdde deprotection.[1][2]- Alternatively, use a non-hydrazine-based method for Ivdde removal, such as hydroxylamine/imidazole.[1]

Quantitative Data Summary

The efficiency of Ivdde deprotection is highly dependent on the specific peptide sequence, resin, and reaction conditions. The following table summarizes qualitative and semi-quantitative data from experimental observations.

Hydrazine Concentration Reaction Time & Repetitions Observed Deprotection Efficiency Reference
2%3 min x 3Incomplete removal, only a small fraction deprotected.[3]
2%5 min x 3~50% deprotection.[3]
2%3 min x 4~50% deprotection.[3]
4%3 min x 3Near complete Ivdde removal.[3]
2-10%Not specifiedPartial deprotection (~40-50%) observed in some cases.[10]

Experimental Protocols

Protocol 1: Standard Ivdde Deprotection using Hydrazine

This protocol describes the standard method for removing the Ivdde protecting group from a peptide synthesized on a solid support.

Materials:

  • Ivdde-protected peptide-resin

  • N,N-Dimethylformamide (DMF)

  • Hydrazine monohydrate

Procedure:

  • Swell the Ivdde-protected peptide-resin in DMF for 15-30 minutes.[4]

  • Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

  • Drain the DMF from the swollen resin.

  • Add the 2% hydrazine/DMF solution to the resin (approximately 10-25 mL per gram of resin).[1][4]

  • Gently agitate the mixture at room temperature for 3 minutes.[2][3]

  • Drain the hydrazine solution.

  • Repeat steps 4-6 two more times for a total of three hydrazine treatments.[2]

  • Thoroughly wash the resin with DMF (3-5 times) to remove the cleavage reagent and the pyrazole byproduct.[4] The resin is now ready for the subsequent synthetic step.

Protocol 2: Alternative Ivdde Deprotection using Hydroxylamine

This protocol is for the selective removal of the Ivdde group in the presence of Fmoc protection.

Materials:

  • Ivdde-protected peptide-resin

  • N-methylpyrrolidone (NMP)

  • Hydroxylamine hydrochloride

  • Imidazole

Procedure:

  • Swell the Ivdde-protected peptide-resin in NMP.

  • Prepare a solution of hydroxylamine hydrochloride (e.g., 1 equivalent based on the Dde content) and imidazole (e.g., 0.75 equivalents based on the Dde content) in NMP (approximately 10 mL per gram of peptide resin).[1]

  • Add the deprotection solution to the resin.

  • Gently shake the mixture at room temperature for 30 minutes to 1 hour.[1]

  • Filter the resin and wash it three times with DMF.[1] The peptide-resin is now ready for further elaboration.

Visualizations

Ivdde_Deprotection_Workflow start Start: Ivdde-protected peptide-resin swell Swell resin in DMF start->swell prep_hydrazine Prepare 2% Hydrazine in DMF deprotection Treat with 2% Hydrazine/DMF (e.g., 3 min x 3) swell->deprotection troubleshoot Incomplete Deprotection? deprotection->troubleshoot wash Wash with DMF end End: Deprotected peptide-resin wash->end troubleshoot->wash No increase_conc Increase Hydrazine Conc. (e.g., to 4%) troubleshoot->increase_conc Yes increase_time Increase reaction time or repetitions troubleshoot->increase_time Yes increase_conc->deprotection increase_time->deprotection

Caption: Troubleshooting workflow for Ivdde deprotection with hydrazine.

Side_Reactions main_reaction Hydrazine Treatment of Ivdde-protected Peptide desired_product Desired Product: Deprotected Peptide main_reaction->desired_product Main Reaction side_reactions Potential Side Reactions main_reaction->side_reactions incomplete Incomplete Deprotection side_reactions->incomplete backbone_cleavage Peptide Backbone Cleavage (at Gly) side_reactions->backbone_cleavage arg_to_orn Arg -> Orn Conversion side_reactions->arg_to_orn fmoc_removal Fmoc Group Removal side_reactions->fmoc_removal

Caption: Overview of potential side reactions during hydrazine treatment.

References

Technical Support Center: Optimizing Hydrazine Concentration for Ivdde Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing hydrazine concentration for the removal of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (Ivdde) protecting group in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for Ivdde removal using hydrazine?

The standard method for removing the Ivdde protecting group involves treating the peptide-resin with a 2% solution of hydrazine monohydrate in N,N-dimethylformamide (DMF).[1][2] This procedure is typically repeated multiple times to ensure complete deprotection.[1][2][3]

Q2: Why is my Ivdde removal incomplete with the standard 2% hydrazine protocol?

Incomplete Ivdde removal can be due to several factors, including:

  • Steric Hindrance: The Ivdde group is more sterically hindered than the Dde group, which can make its removal more difficult.[1]

  • Peptide Aggregation: If the peptide has aggregated on the resin, the accessibility of the Ivdde group to the hydrazine solution may be limited.[2]

  • Location of the Ivdde group: Removal can be sluggish if the Ivdde-protected residue is close to the C-terminus of the peptide.[2]

  • Insufficient Reaction Time or Repetitions: The standard 3-minute treatments repeated three times may not be sufficient for complete removal in all cases.[4][5]

Q3: Can I increase the hydrazine concentration to improve Ivdde removal?

Yes, increasing the hydrazine concentration can improve the efficiency of Ivdde removal, especially for difficult sequences.[2][4] Concentrations up to 10% have been used.[2][6] However, it is crucial to be aware of potential side reactions at higher concentrations.[1][7]

Q4: What are the potential side reactions of using higher concentrations of hydrazine?

Higher concentrations of hydrazine can lead to undesirable side reactions, including:

  • Peptide backbone cleavage: Particularly at glycine (Gly) residues.[1][7]

  • Conversion of Arginine (Arg) to Ornithine (Orn). [1][7]

  • Fmoc group removal: Hydrazine will also cleave the Fmoc protecting group, so the N-terminus should be protected with a Boc group if N-terminal protection is required.[1][2][7]

Q5: What is the difference between the Dde and Ivdde protecting groups?

The Ivdde group is a more sterically hindered version of the Dde group.[1] This increased steric hindrance makes Ivdde more stable during prolonged synthesis and less prone to migration, but it can also make it more difficult to remove.[1]

Troubleshooting Guide

This guide addresses common issues encountered during Ivdde removal with hydrazine.

Issue Possible Cause Suggested Solution
Incomplete Ivdde Deprotection Insufficient hydrazine concentration.Gradually increase the hydrazine concentration from 2% up to 4% or higher, while monitoring for side reactions.[4][6] Note that concentrations as high as 10% have been employed for particularly difficult removals.[2]
Insufficient reaction time or repetitions.Increase the duration of each hydrazine treatment (e.g., from 3 minutes to 5 minutes) or increase the number of treatments.[4][5]
Poor resin swelling or peptide aggregation.Ensure the peptide-resin is adequately swelled in DMF before deprotection. If aggregation is suspected, consider using alternative solvents or swelling techniques.[8]
Steric hindrance.For peptides where Ivdde removal is consistently problematic, consider using ivDde-Lys(Fmoc)-OH instead of Fmoc-Lys(ivDde)-OH during synthesis to allow for side-chain modification before complete chain assembly.[2]
Observation of Unexpected Peaks in HPLC Peptide backbone cleavage.Avoid using hydrazine concentrations above 2% if the peptide contains glycine residues.[1][7]
Conversion of Arginine to Ornithine.Use the lowest effective hydrazine concentration and minimize reaction time.[1][7]
Dde/Ivdde group migration.While less common with Ivdde, migration can occur. The use of the more hindered Ivdde group is intended to minimize this.[1]

Experimental Protocols

Standard Ivdde Removal Protocol
  • Preparation: Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF.

  • Resin Swelling: Swell the Ivdde-protected peptide-resin in DMF for 15-30 minutes.[7]

  • Deprotection:

    • Drain the DMF from the swelled resin.

    • Add the 2% hydrazine/DMF solution to the resin (approximately 25 mL per gram of resin).[1]

    • Allow the mixture to react for 3 minutes at room temperature with gentle agitation.[1][3]

    • Filter the resin.

    • Repeat the hydrazine treatment two more times.[1][3]

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove the hydrazine and the cleaved protecting group by-product.[1][7]

Optimized Ivdde Removal for Difficult Sequences

For sequences where standard conditions result in incomplete deprotection, consider the following modifications:

Parameter Standard Condition Optimized Condition Reference
Hydrazine Concentration 2% in DMF4% in DMF[4]
Reaction Time per Treatment 3 minutes3-5 minutes[4][5]
Number of Treatments 33-5[4][6]

Note: It is recommended to perform a small-scale optimization experiment to determine the ideal conditions for your specific peptide to minimize side reactions.[4]

Visualizations

Ivdde_Deprotection_Workflow start Start: Ivdde-protected peptide-resin swell Swell resin in DMF start->swell deprotect Treat with Hydrazine/DMF (e.g., 3 x 3 min) swell->deprotect prepare Prepare fresh 2% Hydrazine in DMF prepare->deprotect troubleshoot Incomplete Deprotection? deprotect->troubleshoot wash Wash with DMF end End: Deprotected peptide-resin wash->end troubleshoot->wash No optimize Optimize Conditions: - Increase [Hydrazine] - Increase time/repetitions troubleshoot->optimize Yes optimize->deprotect

Caption: Experimental workflow for Ivdde deprotection with troubleshooting loop.

Decision_Tree start Ivdde Deprotection Required standard Start with 2% Hydrazine in DMF (3 x 3 min) start->standard check Check for complete deprotection (e.g., HPLC/MS) standard->check increase_conc Increase Hydrazine to 4% check->increase_conc Incomplete increase_time Increase reaction time or number of repetitions check->increase_time Still Incomplete success Proceed with synthesis check->success Complete increase_conc->check side_reactions Monitor for side reactions (cleavage at Gly, Arg to Orn) increase_conc->side_reactions increase_time->check increase_time->side_reactions

Caption: Decision tree for optimizing hydrazine concentration for Ivdde removal.

References

Technical Support Center: Fmoc-D-Dap(Ivdde)-OH Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers, scientists, and drug development professionals. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-D-Dap(Ivdde)-OH.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low coupling efficiency of this compound?

Low coupling efficiency with this compound is primarily attributed to significant steric hindrance. This hindrance arises from two sources: the bulky Fmoc protecting group on the alpha-amino group and the large, sterically demanding 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (Ivdde) protecting group on the side-chain amine. This combined bulk can physically obstruct the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain on the solid support.

Other contributing factors can include:

  • Suboptimal Coupling Reagents: Standard coupling reagents may not be sufficiently reactive to overcome the high activation energy barrier.

  • Peptide Aggregation: The growing peptide chain, particularly if it contains hydrophobic residues, can aggregate on the resin, blocking access to the reaction site.[1]

  • Incomplete Fmoc Deprotection: Failure to completely remove the Fmoc group from the preceding amino acid will prevent coupling.

Q2: Which coupling reagents are recommended for this compound?

For sterically hindered amino acids like this compound, potent coupling reagents are highly recommended. Uronium/aminium and phosphonium salt-based reagents are generally more effective than carbodiimides (e.g., DIC) alone.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the reagent of choice for difficult couplings due to its high reactivity and ability to suppress racemization.[2]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly effective and often more cost-effective alternative to HATU, demonstrating comparable reactivity in many cases.[2]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt with high solubility and reactivity, comparable to HATU, and a better safety profile.[3]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt-based reagent that is also very effective for hindered couplings.[4]

Q3: What is "double coupling" and is it necessary for this compound?

Double coupling is the process of repeating the coupling step with a fresh solution of activated amino acid and coupling reagents after the initial coupling reaction. This is a highly effective strategy to drive the reaction to completion for difficult couplings, such as those involving sterically hindered residues. For this compound, a double coupling is strongly recommended, especially if a qualitative test like the Kaiser test indicates an incomplete reaction after the first coupling.

Q4: Can peptide aggregation affect the coupling of this compound?

Yes, on-resin peptide aggregation can significantly hinder the coupling of any amino acid, including this compound.[1] Aggregation, often driven by intermolecular hydrogen bonding between peptide chains, can physically block the N-terminal amine, preventing the activated amino acid from reaching it.[1] Sequences with a high content of hydrophobic residues are particularly prone to aggregation.[1]

Q5: Are there specific side reactions to be aware of when using this compound?

Besides incomplete coupling, other potential side reactions include:

  • Racemization/Epimerization: While less common with urethane-protected amino acids, racemization can occur with highly activating conditions and prolonged reaction times, especially with sterically hindered residues.[5] The use of additives like HOAt (present in HATU) or Oxyma can help suppress this.[5]

  • Diketopiperazine (DKP) Formation: This can occur at the dipeptide stage, where the N-terminal amine of the second amino acid attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic product.[1][5] This is more prevalent with certain amino acid sequences (e.g., involving Proline).[1]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the coupling of this compound.

Issue 1: Positive Kaiser Test After Coupling (Incomplete Reaction)

A positive Kaiser test (blue or purple beads) indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction.

Troubleshooting Workflow

start Positive Kaiser Test (Incomplete Coupling) reagent_check Step 1: Review Reagents - Potent coupling reagent used? (HATU, HCTU, COMU) - Sufficient excess of reagents? (3-5 eq.) start->reagent_check double_couple Step 2: Perform Double Coupling - Wash resin thoroughly. - Recouple with fresh, pre-activated amino acid and reagents. reagent_check->double_couple Reagents are optimal proceed Negative Kaiser Test (Proceed to Deprotection) reagent_check->proceed Re-couple with optimal reagents is successful extend_time Step 3: Optimize Reaction Time & Temperature - Extend coupling time (e.g., 2-4 hours or overnight). - Consider a moderate increase in temperature (e.g., 30-40°C). double_couple->extend_time Still positive double_couple->proceed Coupling successful aggregation Step 4: Address Potential Aggregation - Use aggregation-disrupting solvents (e.g., NMP, or add DMSO). - Add chaotropic salts (e.g., LiCl). extend_time->aggregation Still positive extend_time->proceed Coupling successful capping Step 5: Cap Unreacted Amines - If coupling remains incomplete, cap with acetic anhydride to prevent deletion sequences. aggregation->capping Still positive aggregation->proceed Coupling successful

Caption: Troubleshooting workflow for incomplete this compound coupling.

Issue 2: Low Purity of Crude Peptide with Deletion Sequences

Mass spectrometry analysis of the crude peptide reveals a significant peak corresponding to the target peptide minus the D-Dap residue.

This is a direct consequence of incomplete coupling at the this compound step. The unreacted N-terminal amines were subsequently coupled with the next amino acid in the sequence.

Solutions:

  • Re-evaluate the Coupling Protocol: Implement the strategies from the troubleshooting workflow above for all future syntheses involving this residue. A robust, optimized protocol is crucial.

  • Implement Double Coupling as Standard: For this compound, it is advisable to perform a double coupling as a standard part of the protocol rather than as a remedial step.

  • Confirm Reagent Quality: Ensure that the this compound, coupling reagents, and solvents are of high purity and have been stored correctly to prevent degradation.

Issue 3: Difficulty in Removing the Ivdde Protecting Group

Incomplete removal of the Ivdde group with the standard 2% hydrazine in DMF protocol.

Possible Causes:

  • Steric Hindrance: The Ivdde group itself is sterically bulky, and its removal can be hindered by the surrounding peptide sequence or by peptide aggregation.

  • Insufficient Reagent Exposure: Inadequate reaction time, concentration, or mixing can lead to incomplete deprotection.

Solutions:

  • Increase Reaction Time and/or Repetitions: Instead of a single, long treatment, perform multiple shorter treatments with fresh 2% hydrazine solution (e.g., 3 x 5 minutes instead of 1 x 15 minutes).[6]

  • Optimize Hydrazine Concentration: For particularly difficult cases, the hydrazine concentration can be cautiously increased (e.g., to 4-5%).[7] However, be aware that higher concentrations can potentially lead to side reactions.

  • Ensure Thorough Mixing: Proper agitation to ensure the resin is well-suspended is critical for efficient deprotection.

  • Alternative Deprotection Cocktail: In some cases, a solution of hydroxylamine hydrochloride and imidazole in NMP can be used for Dde/Ivdde removal and may be effective if hydrazine-based methods fail.[6]

Quantitative Data Summary

Coupling ReagentReagent TypeTypical Coupling Time (for hindered residues)Representative Purity (%)Risk of Racemization
HATU Aminium Salt20 - 60 minutes>95Very Low
HCTU Aminium Salt20 - 60 minutes>95Very Low
COMU Aminium Salt15 - 45 minutes>95Low[3]
PyBOP Phosphonium Salt30 - 90 minutes>95Low[4]
DIC/Oxyma Carbodiimide/Additive60 - 240 minutes90 - 95Very Low

Experimental Protocols

Protocol 1: Optimized Coupling of this compound using HATU

This protocol is recommended for achieving high coupling efficiency with this compound.

  • Resin Preparation:

    • Swell the peptide-resin in DMF for at least 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (e.g., 1 x 5 min followed by 1 x 15 min).

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HATU (2.9-4.9 equivalents), and a hindered base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring and Optional Double Coupling:

    • Perform a Kaiser test (see Protocol 3).

    • If the test is positive (blue/purple beads), wash the resin with DMF (3-5 times) and repeat steps 2 and 3 for a second coupling.

  • Washing:

    • Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5-7 times) before proceeding to the next deprotection step.

Protocol 2: Ivdde Group Deprotection

This protocol describes the standard procedure for removing the Ivdde protecting group from the D-Dap side chain.

  • Resin Preparation:

    • After completion of the peptide synthesis, ensure the N-terminal Fmoc group is either present or has been replaced with a Boc group if further chain elongation is not desired.

    • Wash the peptide-resin with DMF (3-5 times).

  • Deprotection Reaction:

    • Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF.

    • Add the hydrazine solution to the resin and agitate at room temperature for 3-5 minutes.

    • Drain the solution.

    • Repeat the hydrazine treatment two more times with fresh solution.

  • Washing:

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of hydrazine and the cleaved protecting group. The resin is now ready for side-chain modification or final cleavage.

Protocol 3: Kaiser Test for Monitoring Coupling Completion

This qualitative test is used to detect the presence of free primary amines.

  • Reagents:

    • Solution A: 5 g ninhydrin in 100 mL ethanol.

    • Solution B: 80 g phenol in 20 mL ethanol.

    • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.

  • Procedure:

    • Take a small sample of resin beads (approx. 1-2 mg) and place them in a small glass test tube.

    • Add 2-3 drops of each solution A, B, and C.

    • Heat the test tube at 100-120°C for 3-5 minutes.

  • Interpretation:

    • Positive Result (Incomplete Coupling): The beads and/or the solution turn a deep blue or purple color.

    • Negative Result (Complete Coupling): The beads and solution remain yellow or colorless.

Signaling Pathways and Workflows

cluster_SPPS_Cycle Fmoc-SPPS Cycle for this compound deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) wash1 2. DMF Wash deprotection->wash1 coupling 3. Coupling - this compound - HATU/DIPEA in DMF wash1->coupling kaiser 4. Kaiser Test coupling->kaiser double_coupling 5a. Double Coupling (Repeat Step 3) kaiser->double_coupling Positive wash2 5b. DMF Wash kaiser->wash2 Negative double_coupling->kaiser next_cycle Proceed to Next Cycle wash2->next_cycle

Caption: A typical workflow for a single coupling cycle of this compound in SPPS.

References

Technical Support Center: Preventing Side-Chain Migration of the Ivdde Group

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Ivdde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) protecting group. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during its use in peptide synthesis, with a primary focus on preventing side-chain migration.

Frequently Asked Questions (FAQs)

Q1: What is the Ivdde group and why is it used in peptide synthesis?

The Ivdde group is a protecting group for the side-chain amino functionality of amino acids, most commonly lysine. It is employed in Fmoc-based solid-phase peptide synthesis (SPPS) to enable the synthesis of complex peptides, such as branched or cyclic peptides, and for site-specific modifications. The key advantage of the Ivdde group is its orthogonality to the commonly used Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups. This means it can be selectively removed under specific conditions without affecting other protecting groups on the peptide.[1][2]

Q2: What is Ivdde side-chain migration and why is it a concern?

Ivdde side-chain migration is an undesirable side reaction where the Ivdde group moves from its intended lysine side-chain (ε-amino group) to another free amine, typically the N-terminal α-amino group of the peptide. This can lead to a mixture of peptide isomers, complicating purification and reducing the yield of the desired product. While the Ivdde group is significantly more stable and less prone to migration than its predecessor, the Dde group, migration can still occur under certain conditions.[1][3]

Q3: What is the chemical mechanism behind Ivdde side-chain migration?

The migration of the Ivdde group is analogous to that of the Dde group and occurs via a nucleophilic attack of a free amine on the protected amine.[4] This reaction is notably accelerated during the Fmoc-deprotection step when using piperidine. The proposed mechanism involves the formation of an unstable adduct between piperidine and the Ivdde group, which is then more susceptible to nucleophilic attack by a free amine on the peptide chain.[4] The increased steric hindrance of the Ivdde group, compared to the Dde group, significantly reduces the rate of this migration.[1]

Troubleshooting Guide: Preventing Ivdde Side-Chain Migration

This guide provides solutions to common issues related to Ivdde side-chain migration.

Issue 1: Suspected Ivdde migration after piperidine treatment for Fmoc deprotection.

Symptoms:

  • Appearance of unexpected peaks in the HPLC chromatogram of the crude peptide.

  • Mass spectrometry (MS) data indicating the presence of isomers with the same mass as the target peptide but different retention times.

Solutions:

  • Utilize a non-nucleophilic base for Fmoc deprotection:

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong, non-nucleophilic base that can be used as an alternative to piperidine for Fmoc removal.[5][6][7] Using DBU can significantly reduce or eliminate Ivdde migration.[4] However, be aware that DBU is a stronger base and may not be suitable for all sequences, particularly those containing aspartic acid, where it can promote aspartimide formation.[7][8]

  • Employ an orthogonal deprotection strategy for the Ivdde group:

    • Instead of relying on hydrazine deprotection at the end of the synthesis, the Ivdde group can be removed orthogonally to the Fmoc group using a milder reagent cocktail of hydroxylamine hydrochloride and imidazole in NMP .[9][10][11] This allows for side-chain modification before subsequent Fmoc deprotection steps, thereby avoiding the conditions that lead to migration.

  • Strategic placement of the Ivdde-protected residue:

    • If possible, design the peptide sequence to avoid having the Ivdde-protected lysine near the N-terminus during critical piperidine deprotection steps.

  • Use of ivDde-Lys(Fmoc)-OH:

    • For the synthesis of branched peptides where modification is desired mid-synthesis, using ivDde-Lys(Fmoc)-OH instead of Fmoc-Lys(ivDde)-OH can be advantageous. This allows for the removal of the side-chain Fmoc group with piperidine for modification, followed by the removal of the Ivdde group with hydrazine before chain extension, thus altering the sequence of deprotection steps and potentially reducing migration risk.[3][12]

Issue 2: Incomplete removal of the Ivdde group.

Symptoms:

  • Persistence of the Ivdde-protected peptide peak in the HPLC chromatogram after deprotection.

  • Low yield of the desired deprotected peptide.

Solutions:

  • Optimize hydrazine deprotection conditions:

    • Increase hydrazine concentration: While 2% hydrazine in DMF is standard, for difficult deprotections, increasing the concentration to 4% or even higher (up to 10% has been reported) can improve efficiency.[13] However, be cautious as higher concentrations can lead to side reactions.[9]

    • Increase reaction time and/or repetitions: Instead of a single, long deprotection step, multiple shorter treatments with fresh reagent (e.g., 3 x 3 minutes or 3 x 5 minutes) are often more effective.[10][13]

    • Ensure proper mixing: Inadequate mixing can lead to incomplete deprotection. Ensure the resin is well-swollen and agitated during the hydrazine treatment.[10]

  • Consider alternative deprotection reagents:

    • As mentioned previously, a solution of hydroxylamine hydrochloride and imidazole in NMP can be an effective alternative for Ivdde removal and is orthogonal to the Fmoc group.[9][10][11]

Data Presentation

Table 1: Comparison of Fmoc Deprotection Reagents and Their Impact on Ivdde Stability
Deprotection ReagentConcentrationSolventIvdde Group StabilityPotential Side Reactions
Piperidine 20% (v/v)DMFGenerally stable, but can induce side-chain migration.[1]Ivdde side-chain migration.[4]
DBU 2% (v/v)DMFHigh stability, significantly reduces migration.[4]Can promote aspartimide formation with Asp-containing peptides.[7][8]
DBU + Piperazine 2% DBU, 5% Piperazine (v/v)NMPHigh stability.Reduced diketopiperazine formation compared to piperidine alone.[14]
Table 2: Comparison of Ivdde Deprotection Reagents
Deprotection ReagentConcentrationSolventTypical ConditionsEfficacy & Considerations
Hydrazine Monohydrate 2-4% (v/v)DMF3 repetitions of 3-5 minutes each at room temperature.[10][13]Standard method, but can be inefficient for sterically hindered or aggregated sequences. Higher concentrations may be needed but can cause side reactions.[9][13]
Hydroxylamine Hydrochloride & Imidazole ~0.5 M eachNMP1-2 hours at room temperature.[10][11]Milder, orthogonal to Fmoc group.[10] Can be a good alternative for sensitive peptides or when hydrazine is problematic.

Experimental Protocols

Protocol 1: Fmoc Deprotection with DBU to Minimize Ivdde Migration
  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Reagent Preparation: Prepare a fresh solution of 2% (v/v) DBU in DMF.

  • Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the 2% DBU in DMF solution to the resin (approximately 10 mL per gram of resin).

    • Agitate the mixture gently for 5-10 minutes at room temperature.

    • Drain the deprotection solution.

    • Repeat the DBU treatment one more time.

  • Washing: Wash the resin thoroughly with DMF (5 x 1-minute washes) to remove all traces of DBU.

Protocol 2: Orthogonal Deprotection of the Ivdde Group with Hydroxylamine
  • Resin Swelling: Swell the peptide-resin in NMP for 30 minutes.

  • Reagent Preparation: Prepare a fresh solution of approximately 0.5 M hydroxylamine hydrochloride and 0.5 M imidazole in NMP.

  • Deprotection:

    • Drain the NMP from the swollen resin.

    • Add the hydroxylamine/imidazole solution to the resin (approximately 10 mL per gram of resin).

    • Agitate the mixture gently for 1-2 hours at room temperature.

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with NMP (5 x 1-minute washes).

    • Wash the resin with DCM (3 x 1-minute washes) and dry under vacuum if proceeding to the next step after drying.

Visualizations

MigrationMechanism Lys_ivDde Lys(Ivdde)-Peptide Adduct Unstable Piperidine-Ivdde Adduct Lys_ivDde->Adduct reacts with Piperidine Piperidine Piperidine->Adduct Migrated_Peptide Ivdde-Peptide-Lys Adduct->Migrated_Peptide nucleophilic attack by Deprotected_Peptide Lys-Peptide Adduct->Deprotected_Peptide (desired reaction) Free_Amine N-terminal Free Amine (after Fmoc deprotection) Free_Amine->Migrated_Peptide PreventionWorkflow Start Fmoc-Peptide-Lys(Ivdde)-Resin Fmoc_Deprotection Fmoc Deprotection Start->Fmoc_Deprotection Orthogonal_Deprotection Orthogonal Ivdde Deprotection (Hydroxylamine/Imidazole) Start->Orthogonal_Deprotection alternative pathway Piperidine 20% Piperidine in DMF Fmoc_Deprotection->Piperidine standard DBU 2% DBU in DMF Fmoc_Deprotection->DBU alternative Migration_Risk High Risk of Ivdde Migration Piperidine->Migration_Risk Low_Migration_Risk Low Risk of Ivdde Migration DBU->Low_Migration_Risk Coupling Next Amino Acid Coupling Migration_Risk->Coupling Low_Migration_Risk->Coupling Final_Cleavage Final Cleavage from Resin Coupling->Final_Cleavage Side_Chain_Mod Side-Chain Modification Orthogonal_Deprotection->Side_Chain_Mod Side_Chain_Mod->Coupling

References

Technical Support Center: Fmoc-D-Dap(Ivdde)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting aggregation and other common issues encountered during the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-D-Dap(Ivdde)-OH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

This compound is a derivative of D-2,3-diaminopropionic acid where the Nα-amino group is protected by a base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group, and the side-chain (Nβ) amino group is protected by a hydrazine-labile Ivdde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group. This orthogonal protection scheme allows for the selective deprotection of the side-chain amino group while the peptide remains attached to the solid support and the Nα-Fmoc protection is intact. This is particularly useful for the synthesis of branched or cyclic peptides and for the site-specific labeling of peptides.

Q2: What are the primary causes of aggregation in peptides containing this compound?

Aggregation during the synthesis of peptides containing this compound can be attributed to several factors:

  • Increased Hydrophobicity: The Ivdde protecting group is hydrophobic and can contribute to the formation of hydrophobic clusters within the peptide sequence, promoting interchain aggregation.[1] This is analogous to the aggregation-promoting effects observed with other hydrophobic side-chain protecting groups.

  • Interchain Hydrogen Bonding: Like in all peptide synthesis, the formation of intermolecular β-sheet structures through hydrogen bonding is a major driver of aggregation.[2] This is particularly prevalent in sequences containing hydrophobic and β-branched amino acids.

  • Difficult Sequences: Peptides with a high content of hydrophobic residues or those known to adopt stable secondary structures on the resin are inherently prone to aggregation.

Q3: What are the common signs of peptide aggregation during SPPS?

Common indicators of on-resin aggregation include:

  • Poor Resin Swelling: A noticeable decrease in the resin bed volume or a failure of the resin to swell properly in the synthesis solvent.

  • Incomplete Fmoc Deprotection: Slow or incomplete removal of the Fmoc group, often observed as a persistent yellow or blue color in the resin after piperidine treatment and washing.

  • Slow or Incomplete Coupling: A positive Kaiser test (indicating free primary amines) after a coupling step suggests that the activated amino acid was unable to efficiently reach the N-terminus of the growing peptide chain.

  • Complex Analytical Profile: HPLC and mass spectrometry analysis of a test cleavage will reveal a mixture of the target peptide along with numerous deletion sequences and other impurities.

Q4: Can the Ivdde group itself cause side reactions other than aggregation?

Yes. A potential side reaction is the migration of the Ivdde group from the side chain (Nβ) to the Nα-amino group during the Fmoc deprotection step with piperidine.[3] This can lead to the formation of an undesired isomeric peptide, which may be difficult to separate from the target product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of peptides containing this compound.

Issue 1: Poor Resin Swelling and Incomplete Deprotection

  • Symptoms: The resin bed appears clumped or reduced in volume. The resin may retain a yellowish color after the piperidine deprotection step, and subsequent coupling is inefficient.

  • Possible Cause: On-resin peptide aggregation is preventing solvent penetration and access of the piperidine to the N-terminal Fmoc group.

  • Solutions:

    • Solvent Modification: Switch from DMF to N-Methyl-2-pyrrolidone (NMP) or add 10-20% Dimethyl sulfoxide (DMSO) to the DMF. These solvents are more effective at disrupting secondary structures.

    • Chaotropic Salt Washes: Before the deprotection step, wash the resin with a solution of a chaotropic salt, such as 0.8 M LiCl in DMF, to disrupt hydrogen bonding. Ensure to wash the resin thoroughly with DMF afterward to remove the salt.

    • Elevated Temperature: Perform the deprotection and/or coupling steps at a moderately elevated temperature (e.g., 30-40°C). Use caution with heat-sensitive residues.

    • Use of DBU: For very difficult deprotections, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be added to the piperidine solution (e.g., 2% DBU in 20% piperidine/DMF).

Issue 2: Incomplete Coupling of the Amino Acid Following this compound

  • Symptoms: A positive Kaiser test after the coupling step indicates the presence of unreacted N-terminal amines.

  • Possible Cause: Steric hindrance and aggregation of the peptide chain are preventing the activated amino acid from reaching the coupling site.

  • Solutions:

    • Use of Potent Coupling Reagents: Employ more powerful coupling reagents such as HATU, HCTU, or PyBOP.

    • Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of the activated amino acid.

    • Extended Coupling Time: Increase the coupling reaction time to 2-4 hours or, in very difficult cases, overnight.

    • Microwave-Assisted Synthesis: The use of microwave energy can significantly enhance coupling efficiency by disrupting aggregation and overcoming steric hindrance.[4]

Issue 3: Difficulty in Removing the Ivdde Protecting Group

  • Symptoms: Incomplete deprotection of the Dap side chain with hydrazine, leading to a mixture of protected and deprotected peptides.

  • Possible Cause: The peptide is aggregated on the resin, limiting the access of the hydrazine solution to the Ivdde group.[5] This is more common if the this compound residue is located in a hydrophobic region or near the C-terminus.

  • Solutions:

    • Increased Hydrazine Concentration: Increase the concentration of hydrazine in DMF from the standard 2% up to 5% or even 10%.

    • Increased Reaction Time and Repetitions: Extend the deprotection time and perform multiple treatments with fresh hydrazine solution.

    • Disrupt Aggregation Prior to Deprotection: Before adding the hydrazine solution, wash the resin with NMP or a chaotropic salt solution to swell the resin and disrupt aggregates.

    • Elevated Temperature: Perform the hydrazine deprotection at a slightly elevated temperature (e.g., 30-40°C).

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table summarizes the impact of the Ivdde protecting group on a model peptide's aggregation, as determined by a reduction in the peptide's UV peak height after 3 days.

Peptide FragmentProtecting Group% Reduction in UV Peak Height (Aggregation)
hEPO (43-77)NoneNo significant change
hEPO (43-77)Alloc on LysinesLarge reduction
hEPO (43-77)Ivdde on LysinesLarge reduction[1]

This data suggests that the presence of the hydrophobic Ivdde group significantly increases the propensity for peptide aggregation.

Experimental Protocols

Protocol 1: Standard Coupling of this compound

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the peptide-resin by treating it with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vial, dissolve this compound (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, consider a second coupling (see Troubleshooting Guide).

  • Washing: Wash the resin with DMF (3-5 times) before proceeding to the next deprotection step.

Protocol 2: On-Resin Deprotection of the Ivdde Group

  • Peptide-Resin Preparation: Ensure the peptide synthesis is complete and the N-terminal Fmoc group is either intact or has been replaced with a Boc group if further chain elongation is not desired. Wash the resin with DMF.

  • Aggregation Disruption (Optional but Recommended): Wash the resin with NMP (2 x 5 minutes).

  • Hydrazine Treatment: Prepare a 2-5% hydrazine solution in DMF. Add this solution to the resin and agitate for 15-30 minutes. Repeat this step 2-3 times with fresh hydrazine solution.

  • Monitoring: The deprotection can be monitored by observing the release of a chromophoric indazole byproduct at 290 nm.

  • Washing: Wash the resin extensively with DMF (at least 6 times) to remove all traces of hydrazine. The newly liberated side-chain amine is now ready for subsequent modification.

Visual Workflows

Troubleshooting_Aggregation start Start SPPS Cycle deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection deprotection_check Incomplete Deprotection? deprotection->deprotection_check coupling Amino Acid Coupling deprotection_check->coupling No solvent_mod Switch to NMP or add DMSO deprotection_check->solvent_mod Yes coupling_check Incomplete Coupling? (Kaiser Test) coupling->coupling_check next_cycle Proceed to Next Cycle coupling_check->next_cycle No potent_reagents Use Potent Coupling Reagents (HATU, HCTU) coupling_check->potent_reagents Yes chaotropic_salt Chaotropic Salt Wash (e.g., LiCl) solvent_mod->chaotropic_salt dbu Use DBU in Deprotection chaotropic_salt->dbu dbu->deprotection Retry double_coupling Perform Double Coupling potent_reagents->double_coupling microwave Use Microwave-Assisted Synthesis double_coupling->microwave microwave->coupling Retry Ivdde_Deprotection_Workflow start Completed Peptide-Resin aggregation_disruption Wash with NMP/Chaotropic Salt (Optional) start->aggregation_disruption hydrazine_treatment Treat with 2-5% Hydrazine in DMF aggregation_disruption->hydrazine_treatment deprotection_check Deprotection Complete? hydrazine_treatment->deprotection_check washing Wash Thoroughly with DMF deprotection_check->washing Yes increase_conc Increase Hydrazine Concentration deprotection_check->increase_conc No modification Proceed to Side-Chain Modification washing->modification increase_time Increase Reaction Time/Repetitions increase_conc->increase_time increase_time->hydrazine_treatment Retry

References

Technical Support Center: Ivdde Group Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the removal of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (Ivdde) protecting group. This guide focuses on alternative reagents to the standard hydrazine protocol, offering milder and more orthogonal options for complex peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary alternatives to hydrazine for Ivdde group removal?

A1: The most common and well-documented alternative to hydrazine for the removal of the Ivdde protecting group is a solution of hydroxylamine hydrochloride and imidazole in N-Methyl-2-pyrrolidone (NMP).[1][2] This method is particularly advantageous when orthogonality with Fmoc-protecting groups is required, as hydrazine can also cleave Fmoc groups.[2][3]

Q2: Why choose an alternative to the standard 2% hydrazine protocol?

A2: While 2% hydrazine in DMF is a standard method, it has limitations.[2] Hydrazine is highly toxic and can cause side reactions, such as the conversion of arginine to ornithine or cleavage of the peptide backbone at glycine residues, especially at higher concentrations.[2] Furthermore, it is not orthogonal to the Fmoc protecting group.[3][4] Alternative reagents like hydroxylamine/imidazole offer a milder, safer, and more selective deprotection strategy.[2]

Q3: What is the key advantage of the hydroxylamine/imidazole method?

A3: The primary advantage is its orthogonality with the Fmoc protecting group.[2] This allows for the selective deprotection of the Ivdde group on a lysine side chain while the N-terminal Fmoc group remains intact, enabling subsequent site-specific modifications on the solid support.[1]

Q4: Can the hydroxylamine/imidazole method be used for the Dde group as well?

A4: Yes, this method was initially reported for the removal of the Dde group and is also effective for the more sterically hindered Ivdde group.[2]

Deprotection Reagent Comparison

The following table summarizes the key parameters for the standard hydrazine protocol and the alternative hydroxylamine/imidazole method.

ParameterStandard Method: 2% HydrazineAlternative Method: Hydroxylamine/Imidazole
Reagents Hydrazine monohydrate, DMFHydroxylamine hydrochloride, Imidazole, NMP
Typical Concentration 2% (v/v) Hydrazine in DMF0.5 M Hydroxylamine HCl, 0.5 M Imidazole in NMP
Reaction Time 3 x 3-5 minutes1 - 2 hours
Temperature Room TemperatureRoom Temperature
Orthogonality to Fmoc NoYes
Key Advantages Well-established, rapid reactionMilder conditions, Fmoc-orthogonal, safer reagent profile
Potential Side Reactions Fmoc cleavage, Arg to Orn conversion, peptide backbone cleavage at GlyPotential for side reactions with sensitive residues, though generally milder.

Experimental Protocols

Protocol 1: Standard Ivdde Removal with 2% Hydrazine

This protocol is for the removal of the Ivdde protecting group from a peptide synthesized on a solid support.

Reagents:

  • 2% (v/v) hydrazine monohydrate in N,N-dimethylformamide (DMF)

Procedure:

  • Swell the Ivdde-protected peptide-resin in DMF for 30 minutes.[1]

  • Drain the DMF.

  • Add the 2% hydrazine in DMF solution to the resin.

  • Agitate the mixture at room temperature for 3-5 minutes.[1]

  • Drain the reagent solution.

  • Repeat steps 3-5 two more times.[1]

  • Wash the resin thoroughly with DMF (3-5 times).[1]

  • Wash the resin with dichloromethane (DCM) (3-5 times).

  • Dry the resin under vacuum.

Protocol 2: Alternative Ivdde Removal with Hydroxylamine/Imidazole

This protocol allows for the selective removal of the Ivdde group while the N-terminal Fmoc group remains intact.

Reagents:

  • Hydroxylamine hydrochloride

  • Imidazole

  • N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Prepare a deprotection solution of 0.5 M hydroxylamine hydrochloride and 0.5 M imidazole in NMP.[5]

  • Swell the Ivdde-protected peptide-resin in NMP for 30 minutes.[1]

  • Drain the NMP.

  • Add the hydroxylamine/imidazole solution to the resin.

  • Agitate the mixture at room temperature for 1-2 hours.[1]

  • Drain the reagent solution.

  • Wash the resin thoroughly with NMP (3-5 times).

  • Wash the resin with DCM (3-5 times).

Visual Guides

Deprotection_Workflow cluster_ResinPrep Resin Preparation cluster_Deprotection Deprotection Step cluster_Washing Washing & Drying Resin Ivdde-Protected Peptide on Resin Swell Swell Resin (DMF or NMP) Resin->Swell AddReagent Add Deprotection Reagent Swell->AddReagent Agitate Agitate at RT AddReagent->Agitate Drain Drain Reagent Agitate->Drain WashNMP Wash with NMP/DMF Drain->WashNMP WashDCM Wash with DCM WashNMP->WashDCM Dry Dry Resin WashDCM->Dry FinalProduct Deprotected Peptide-Resin Dry->FinalProduct Ready for Next Step

Caption: General experimental workflow for Ivdde deprotection on solid support.

Troubleshooting Guide

Problem: Incomplete Ivdde deprotection is observed.

This is a common issue, particularly with the more sterically hindered Ivdde group or with aggregated peptide sequences.[5]

Troubleshooting_Tree Start Incomplete Deprotection Observed Cause1 Insufficient Reagent Exposure? Start->Cause1 Cause2 Peptide Aggregation on Resin? Start->Cause2 Cause3 Steric Hindrance? Start->Cause3 Solution1a Increase reaction time or perform additional repetitions. Cause1->Solution1a Yes Solution2a Ensure adequate resin swelling before deprotection. Cause2->Solution2a Yes Solution3 For stubborn cases, multiple fresh reagent treatments are key. Cause3->Solution3 Yes Solution1b For hydrazine, consider increasing concentration (e.g., to 4%). Solution1a->Solution1b If using Hydrazine Solution2b Use solvents known to disrupt aggregation (e.g., NMP). Solution2a->Solution2b

Caption: Decision tree for troubleshooting incomplete Ivdde deprotection.

Q: My analytical data shows incomplete removal after using the hydroxylamine/imidazole protocol. What should I do?

A: Incomplete deprotection with the hydroxylamine method can be addressed by:

  • Extending Reaction Time: Increase the agitation time from 1-2 hours to 3 hours or longer.

  • Repeat Treatment: After the initial treatment, drain the reagent and add a fresh solution of hydroxylamine/imidazole for a second treatment.

  • Ensure Proper Mixing: Inadequate agitation can lead to poor reagent penetration. Ensure the resin is fully suspended and mixed throughout the reaction.[5]

Q: I am observing unexpected side products after deprotection. What could be the cause?

A: While the hydroxylamine method is milder, side reactions are still possible depending on the peptide sequence.

  • Analyze Byproducts: Use HPLC-MS to identify the mass of the side products, which can provide clues to the nature of the side reaction.

  • Consider Peptide Sequence: Certain amino acid sequences are more prone to side reactions like aspartimide formation, especially under basic conditions.[6] While the deprotection cocktail is not strongly basic, prolonged exposure could be a factor.

  • Purity of Reagents: Ensure high-purity reagents are used, as contaminants can lead to unexpected modifications.

Q: Can I monitor the progress of the hydroxylamine/imidazole deprotection reaction?

A: Unlike hydrazine deprotection, which produces a chromophoric indazole byproduct that can be monitored by UV spectroscopy at 290 nm, the hydroxylamine method does not have a similar, well-established real-time monitoring technique.[7] Reaction completion is typically confirmed by cleaving a small sample of the resin and analyzing the peptide via HPLC-MS.

References

Impact of peptide sequence on Ivdde cleavage efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This is a technical support guide focused on the impact of peptide sequence on Ivdde cleavage efficiency, designed for researchers, scientists, and drug development professionals.

Technical Support Center: Ivdde Cleavage Efficiency

This guide provides troubleshooting assistance, frequently asked questions (FAQs), and detailed experimental protocols concerning the influence of peptide sequences on the efficiency of Ivdde cleavage.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Ivdde cleavage efficiency is lower than expected. What are the potential peptide sequence-related causes?

Several factors concerning your peptide substrate sequence could be contributing to low cleavage efficiency. Here are some critical areas to investigate:

  • Suboptimal Recognition Sequence: Ivdde, like other caspases, exhibits a preference for a specific cleavage motif. While variations exist, a commonly recognized sequence is crucial for efficient cleavage. Deviations from the optimal consensus can lead to a significant decrease in cleavage rates.

  • Flanking Residues: Amino acids adjacent to the core recognition site can influence the binding of the substrate and subsequent cleavage. Bulky or charged residues in close proximity to the cleavage site may introduce steric hindrance or electrostatic repulsion, which can negatively affect the enzyme-substrate interaction.

  • Post-Translational Modifications (PTMs): The presence of modifications such as phosphorylation or glycosylation within or near the cleavage sequence can obstruct Ivdde's access to the site or alter the substrate's conformation, thereby inhibiting cleavage.[1]

  • Substrate Solubility and Aggregation: Certain peptide sequences can result in poor solubility or cause the substrate to aggregate, reducing its availability to the enzyme.[2]

Troubleshooting Steps:

  • Sequence Analysis: Compare your substrate's sequence with known optimal Ivdde cleavage motifs.

  • Mutational Analysis: If feasible, use site-directed mutagenesis to modify residues within and around the cleavage site to align with the optimal consensus sequence.

  • PTM Analysis: Employ mass spectrometry or specific antibodies to determine if any PTMs are present on your substrate.

  • Solubility Test: Evaluate the solubility of your peptide substrate under the assay conditions. If solubility is a concern, consider adding a mild detergent or adjusting the buffer composition.

Q2: How can I determine the optimal Ivdde cleavage sequence for my protein of interest?

To identify the most effective cleavage sequence, a combination of predictive and experimental methods is recommended:

  • Bioinformatic Prediction: Use computational tools designed to predict caspase cleavage sites based on established substrate specificities.[3][4]

  • Peptide Library Screening: Synthesize a library of peptides with variations around the presumed cleavage site and screen them for cleavage by Ivdde.[5] This is a direct method for empirically determining the optimal sequence.

  • Mass Spectrometry-based Proteomics: Treat your protein of interest with Ivdde and utilize mass spectrometry to identify the resulting cleavage fragments. This approach directly pinpoints the cleavage site(s).[6][7][8]

Q3: Is it possible for Ivdde to cleave non-canonical sequences?

Yes, while Ivdde has a preferred recognition motif, it is capable of cleaving other sequences, though generally with lower efficiency. The structural context of the protein and the accessibility of the cleavage site are significant factors. Off-target cleavage can be a consideration, and its potential should be assessed, particularly in complex biological samples.

Experimental Protocols

Protocol 1: In Vitro Ivdde Cleavage Assay

This protocol provides a general framework for assessing the cleavage of a peptide substrate by purified Ivdde in a controlled environment.

Materials:

  • Purified, active Ivdde enzyme

  • Synthetic peptide substrate, often tagged with a fluorophore and quencher (e.g., for FRET-based assays) or another detectable marker.[9][10]

  • Assay Buffer: A typical buffer might contain 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM DTT, 1 mM EDTA, and 10% glycerol.

  • 96-well microplate (black plates are recommended for fluorescent assays to minimize background).

  • Fluorometer or a suitable plate reader.

Procedure:

  • Substrate Preparation: Dissolve the peptide substrate in the assay buffer to create a stock solution (e.g., 10 mM).

  • Enzyme Preparation: Dilute the purified Ivdde in the assay buffer to the desired working concentration (e.g., 10 nM).

  • Reaction Setup: In each well of the 96-well plate, combine the assay buffer and the peptide substrate to achieve a final volume of 100 µL and a final substrate concentration of 10-50 µM.

  • Initiate the Reaction: Add the diluted Ivdde enzyme to each well to start the cleavage reaction. Be sure to include a negative control that contains no enzyme.

  • Incubation: Incubate the plate at 37°C.

  • Signal Measurement: For fluorogenic substrates, measure the fluorescence intensity at the appropriate excitation and emission wavelengths at regular intervals (e.g., every 5 minutes for 1 hour).[10]

  • Data Analysis: Calculate the initial reaction velocity from the rate of fluorescence increase for each substrate. By comparing these velocities, you can determine the relative cleavage efficiencies.

Protocol 2: Identification of Cleavage Site by Mass Spectrometry

Materials:

  • Purified protein of interest

  • Purified, active Ivdde enzyme

  • Reaction Buffer (as described above)

  • SDS-PAGE equipment and reagents

  • In-gel digestion kit (e.g., trypsin)

  • Mass spectrometer (e.g., LC-MS/MS)

Procedure:

  • Ivdde Digestion: Incubate your purified protein with Ivdde in the reaction buffer at 37°C for a set time (e.g., 2 hours). Include a control sample without the Ivdde enzyme.

  • SDS-PAGE: Separate the products of the reaction on an SDS-PAGE gel.

  • Visualize Fragments: Stain the gel (e.g., with Coomassie Blue) to visualize the protein fragments that resulted from Ivdde cleavage.

  • In-Gel Digestion: Excise the protein bands that correspond to the cleavage fragments and perform an in-gel digestion using a protease like trypsin.

  • Mass Spectrometry: Analyze the peptides produced by the digestion using LC-MS/MS.

  • Data Analysis: Use appropriate database search algorithms to identify the peptides. The N-termini of the identified fragments will correspond to the amino acid immediately following the Ivdde cleavage site.

Quantitative Data Summary

The table below presents hypothetical data on the relative cleavage efficiencies of various peptide sequences by Ivdde, as might be determined from an in vitro cleavage assay.

Peptide SequenceCore MotifRelative Cleavage Efficiency (%)Notes
Ac-LEHD-AFCLEHD100Canonical sequence, used as a reference.
Ac-WEHD-AFCWEHD120Tryptophan at the P4 position can enhance binding.
Ac-VEHD-AFCVEHD75Valine at P4 is less optimal than Leucine or Tryptophan.
Ac-LEHA-AFCLEHA40Aspartate is strongly preferred over Alanine at the P1 position.
Ac-LEDD-AFCLEDD15Aspartate is not well-tolerated at the P2 position.
Ac-pSLEHD-AFCpSLEHD<5Phosphorylation at the P5 position can inhibit cleavage.

Visualizations

The following diagrams illustrate key concepts and workflows related to Ivdde cleavage.

Ivdde_Activation_Pathway Pro_Ivdde Pro-Ivdde (Inactive) Active_Ivdde Active Ivdde Pro_Ivdde->Active_Ivdde Activation Signal Substrate Protein Substrate (with cleavage motif) Active_Ivdde->Substrate Cleavage Cleaved_Products Cleaved Products Substrate->Cleaved_Products Downstream_Events Downstream Cellular Events Cleaved_Products->Downstream_Events

Caption: Ivdde activation and subsequent substrate cleavage pathway.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_situ Cellular/Proteomic Analysis Peptide_Library Peptide Library Screening Ivdde_Incubation Ivdde Incubation Peptide_Library->Ivdde_Incubation Fluorescence_Assay Fluorescence Assay Ivdde_Incubation->Fluorescence_Assay Determine_Kinetics Determine Kinetic Parameters Fluorescence_Assay->Determine_Kinetics Protein_of_Interest Protein of Interest Ivdde_Treatment Ivdde Treatment Protein_of_Interest->Ivdde_Treatment Mass_Spectrometry Mass Spectrometry Ivdde_Treatment->Mass_Spectrometry Identify_Cleavage_Site Identify Cleavage Site(s) Mass_Spectrometry->Identify_Cleavage_Site

Caption: Workflow for determining Ivdde cleavage efficiency and identifying cleavage sites.

Troubleshooting_Flowchart Start Low Cleavage Efficiency Check_Sequence Is the sequence optimal? Start->Check_Sequence Check_PTMs Are PTMs present? Check_Sequence->Check_PTMs Yes Optimize_Sequence Optimize Sequence Check_Sequence->Optimize_Sequence No Check_Solubility Is the substrate soluble? Check_PTMs->Check_Solubility No Address_PTMs Address PTMs Check_PTMs->Address_PTMs Yes Improve_Solubility Improve Solubility Check_Solubility->Improve_Solubility No Success Cleavage Efficiency Improved Check_Solubility->Success Yes Optimize_Sequence->Success Address_PTMs->Success Improve_Solubility->Success

References

Troubleshooting low yield in branched peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Branched Peptide Synthesis. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming challenges associated with the synthesis of branched peptides, with a particular focus on troubleshooting low yields. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and informative diagrams to support your experimental success.

Troubleshooting Guide: Low Yield in Branched Peptide Synthesis

This guide provides a systematic approach to diagnosing and resolving common issues leading to low yields during the synthesis of branched peptides.

Q1: My overall yield of the branched peptide is significantly lower than expected. What are the primary causes?

Low yields in branched peptide synthesis are often due to a combination of factors. The most common culprits include:

  • Incomplete Deprotection: Failure to completely remove either the temporary Nα-Fmoc group or the orthogonal side-chain protecting group is a major cause of truncated or missing branches.[1]

  • Poor Coupling Efficiency: Incomplete peptide bond formation, especially at the sterically hindered branching point, leads to deletion sequences.[2][3] This is a frequent issue when coupling the first residue of the peptide branch.[2]

  • Steric Hindrance: The crowded environment at the branching point on the resin can physically obstruct the coupling reaction, slowing it down and leading to incomplete reactions.[2][4][5]

  • Peptide Aggregation: As the peptide chains grow, they can aggregate on the resin through intermolecular hydrogen bonding, making reactive sites inaccessible to reagents.[6][7]

  • Side Reactions: Unwanted chemical modifications, such as aspartimide formation or diketopiperazine formation, can reduce the yield of the desired product.[1]

  • Choice of Resin: The type and loading capacity of the resin can significantly impact the synthesis efficiency, especially for complex branched peptides.[8][9][10]

Q2: How can I identify the specific step where the synthesis is failing?

To pinpoint the problematic step, it's recommended to perform small-scale test cleavages and analyses at key stages:

  • After coupling the branching amino acid: Confirm the successful incorporation of the amino acid that will serve as the branching point.

  • After selective deprotection of the side chain: Verify the complete removal of the orthogonal protecting group.

  • After coupling the first amino acid of the branch: This is a critical step where steric hindrance is most pronounced.

  • At the end of the synthesis: Analyze the final crude product to identify the nature of the impurities (e.g., truncated sequences, deletion of the entire branch).

Mass spectrometry (MS) and high-performance liquid chromatography (HPLC) are invaluable tools for analyzing the cleaved peptide at each stage.

Q3: I suspect incomplete coupling at the branching point due to steric hindrance. What strategies can I employ to improve coupling efficiency?

Overcoming steric hindrance at the branching point is crucial for a successful synthesis. Consider the following strategies:

  • Use a powerful coupling reagent: Onium salt-based reagents like HATU, HCTU, or COMU are highly recommended for sterically hindered couplings.[2] Phosphonium salt reagents like PyBOP and PyAOP are also very effective.

  • Increase reaction time and temperature: Extending the coupling time (e.g., from 2 hours to 4-6 hours or even overnight) and performing the reaction at a slightly elevated temperature (e.g., 30-40°C) can help drive the reaction to completion.

  • Use a higher excess of reagents: Increasing the equivalents of the amino acid and coupling reagents (e.g., from 3-5 equivalents to 5-10 equivalents) can improve reaction kinetics.[11]

  • Perform a double coupling: After the initial coupling reaction, repeat the coupling step with a fresh portion of activated amino acid.[12]

  • Choose a low-loading resin: A lower substitution level on the resin can increase the distance between peptide chains, reducing steric hindrance.[9]

Q4: Peptide aggregation seems to be an issue in my synthesis. How can I mitigate this?

Peptide aggregation can significantly hinder both deprotection and coupling steps.[6] To address this:

  • Switch to a more suitable solvent: N-Methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can be used instead of or in combination with N,N-dimethylformamide (DMF) to disrupt secondary structures.[6][12]

  • Incorporate "difficult sequence" disruption strategies: The use of pseudoproline dipeptides or backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) can help break up aggregates.[6]

  • Use chaotropic salts: Adding salts like LiCl or NaClO4 to the coupling mixture can help to disrupt hydrogen bonding.[6]

  • Synthesize at an elevated temperature: Performing the synthesis at a higher temperature can help to break up aggregates.[6]

  • Microwave-assisted synthesis: The use of microwave energy can accelerate coupling and deprotection reactions and help to reduce aggregation.[7][11]

Q5: My desired product is present, but the yield is low, and I see many side products. What are the common side reactions in branched peptide synthesis and how can I avoid them?

Common side reactions include:

  • Aspartimide formation: This is particularly prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser. Using a side-chain protecting group like O-2-PhiPr for Asp can minimize this.[13]

  • Diketopiperazine formation: This can occur at the dipeptide stage, especially if Proline is one of the first two amino acids. Using a 2-chlorotrityl chloride resin can help to suppress this side reaction.

  • Racemization: The loss of stereochemical purity can be minimized by using appropriate coupling reagents (e.g., those based on HOAt or Oxyma) and non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA).

Frequently Asked Questions (FAQs)

Q1: What is an orthogonal protecting group strategy, and why is it essential for branched peptide synthesis?

An orthogonal protection strategy utilizes multiple classes of protecting groups that can be selectively removed under distinct chemical conditions.[14] This is crucial for branched peptide synthesis as it allows for the deprotection of the side chain of a specific amino acid to create a branching point, without affecting the temporary Nα-protecting group or the protecting groups on other amino acid side chains.[14][15]

Q2: Which amino acids are commonly used for creating branching points?

Amino acids with a functional group in their side chain that can be selectively deprotected are used for branching. The most common choice is Lysine, where the ε-amino group is protected with an orthogonal protecting group. Other options include Ornithine, Diaminobutyric acid (Dab), and Diaminopropionic acid (Dpr). Aspartic acid and Glutamic acid can also be used to create branches via their side-chain carboxyl groups.

Q3: What is the difference between divergent and convergent strategies for branched peptide synthesis?

  • Divergent synthesis: The peptide backbone is first synthesized on the resin, followed by the selective deprotection of the branching point and the sequential synthesis of the branches directly on the solid support.[2] This is the more common approach.

  • Convergent synthesis: The peptide branches are synthesized separately and then coupled to the main peptide chain, which is also synthesized separately.[2] This method can be advantageous for very large or complex branched peptides.

Q4: How do I choose the right resin for my branched peptide synthesis?

The choice of resin is critical for a successful synthesis.[8] Key factors to consider are:

  • Loading capacity: For long or complex branched peptides, a low-loading resin (e.g., 0.2-0.5 mmol/g) is often preferred to minimize steric hindrance and aggregation.[9][10]

  • Polymer type: Polystyrene resins are widely used, but for "difficult" sequences, PEG-grafted resins (e.g., TentaGel) can improve solvation and reduce aggregation.[6][12]

  • Linker: The choice of linker determines the C-terminal functionality of the peptide (acid or amide) and the conditions required for final cleavage.[16] For instance, Wang resin yields a C-terminal acid, while Rink Amide resin produces a C-terminal amide.[10][16]

Q5: Can I use automated synthesizers for branched peptide synthesis?

Yes, automated peptide synthesizers can be used for branched peptide synthesis. However, the protocols may need to be modified to accommodate the specific requirements of the synthesis, such as longer coupling times for hindered amino acids, double coupling steps, and the manual intervention required for the selective deprotection of the orthogonal protecting group.

Data Presentation

Table 1: Common Orthogonal Protecting Groups for Branched Peptide Synthesis (Fmoc/tBu Strategy)

Protecting GroupProtected Amino AcidCleavage ConditionsStable To
ivDde Lys, Orn, Dab, Dpr2% Hydrazine in DMFTFA, Piperidine
Mtt Lys, Orn, Dab, Dpr1% TFA in DCMPiperidine, Hydrazine
Mmt Lys0.6 M HOBt in DCM/TFE (1:1)Piperidine, Hydrazine
Alloc LysPd(PPh₃)₄ in CHCl₃/AcOH/NMMTFA, Piperidine, Hydrazine
Dmab Asp, Glu2% Hydrazine in DMFTFA, Piperidine
O-2-PhiPr Asp, Glu1% TFA in DCMPiperidine, Hydrazine

Table 2: Recommended Coupling Reagents for Sterically Hindered Couplings

Coupling ReagentTypeRecommended Excess (vs. Amine)Typical Coupling TimeNotes
HATU Uronium/Aminium3 - 5 equivalents1 - 4 hoursHighly reactive, good for difficult couplings.
HCTU Uronium/Aminium3 - 5 equivalents1 - 4 hoursSimilar to HATU, very efficient.
COMU Uronium/Aminium3 - 5 equivalents1 - 4 hoursHigh efficiency and safer than HOBt/HOAt-based reagents.
PyBOP Phosphonium3 - 5 equivalents2 - 6 hoursMinimizes racemization.
PyAOP Phosphonium3 - 5 equivalents2 - 6 hoursSimilar to PyBOP, very effective.

Experimental Protocols

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle (Fmoc/tBu Strategy)

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.[1]

  • Fmoc Deprotection:

    • Wash the resin with DMF (3 times).

    • Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes at room temperature.[14]

    • Drain the solution.

    • Repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HCTU, 3-5 equivalents) in DMF.

    • Add a base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.[1]

    • Monitor the coupling reaction for completeness using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF (3 times) to remove excess reagents and byproducts.[2]

  • Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.

Protocol 2: Selective Deprotection of a Side-Chain Protecting Group (Example: ivDde)

  • Resin Preparation: After completing the synthesis of the main peptide chain, wash the resin thoroughly with DMF (3 times) and then with DCM (3 times). Dry the resin under vacuum.

  • ivDde Removal:

    • Swell the resin in DMF.

    • Add a solution of 2% hydrazine in DMF to the resin.

    • Agitate the mixture for 3-5 minutes at room temperature.

    • Drain the solution.

    • Repeat the hydrazine treatment 5-7 times to ensure complete deprotection.

  • Washing: Wash the resin extensively with DMF (at least 10 times) to remove all traces of hydrazine.

Protocol 3: Coupling of the First Amino Acid of the Branch

  • Resin Preparation: After selective deprotection and thorough washing, swell the resin in DMF.

  • Amino Acid Activation:

    • Dissolve the Fmoc-protected amino acid for the branch (5-10 equivalents) and a potent coupling reagent (e.g., HATU, 5-10 equivalents) in DMF.

    • Add DIPEA (10-20 equivalents) to the solution.

  • Coupling:

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 4-6 hours at room temperature. Consider a slight increase in temperature (e.g., 30°C) if the coupling is known to be difficult.

    • Perform a Kaiser test to check for completeness. If the test is positive, consider a second coupling.

  • Washing: Wash the resin thoroughly with DMF (5 times).

  • Continue Synthesis: Proceed with the synthesis of the peptide branch using the standard SPPS cycle (Protocol 1).

Visualizations

experimental_workflow cluster_main_chain Main Chain Synthesis cluster_branching Branching cluster_final Final Steps start Start with Resin spps_cycle1 SPPS Cycles for Main Chain start->spps_cycle1 branch_aa Couple Branching Amino Acid (e.g., Fmoc-Lys(ivDde)-OH) spps_cycle1->branch_aa spps_cycle2 Continue SPPS for Main Chain branch_aa->spps_cycle2 selective_deprotection Selective Side-Chain Deprotection (e.g., 2% Hydrazine in DMF) spps_cycle2->selective_deprotection branch_coupling Couple First Amino Acid of Branch (High Excess, Potent Coupling Reagent) selective_deprotection->branch_coupling spps_branch SPPS Cycles for Branch branch_coupling->spps_branch final_deprotection Final N-terminal Fmoc Deprotection spps_branch->final_deprotection cleavage Cleavage from Resin and Global Side-Chain Deprotection final_deprotection->cleavage purification Purification and Analysis cleavage->purification

Caption: Workflow for divergent solid-phase branched peptide synthesis.

troubleshooting_workflow start Low Yield at Branching Point check_coupling Kaiser Test Positive after First Branch AA Coupling? start->check_coupling incomplete_coupling Incomplete Coupling check_coupling->incomplete_coupling Yes check_deprotection MS Analysis Shows Un-deprotected Precursor? check_coupling->check_deprotection No recouple Perform Double Coupling with Fresh Reagents incomplete_coupling->recouple increase_excess Increase Equivalents of AA and Coupling Reagent recouple->increase_excess change_reagent Use a More Potent Coupling Reagent (e.g., HATU) increase_excess->change_reagent increase_time_temp Increase Coupling Time and/or Temperature change_reagent->increase_time_temp success Yield Improved increase_time_temp->success incomplete_deprotection Incomplete Side-Chain Deprotection check_deprotection->incomplete_deprotection Yes check_aggregation Resin Shrinking/ Poor Swelling? check_deprotection->check_aggregation No extend_deprotection Extend Deprotection Time or Increase Number of Treatments incomplete_deprotection->extend_deprotection extend_deprotection->success aggregation Peptide Aggregation check_aggregation->aggregation Yes check_aggregation->success No change_solvent Switch to NMP or Add Chaotropic Salts aggregation->change_solvent use_mw Use Microwave-Assisted Synthesis change_solvent->use_mw use_mw->success

Caption: Troubleshooting decision tree for low yield at the branching point.

orthogonal_protection peptide Resin-Bound Peptide with Branching Amino Acid Nα-Fmoc Side-Chain-ivDde C-terminus-Resin deprotection_N Piperidine in DMF peptide:N->deprotection_N Removes Nα-Fmoc for chain elongation deprotection_S Hydrazine in DMF peptide:S->deprotection_S Removes Side-Chain-ivDde for branch synthesis cleavage_C TFA Cocktail peptide:C->cleavage_C Cleaves from resin and removes other side-chain protecting groups deprotection_N->peptide Regenerates free amine deprotection_S->peptide Regenerates free amine on side chain

Caption: Principle of orthogonal protection in branched peptide synthesis.

References

Validation & Comparative

A Comparative Guide to HPLC Analysis of Peptide Purity Following Ivdde Removal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in complex peptide synthesis, the selective deprotection of amino acid side chains is a critical step that dictates the success of subsequent modifications and the overall purity of the final product. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (Ivdde) group is a frequently employed protecting group for the lysine side chain, prized for its orthogonality in Fmoc-based solid-phase peptide synthesis (SPPS). This guide provides a comprehensive comparison of methods for Ivdde removal and the subsequent analysis of peptide purity by High-Performance Liquid Chromatography (HPLC), supported by experimental protocols and data.

Ivdde Protecting Group: A Comparison with Alternatives

The Ivdde group is an evolution of the Dde protecting group, offering enhanced stability and reduced risk of side reactions. Its increased steric hindrance makes it more resistant to premature cleavage by piperidine during the iterative Fmoc-deprotection steps of SPPS, a known issue with the Dde group, especially in the synthesis of long or complex peptides. Furthermore, the bulkier nature of Ivdde minimizes the risk of acyl migration, a side reaction where the protecting group can transfer to an unprotected amine.

However, the robust nature of the Ivdde group can also present challenges during its removal. Incomplete deprotection can lead to a heterogeneous peptide population, complicating purification and downstream applications. The standard method for Ivdde removal involves treatment with a solution of hydrazine in a suitable solvent, typically N,N-dimethylformamide (DMF). An alternative method utilizes hydroxylamine hydrochloride with an imidazole activator.

Here is a comparative overview of common orthogonal protecting groups for the lysine side chain in Fmoc-SPPS:

Protecting GroupCleavage ConditionsAdvantagesDisadvantages
Ivdde 2-4% Hydrazine in DMFHigh stability to piperidine, reduced migrationCan be difficult to remove completely
Dde 2% Hydrazine in DMFMore readily cleaved than IvddeProne to migration and premature removal
Alloc Pd(0) catalystOrthogonal to both acid- and base-labile groupsRequires a metal catalyst, which can be difficult to remove
Mtt/Mmt Dilute Trifluoroacetic Acid (TFA)Allows for selective deprotection under mild acidic conditionsNot fully orthogonal to the final cleavage from the resin
Boc Strong acid (e.g., TFA)Commonly used and well-establishedNot orthogonal to the final cleavage from many resins

Optimizing Ivdde Removal: A Data-Driven Comparison

The efficiency of Ivdde deprotection is highly dependent on the reaction conditions. A study by Biotage investigated the optimization of Ivdde removal from a model peptide, ACP-K(ivDde), by varying the hydrazine concentration, reaction time, and the number of treatment iterations. The results, assessed by analytical HPLC, demonstrate a significant improvement in deprotection efficiency with increased hydrazine concentration.[1]

ConditionHydrazine ConcentrationReaction Time per IterationNumber of IterationsDeprotection Efficiency (Qualitative)
1 2%3 minutes3Incomplete, only a small fraction removed[1]
2 2%5 minutes3Incomplete, ~50% deprotection observed[1]
3 2%3 minutes4Incomplete, ~50% deprotection observed[1]
4 4%3 minutes3Near complete deprotection[1]

Data is qualitatively interpreted from HPLC chromatograms presented in the source material.

These findings clearly indicate that a higher concentration of hydrazine (4%) is significantly more effective for achieving complete Ivdde removal.

Experimental Protocols

Below are detailed protocols for the on-resin removal of the Ivdde protecting group and the subsequent analysis of peptide purity by RP-HPLC.

Protocol 1: On-Resin Ivdde Deprotection with Hydrazine

This protocol is optimized for efficient Ivdde removal while minimizing potential side reactions.

  • Resin Preparation: Swell the peptide-resin (1 g) in DMF (10 mL) for at least 30 minutes in a suitable reaction vessel.

  • Deprotection Solution Preparation: Prepare a fresh 4% (v/v) solution of hydrazine monohydrate in DMF.

  • Deprotection Reaction:

    • Drain the DMF from the swollen resin.

    • Add the 4% hydrazine solution (10 mL per gram of resin) to the resin.

    • Agitate the suspension gently at room temperature for 3 minutes.

    • Drain the deprotection solution.

  • Repeat Deprotection: Repeat the deprotection step (step 3) two more times for a total of three iterations.

  • Washing: After the final deprotection step, thoroughly wash the resin with DMF (5 x 10 mL) to remove all traces of hydrazine and the cleaved protecting group by-product. The resin is now ready for subsequent on-resin modifications or cleavage from the solid support.

Protocol 2: Alternative On-Resin Ivdde Deprotection with Hydroxylamine

This method provides an alternative for cases where hydrazine may be incompatible with the peptide sequence.

  • Resin Preparation: Swell the peptide-resin (1 g) in N-methyl-2-pyrrolidone (NMP) (10 mL) for at least 30 minutes.

  • Deprotection Solution Preparation: Prepare a solution of hydroxylamine hydrochloride (1.3 equivalents relative to the resin loading) and imidazole (1 equivalent) in NMP.

  • Deprotection Reaction:

    • Drain the NMP from the swollen resin.

    • Add the hydroxylamine/imidazole solution to the resin.

    • Agitate the suspension at room temperature for 30-60 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 10 mL).

Protocol 3: RP-HPLC Analysis of Peptide Purity

This protocol is designed to achieve a good separation between the Ivdde-protected and the deprotected peptide, allowing for accurate purity assessment.

  • Sample Preparation:

    • If the peptide is still on the resin, cleave a small aliquot using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

    • Precipitate the cleaved peptide with cold diethyl ether and dry the peptide pellet.

    • Dissolve the crude peptide in the HPLC mobile phase A to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 100 Å pore size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% mobile phase B over 30 minutes. A shallower gradient may be employed to improve the resolution of closely eluting peaks.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm.

  • Data Analysis:

    • Integrate the peak areas of all peaks in the chromatogram.

    • Calculate the percentage purity of the deprotected peptide using the following formula: % Purity = (Area of Deprotected Peptide Peak / Total Area of All Peaks) x 100

Visualizing the Workflow and Chemical Transformation

To better illustrate the processes described, the following diagrams have been generated using the Graphviz DOT language.

Ivdde_Removal_Workflow start Peptide on Resin with Ivdde Protection deprotection On-Resin Deprotection (e.g., 4% Hydrazine in DMF) start->deprotection washing Thorough Washing (DMF) deprotection->washing cleavage Cleavage from Resin (TFA Cocktail) washing->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation hplc_analysis RP-HPLC Analysis precipitation->hplc_analysis end Purity Assessment hplc_analysis->end

Experimental workflow for Ivdde removal and HPLC analysis.

Ivdde_Deprotection_Reaction Ivdde_Peptide Peptide-Lys(Ivdde) Hydrazine + Hydrazine Deprotected_Peptide Peptide-Lys(NH2) Hydrazine->Deprotected_Peptide Deprotection Byproduct + Indazole Byproduct

Chemical transformation during Ivdde deprotection.

References

A Comparative Guide to the Mass Spectrometry of Peptides Synthesized with Fmoc-D-Dap(Ivdde)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of complex peptide synthesis, particularly for applications in proteomics and drug development, the use of orthogonal protecting groups is crucial for achieving desired molecular architectures. Fmoc-D-Dap(Ivdde)-OH, a derivative of diaminopropionic acid, offers a unique building block for creating branched or selectively modified peptides. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (Ivdde) protecting group provides orthogonality to the commonly used acid-labile (e.g., Boc) and base-labile (Fmoc) protecting groups. This guide provides a comprehensive comparison of the mass spectrometric analysis of peptides synthesized with this compound against other alternatives, supported by experimental data and detailed protocols.

Performance Comparison of Amine Protecting Groups

The choice of a side-chain protecting group for amino acids like D-diaminopropionic acid (D-Dap) or lysine is critical for the success of solid-phase peptide synthesis (SPPS) and subsequent analysis. The Ivdde group is a more sterically hindered version of the Dde group, offering enhanced stability and reduced risk of premature deprotection or migration during synthesis.[1]

Below is a comparative summary of commonly used orthogonal protecting groups for primary amines in peptide synthesis.

FeatureIvddeDdeMttMmt
Full Name 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl4-Methyltrityl4-Methoxytrityl
Mass Addition (Da) +224.29[2]+182.22[2]+258.35[2]+272.35[2]
Cleavage Condition 2-10% Hydrazine in DMF[3]2% Hydrazine in DMF[4]1% TFA in DCM[4]Highly acid sensitive (e.g., AcOH/TFE/DCM)[4]
Stability More stable than Dde, less prone to migration.[3]Prone to migration to unprotected amines.[1]Acid-labileVery acid-labile[4]
Key Advantage Orthogonal to Boc and Fmoc chemistries, higher stability than Dde.Orthogonal to Boc and Fmoc chemistries.Orthogonal to Boc, Fmoc, and hydrazine-labile groups.Easily removed under very mild acidic conditions.
Potential Issue Can be difficult to remove, may require harsher conditions.[3]Migration can lead to side products.[1]Requires careful handling due to acid sensitivity.May not be stable enough for all synthetic strategies.

Mass Spectrometric Analysis of Ivdde-Protected Peptides

The mass spectrometer is an indispensable tool for verifying the successful incorporation of this compound and for monitoring the efficiency of the Ivdde group's removal.

Expected Mass Shifts: The presence of the Ivdde group on a peptide will result in a mass increase of 224.29 Da compared to the unprotected peptide.[2] This mass difference is a key diagnostic marker in mass spectra.

Ionization and Fragmentation: Peptides containing the Ivdde group can be analyzed by both Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) mass spectrometry. The bulky and somewhat hydrophobic nature of the Ivdde group may slightly influence the ionization efficiency of the peptide.

While specific fragmentation data for this compound was not found in the searched literature, the fragmentation pattern is expected to be dominated by cleavage of the peptide backbone, producing the characteristic b- and y-ions that are used for sequence verification. The Ivdde group itself is generally stable under typical collision-induced dissociation (CID) conditions.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of an Ivdde-Containing Peptide

This protocol describes the manual synthesis of a model peptide incorporating this compound using standard Fmoc chemistry.

  • Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the resin. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the first Fmoc-amino acid, 3 equivalents of a coupling agent (e.g., HBTU), and 6 equivalents of a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF and dichloromethane (DCM).

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence. For the incorporation of this compound, follow the same procedure.

  • Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove other acid-labile side-chain protecting groups. The Ivdde group remains intact.

  • Peptide Precipitation: Precipitate the peptide in cold diethyl ether, centrifuge to pellet the peptide, and decant the ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Mass Spectrometry Analysis: Confirm the mass of the purified Ivdde-protected peptide by MALDI-TOF or ESI-MS.

On-Resin Ivdde Deprotection

This protocol outlines the selective removal of the Ivdde group while the peptide is still attached to the resin.

  • Resin Preparation: After incorporation of the last amino acid, wash the peptide-resin with DMF.

  • Hydrazine Treatment:

    • Prepare a solution of 2-4% hydrazine monohydrate in DMF. The optimal concentration may need to be determined empirically.[5]

    • Treat the resin with the hydrazine solution for a specific duration (e.g., 3-10 minutes) and repeat multiple times (e.g., 3 times).[5] The reaction time and number of repetitions should be optimized for complete removal.

  • Washing: Wash the resin thoroughly with DMF to remove the cleaved Ivdde group and excess hydrazine.

  • Further Modification or Cleavage: The deprotected amine on the D-Dap residue is now available for further modification (e.g., branching). Alternatively, the peptide can be cleaved from the resin as described in the SPPS protocol.

Mass Spectrometry Sample Preparation

For MALDI-TOF MS:

  • Dissolve the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • Mix the peptide solution with a MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) on the MALDI target plate.

  • Allow the mixture to co-crystallize by air drying.

  • Acquire the mass spectrum.

For ESI-MS:

  • Dissolve the purified peptide in a solvent compatible with ESI-MS (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Infuse the sample directly into the mass spectrometer or inject it onto an LC column for LC-MS analysis.

Experimental Workflow and Data Visualization

The following diagrams illustrate the experimental workflow for the synthesis and analysis of peptides containing this compound.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_deprotection Ivdde Deprotection (Optional) cluster_analysis Analysis s1 Resin Swelling s2 Fmoc Deprotection s1->s2 Repeat for each amino acid s3 Amino Acid Coupling (including this compound) s2->s3 Repeat for each amino acid s4 Washing s3->s4 Repeat for each amino acid s4->s2 Repeat for each amino acid d1 Hydrazine Treatment s4->d1 On-resin modification a1 Cleavage from Resin s4->a1 Direct cleavage d2 Washing d1->d2 d2->a1 a2 Purification (RP-HPLC) a1->a2 a3 Mass Spectrometry (MALDI-TOF or ESI-MS) a2->a3

Caption: Experimental workflow for peptide synthesis and analysis.

Logical Relationship of Protecting Group Selection

The choice of protecting group strategy is a critical decision in peptide synthesis, governed by the desired final product and the synthetic route.

protecting_group_logic start Desired Peptide Modification pg_strategy Select Orthogonal Protecting Group Strategy start->pg_strategy ivdde Ivdde (Hydrazine-labile) pg_strategy->ivdde mtt_mmt Mtt/Mmt (Acid-labile) pg_strategy->mtt_mmt other_pg Other Orthogonal Groups (e.g., Alloc, Acm) pg_strategy->other_pg synthesis Solid-Phase Peptide Synthesis (Fmoc Chemistry) ivdde->synthesis mtt_mmt->synthesis other_pg->synthesis deprotection Selective Deprotection synthesis->deprotection modification On-Resin Modification (e.g., Branching, Labeling) deprotection->modification final_cleavage Final Cleavage and Global Deprotection deprotection->final_cleavage No further modification modification->final_cleavage analysis Mass Spectrometry Analysis final_cleavage->analysis

Caption: Decision logic for selecting an orthogonal protecting group strategy.

References

A Comparative Guide to Ivdde and Mtt Protecting Groups for D-Diaminopropionic Acid (D-Dap)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the selection of appropriate protecting groups is paramount to achieving high yields and purity. This is particularly true for non-proteinogenic amino acids like D-diaminopropionic acid (D-Dap), which possesses a reactive β-amino group requiring orthogonal protection. This guide provides an objective comparison of two commonly employed protecting groups for the side chain of D-Dap: the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (Ivdde) group and the 4-methyltrityl (Mtt) group. This comparison is supported by available experimental data and detailed methodologies to assist researchers in making informed decisions for their synthetic strategies.

Introduction to Ivdde and Mtt Protecting Groups

The Ivdde and Mtt groups offer orthogonal protection strategies compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS). Their distinct chemical labilities allow for the selective deprotection of the D-Dap side chain, enabling site-specific modifications such as branching, cyclization, or the attachment of labels and payloads.

Ivdde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) is a hydrazine-labile protecting group. Its stability to the piperidine solutions used for Fmoc-group removal makes it a valuable tool in SPPS.[1] The Ivdde group is an improved version of the Dde group, offering greater stability and reduced risk of migration during synthesis.

Mtt (4-methyltrityl) is a highly acid-labile protecting group. It can be removed under very mild acidic conditions that do not affect other acid-labile protecting groups like Boc or the peptide's linkage to acid-sensitive resins.[2] This high degree of orthogonality is a key advantage of the Mtt group.

Data Presentation: A Quantitative Comparison

The following table summarizes the key characteristics and reported performance of the Ivdde and Mtt protecting groups for the side chain of D-Dap and similar diamino acids.

FeatureIvdde Protecting GroupMtt Protecting Group
Chemical Structure 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl4-methyltrityl
Cleavage Conditions 2-10% hydrazine (N₂H₄) in DMF.1-3% TFA in DCM, often with scavengers like TIS; or HFIP in DCM.[1][2][3]
Orthogonality Orthogonal to Fmoc/tBu and Boc/Bzl strategies.[4] Stable to piperidine and TFA.Orthogonal to Fmoc/tBu and most other acid-labile groups due to its high acid sensitivity.[2]
Stability More stable to piperidine than the Dde group, but instances of migration have been reported for Dde-Dap.[5]Generally stable under standard SPPS coupling and Fmoc-deprotection conditions.
Reported Yields Generally good, but can be sequence-dependent. Sluggish removal can lead to lower yields.High yields are typically reported due to the clean and rapid deprotection.
Potential Side Reactions - Migration of the protecting group from the β-amino to the α-amino group has been observed with Dde-Dap.[5]- Incomplete or sluggish removal, especially in sterically hindered sequences.- Potential for lactam formation in the preceding amino acid during coupling of Fmoc-Dab(Mtt)-OH has been reported, which may be a consideration for D-Dap.[6]- Premature cleavage on highly acid-sensitive resins if deprotection conditions are not carefully controlled.[1]
Monitoring of Deprotection The cleavage by-product, an indazole derivative, can be monitored by UV spectrophotometry at 290 nm.[7]The release of the Mtt cation results in a characteristic yellow-orange color, allowing for visual monitoring.[1]

Experimental Protocols

Below are detailed methodologies for the selective deprotection of Ivdde and Mtt groups from the side chain of a resin-bound peptide containing D-Dap.

Protocol 1: Selective Removal of the Ivdde Group

This protocol is based on the use of a hydrazine solution to cleave the Ivdde group.

Materials:

  • Peptide-resin containing a D-Dap(Ivdde) residue

  • N,N-Dimethylformamide (DMF)

  • Hydrazine monohydrate

  • 20% (v/v) Piperidine in DMF (for optional N-terminal Fmoc removal)

  • Boc-anhydride and DIPEA in DMF (for optional N-terminal Boc protection)

Procedure:

  • N-terminal Protection (Optional but Recommended): Since hydrazine can also remove the N-terminal Fmoc group, it is advisable to first protect the N-terminus with a Boc group. This is achieved by removing the Fmoc group with 20% piperidine in DMF, followed by treatment with Boc-anhydride and DIPEA in DMF.

  • Preparation of Cleavage Reagent: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

  • Ivdde Cleavage: a. Swell the peptide-resin in DMF. b. Treat the resin with the 2% hydrazine/DMF solution (approximately 10 mL per gram of resin). c. Gently agitate the mixture at room temperature for 3-10 minutes. The reaction can be repeated multiple times (e.g., 3 x 10 minutes) to ensure complete removal. d. Monitor the deprotection by taking a small aliquot of the solution and measuring its absorbance at 290 nm.

  • Washing: After complete deprotection, thoroughly wash the resin with DMF to remove all traces of hydrazine and the cleavage by-products. The resin is now ready for the subsequent modification of the D-Dap side chain.

Protocol 2: Selective Removal of the Mtt Group

This protocol utilizes a mild acidic solution to cleave the Mtt group.

Materials:

  • Peptide-resin containing a D-Dap(Mtt) residue

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) as a scavenger

  • 10% (v/v) DIPEA in DMF (for neutralization)

Procedure:

  • Preparation of Cleavage Reagent: Prepare a solution of 1% TFA and 2-5% TIS in DCM.

  • Mtt Cleavage: a. Swell the peptide-resin in DCM. b. Treat the resin with the 1% TFA/TIS in DCM solution (approximately 10 mL per gram of resin). c. Gently agitate the mixture at room temperature. The deprotection is typically rapid (within minutes). A yellow-orange color in the solution indicates the release of the Mtt cation. d. Repeat the treatment with fresh cleavage solution for short intervals (e.g., 10 x 2 minutes) until no more color is observed upon addition of the acidic solution.

  • Washing and Neutralization: a. Wash the resin thoroughly with DCM. b. To neutralize the resin and ensure the side-chain amine is in its free base form, wash with a 10% DIPEA in DMF solution. c. Finally, wash the resin with DMF to remove excess DIPEA. The resin is now ready for the next synthetic step.

Mandatory Visualizations

Chemical Structures of Protected D-Dap

Caption: Structures of Fmoc-protected D-Dap with Ivdde and Mtt side-chain protection.

Note: The above DOT script is a template. Actual chemical structure images would be rendered in a system capable of interpreting image tags within DOT.

Experimental Workflow for Selective Deprotection and On-Resin Modification

G Figure 2. General Workflow for On-Resin Modification of D-Dap cluster_ivdde Ivdde Pathway cluster_mtt Mtt Pathway start Peptide-Resin with Protected D-Dap deprotection Selective Deprotection (Ivdde or Mtt) start->deprotection washing1 Washing deprotection->washing1 modification On-Resin Modification of D-Dap Side Chain washing1->modification washing2 Washing modification->washing2 continuation Continue Peptide Synthesis or Cleavage from Resin washing2->continuation ivdde_reagent 2% Hydrazine in DMF ivdde_reagent->deprotection mtt_reagent 1% TFA, TIS in DCM mtt_reagent->deprotection

Caption: Workflow for selective deprotection and modification of D-Dap.

Conclusion

The choice between Ivdde and Mtt as a protecting group for the side chain of D-Dap depends on the specific requirements of the synthetic strategy.

Ivdde is a robust protecting group that is stable to the standard conditions of Fmoc-SPPS. Its removal with hydrazine provides a clear orthogonal strategy. However, researchers should be aware of the potential for sluggish removal and the reported, albeit for Dde, risk of side-chain migration.

Mtt , on the other hand, offers a higher degree of orthogonality due to its extreme acid lability. Deprotection is generally fast and clean, which can lead to higher yields and purity. The potential for side reactions during the coupling of the Mtt-protected amino acid should be considered and mitigated through appropriate coupling strategies.

Ultimately, the optimal choice will be dictated by the overall synthetic plan, including the nature of the resin, the presence of other protecting groups, and the intended site-specific modification of the D-Dap residue. This guide provides the foundational information to aid researchers in making a well-informed decision.

References

Navigating the Orthogonal Landscape: A Comparative Guide to the Stability of Ivdde and Other Amine Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis and complex molecule construction, the strategic selection of protecting groups is paramount. The principle of orthogonal protection—wherein specific protecting groups can be selectively removed in any order without affecting others—is the cornerstone of modern synthetic chemistry. This guide provides an objective, data-driven comparison of the stability of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-isovaleryl (Ivdde) protecting group against other widely used orthogonal protecting groups: Fmoc, Boc, Cbz, Troc, and Alloc.

In the multi-step synthesis of peptides and other complex organic molecules, the ability to selectively unmask reactive functional groups is crucial for achieving high yields and purity.[1] This guide delves into the stability profiles of key amine protecting groups, presenting quantitative data where available and outlining detailed experimental protocols for their cleavage, which can be adapted to assess their stability under various conditions.

The Principle of Orthogonal Protection

Orthogonal protection employs a set of protecting groups within a single molecule, each of which can be removed by a specific set of reagents that do not affect the others.[1][2] This strategy allows for the precise and sequential manipulation of different parts of a molecule. The primary protecting group strategies in solid-phase peptide synthesis (SPPS) are the tert-butoxycarbonyl (Boc)/benzyl (Bzl) and the 9-fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu) approaches.[1][2] The Ivdde group, along with Alloc and Troc, offers an additional layer of orthogonality, enabling the synthesis of highly complex peptides with features like branching or cyclization.[1]

A diagram illustrating the concept of orthogonal protection.

Comparative Stability of Protecting Groups

The choice of a protecting group is dictated by its stability towards the reaction conditions planned for the synthetic route. The following table summarizes the stability and lability of the Ivdde group and its counterparts under common reaction conditions.

Protecting GroupStructureStable ToLabile To (Cleavage Conditions)
Ivdde 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-isovaleryl- Strong Acid (e.g., TFA) - Base (e.g., 20% Piperidine in DMF) - Pd(0) Catalysis- 2-10% Hydrazine in DMF
Fmoc 9-Fluorenylmethyloxycarbonyl- Strong Acid (e.g., TFA) - Catalytic Hydrogenolysis (generally)[3]- Base (e.g., 20% Piperidine in DMF)[4]
Boc tert-Butoxycarbonyl- Base (e.g., Piperidine) - Catalytic Hydrogenolysis- Strong Acid (e.g., TFA, HCl in dioxane)[5]
Cbz (Z) Carboxybenzyl- Acid (TFA) - Base (Piperidine)- Catalytic Hydrogenolysis (H₂, Pd/C)[6] - Strong Acid (HBr/AcOH)[7]
Troc 2,2,2-Trichloroethoxycarbonyl- Strong Acid - Base - Mild Reductive Conditions- Reduction (e.g., Zn in acetic acid)[8]
Alloc Allyloxycarbonyl- Strong Acid (TFA) - Base (Piperidine)- Pd(0) Catalysis (e.g., Pd(PPh₃)₄ with a scavenger)

Experimental Protocols for Deprotection

The following protocols detail the standard procedures for the removal of each protecting group. These methods can be adapted for stability studies by exposing the protected substrate to the respective conditions for varying durations and quantifying the extent of cleavage, typically by High-Performance Liquid Chromatography (HPLC).

Ivdde Group Deprotection

Objective: To selectively remove the Ivdde protecting group from an amine.

Materials:

  • Ivdde-protected peptide-resin

  • N,N-Dimethylformamide (DMF)

  • Hydrazine monohydrate

  • Dichloromethane (DCM) for washing

Procedure:

  • Swell the Ivdde-protected peptide-resin in DMF for 30 minutes.

  • Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

  • Treat the resin with the 2% hydrazine solution for 3-5 minutes at room temperature with gentle agitation.

  • Repeat the hydrazine treatment two more times.

  • Wash the resin thoroughly with DMF (5 times) and then with DCM (3 times).

  • Dry the resin under vacuum.

  • The extent of deprotection can be monitored by cleaving a small amount of resin and analyzing the peptide by HPLC-MS.

Fmoc Group Deprotection

Objective: To remove the Fmoc protecting group from the N-terminus of a peptide.[9]

Materials:

  • Fmoc-protected peptide-resin

  • DMF

  • Piperidine

  • DCM for washing

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.

  • Prepare a 20% (v/v) solution of piperidine in DMF.

  • Treat the resin with the 20% piperidine solution for 5-20 minutes at room temperature.

  • Wash the resin thoroughly with DMF (5 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Wash the resin with DCM (3 times) and dry under vacuum.

  • Deprotection can be monitored online by UV spectroscopy of the dibenzofulvene-piperidine adduct or offline by HPLC analysis of a cleaved sample.[9]

Boc Group Deprotection

Objective: To remove the Boc protecting group from an amine.[10]

Materials:

  • Boc-protected substrate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the Boc-protected substrate in DCM.

  • Add an equal volume of TFA to the solution, typically at 0 °C.

  • Stir the reaction at room temperature for 30 minutes to 2 hours.[10]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent and purify as needed.

Cbz (Z) Group Deprotection (Catalytic Hydrogenolysis)

Objective: To remove the Cbz protecting group from an amine.[11]

Materials:

  • Cbz-protected substrate

  • Methanol (MeOH) or Ethanol (EtOH)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂) supply (e.g., balloon)

  • Celite® for filtration

Procedure:

  • Dissolve the Cbz-protected substrate in MeOH or EtOH in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C catalyst (typically 10-20 mol% of Pd).[7]

  • Seal the flask and replace the atmosphere with hydrogen gas.

  • Stir the mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, purge the flask with an inert gas and filter the mixture through a pad of Celite® to remove the catalyst.[7]

  • Remove the solvent under reduced pressure to yield the deprotected product.

A generalized workflow for protecting group removal.
Troc Group Deprotection

Objective: To selectively remove the Troc protecting group.[12]

Materials:

  • Troc-protected substrate

  • Activated zinc dust

  • Methanol (MeOH)

  • Glacial acetic acid (HOAc)

  • Ethyl acetate (EtOAc) for extraction

Procedure:

  • To a solution of the Troc-protected substrate in MeOH, add activated zinc dust.

  • Stir the mixture at room temperature for 5 minutes, then add glacial acetic acid.[12]

  • Heat the mixture to 60 °C for 30 minutes.[12]

  • Cool the reaction and concentrate under reduced pressure.

  • Work up the residue with an aqueous base and extract the product with an organic solvent like EtOAc.

  • Purify the product by flash chromatography.

Alloc Group Deprotection

Objective: To remove the Alloc protecting group via palladium catalysis.[13]

Materials:

  • Alloc-protected substrate

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Scavenger (e.g., Phenylsilane, Dimethylamine borane)

Procedure:

  • Dissolve the Alloc-protected substrate in an appropriate solvent under an inert atmosphere.

  • In a separate flask, dissolve the Pd(PPh₃)₄ catalyst in the same solvent.[13]

  • Add a scavenger to the palladium solution.

  • Add the deprotection solution to the substrate.

  • Agitate the mixture at room temperature.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, work up the reaction mixture to remove the catalyst and scavenger byproducts.

Conclusion

The selection of an appropriate protecting group strategy is a critical decision in the design of a synthetic route for complex molecules. The Ivdde group provides a valuable layer of orthogonality, being stable to both the acidic conditions used for Boc removal and the basic conditions for Fmoc cleavage. Its selective removal with hydrazine makes it an excellent choice for the synthesis of branched or cyclized peptides. A thorough understanding of the stability and lability of each protecting group, as outlined in this guide, empowers researchers to design and execute sophisticated synthetic strategies with greater precision and success.

References

A Comparative Guide to Site-Specific Peptide Modification Using Fmoc-D-Dap(Ivdde)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of sophisticated peptide therapeutics and research tools, the ability to perform precise, site-specific modifications is paramount. The incorporation of non-natural amino acids with orthogonally protected side chains provides a powerful handle for such modifications. Among these, Fmoc-D-Dap(Ivdde)-OH has emerged as a valuable building block for introducing a selectively addressable amine functionality. This guide offers an objective comparison of this compound with alternative methods for site-specific modification, supported by experimental data and detailed protocols to inform your synthetic strategy.

The Principle of Orthogonal Protection in Peptide Synthesis

Solid-phase peptide synthesis (SPPS) relies on a strategy of using protecting groups to mask reactive functional groups, thereby directing the sequence of amino acid coupling.[1] The concept of "orthogonality" is central to this process, referring to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting each other.[2][3] This allows for the selective deprotection of a specific site for modification while the rest of the peptide remains protected.[4][5]

A standard Fmoc-based SPPS employs:

  • A base-labile Fmoc group for temporary protection of the α-amino group.

  • Acid-labile protecting groups for the side chains of most amino acids.

  • An auxiliary protecting group , such as Ivdde, which is stable to both the basic conditions used for Fmoc removal and the acidic conditions for final cleavage, but can be removed by a specific chemical treatment.[5]

Comparison of Orthogonal Protecting Groups for Site-Specific Amine Modification

This compound provides a side-chain amine protected by the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (Ivdde) group. The key to its utility is the selective removal of the Ivdde group using a dilute solution of hydrazine, exposing a primary amine for subsequent modification (e.g., attachment of fluorophores, PEGylation, or synthesis of branched peptides).[2][6]

Below is a comparative summary of this compound and its common alternatives.

Protecting GroupStructure of Protected Side ChainDeprotection ConditionsKey AdvantagesKey Disadvantages
Ivdde 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl2-5% Hydrazine in DMF[2][6]Highly stable to piperidine and TFA; less prone to migration than Dde.Can be difficult to remove, sometimes requiring higher hydrazine concentrations or repeated treatments, which can lead to side reactions.
Dde 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl2% Hydrazine in DMF[6] or Hydroxylamine/Imidazole in NMP[6]More easily removed than Ivdde.Less stable than Ivdde; prone to migration to unprotected amines.[7]
Alloc AllyloxycarbonylPd(0) catalyst (e.g., Pd(PPh₃)₄) in the presence of a scavenger (e.g., PhSiH₃)[8]Orthogonal to both acid- and base-labile groups; removal conditions are mild.Requires the use of a palladium catalyst which must be thoroughly removed from the final product.
Mtt 4-MethyltritylMildly acidic conditions (e.g., 1% TFA in DCM)[9]Highly acid-labile, allowing for deprotection under conditions that leave other acid-labile groups intact.Less stable to acidic conditions used for cleavage from some resins.

Quantitative Performance Data

Direct side-by-side quantitative comparisons of these protecting groups for the synthesis of the exact same modified peptide are not always available in the literature. However, published data provide insights into their performance in similar applications.

ApplicationProtecting Group StrategyReported Purity/YieldReference
Synthesis of a branched antimicrobial peptideFmoc-Lys(ivDde)-OH with microwave-enhanced SPPS77% purity[2]
Synthesis of a branched histone-ubiquitin peptide conjugateFmoc-Lys(ivDde)-OH with microwave-enhanced SPPS75% purity[2]
Synthesis of a tetra-branched antifreeze peptideFmoc-Lys(ivDde)-OH with microwave-enhanced SPPS71% purity[2]
On-resin cyclization of an M2 macrophage-binding peptideFmoc-Asp(OAll)-OH and Fmoc-Lys(Alloc)-OHFinal yield not specified, but successful synthesis reported.[8]

It is important to note that the efficiency of both deprotection and subsequent modification can be highly sequence-dependent and may require optimization for each specific peptide.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Peptide Containing this compound

This protocol outlines the manual synthesis of a peptide on a Rink Amide resin for a C-terminally amidated final product.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N'-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling completion using a Kaiser test.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, incorporating this compound at the desired position.

  • N-terminal Modification (Optional): After the final coupling, the N-terminal Fmoc group can be removed (step 2) and the N-terminus can be modified (e.g., acetylation with acetic anhydride/DIPEA in DMF). Alternatively, the Fmoc group can be left on for purification purposes.

Protocol 2: On-Resin Site-Specific Modification via Ivdde Deprotection

This protocol describes the selective removal of the Ivdde group and subsequent labeling with a fluorescent dye.

Materials:

  • Peptide-resin from Protocol 1

  • 2% (v/v) Hydrazine monohydrate in DMF

  • Fluorescent dye with a carboxylic acid functionality (e.g., 5(6)-Carboxyfluorescein)

  • Coupling reagents (HBTU/HOBt or PyBOP)

  • DIPEA

  • DMF, DCM

Procedure:

  • Ivdde Deprotection:

    • Wash the peptide-resin with DMF.

    • Add the 2% hydrazine in DMF solution to the resin (approximately 25 mL per gram of resin).[6]

    • Agitate the mixture at room temperature for 3-5 minutes.[6]

    • Drain the solution.

    • Repeat the hydrazine treatment 2-4 more times to ensure complete deprotection. The progress of the deprotection can be monitored by spectrophotometry by detecting the indazole cleavage product at 290 nm.[5]

    • Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of hydrazine.

  • Fluorescent Labeling:

    • In a separate vessel, dissolve the carboxylic acid-functionalized fluorescent dye (e.g., 5(6)-Carboxyfluorescein, 3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) and pre-activate for 2-5 minutes.

    • Add the activated dye solution to the resin.

    • Agitate the mixture for 2-4 hours or overnight at room temperature, protected from light.

    • Wash the resin extensively with DMF (5 times), DCM (3 times), and methanol (3 times).

  • Final Cleavage and Purification:

    • Dry the resin under vacuum.

    • Add the cleavage cocktail (95% TFA, 2.5% water, 2.5% TIS) to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of Workflows

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_modification Site-Specific Modification cluster_cleavage Cleavage and Purification start Start with Rink Amide Resin swelling Resin Swelling in DMF start->swelling deprotection1 Fmoc Deprotection (20% Piperidine/DMF) swelling->deprotection1 coupling1 Couple First Fmoc-AA deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 coupling_dap Couple this compound deprotection2->coupling_dap deprotection3 Fmoc Deprotection coupling_dap->deprotection3 coupling_last Couple Last Fmoc-AA deprotection3->coupling_last final_deprotection Final N-terminal Fmoc Deprotection coupling_last->final_deprotection ivdde_deprotection Ivdde Deprotection (2% Hydrazine/DMF) final_deprotection->ivdde_deprotection labeling On-Resin Labeling (e.g., with Fluorescent Dye) ivdde_deprotection->labeling cleavage Cleavage from Resin (TFA Cocktail) labeling->cleavage precipitation Precipitation in Ether cleavage->precipitation purification RP-HPLC Purification precipitation->purification final_product Final Modified Peptide purification->final_product

Caption: Experimental workflow for site-specific peptide modification using this compound.

logical_relationship cluster_orthogonality Orthogonal Protection Scheme cluster_deprotection Selective Deprotection fmoc Fmoc Group (α-Amine) piperidine Piperidine fmoc->piperidine Removed by tbu tBu-based Groups (Side Chains) tfa TFA tbu->tfa Removed by ivdde Ivdde Group (Dap Side Chain) hydrazine Hydrazine ivdde->hydrazine Removed by piperidine->tbu Stable piperidine->ivdde Stable tfa->fmoc Stable tfa->ivdde Stable hydrazine->tbu Stable

Caption: Logical relationship of the orthogonal protection strategy.

Conclusion

This compound is a robust and reliable tool for the site-specific modification of peptides. Its high stability under standard SPPS conditions makes it a preferred choice over the less stable Dde group, particularly for the synthesis of longer or more complex peptides. While the removal of the Ivdde group can sometimes be challenging, optimization of the hydrazine treatment protocol can lead to high yields of the deprotected intermediate. The choice between Ivdde and other orthogonal protecting groups such as Alloc and Mtt will depend on the specific requirements of the synthesis, including the desired site of modification, the overall peptide sequence, and the compatibility with the intended modification chemistry. This guide provides the necessary information to make an informed decision and to successfully implement site-specific peptide modification strategies in your research.

References

A Researcher's Guide to Verifying the Structure of Branched Peptides: A Comparative Analysis of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural verification of branched peptides is a critical step in ensuring their intended function and safety. Unlike their linear counterparts, branched peptides present unique analytical challenges due to their complex, non-linear architecture. This guide provides an objective comparison of the primary analytical techniques used to elucidate the structure of these intricate molecules: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Edman Degradation, and Amino Acid Analysis. We present a summary of their performance, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.

At a Glance: Comparing the Power of Analytical Techniques

The choice of analytical technique is dictated by the specific structural question being addressed. While Mass Spectrometry is a powerhouse for sequencing and identifying branch points, NMR spectroscopy offers unparalleled insight into the three-dimensional conformation. Edman degradation provides definitive N-terminal sequencing of each branch, and Amino Acid Analysis confirms the overall composition. A comprehensive structural verification often necessitates a combination of these methods.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) SpectroscopyEdman DegradationAmino Acid Analysis (AAA)
Primary Application Molecular weight determination, sequencing of linear and branched segments, identification of branch points.Determination of 3D structure, conformation, and dynamics in solution.N-terminal sequencing of the main chain and each branch.Determination of the total amino acid composition and ratio.
Sample Requirement High sensitivity, typically in the femtomole to picomole range.[1]Lower sensitivity, requiring higher sample concentrations, typically 0.1-5 mM.[1]High sensitivity, requires 10-100 picomoles of purified peptide.[2]Moderate sensitivity, typically requires around 100 picomoles of sample.[3]
Throughput High, suitable for the analysis of complex mixtures and high-throughput screening.Low to medium, as experiments can be time-consuming.Low, as it is a sequential, residue-by-residue analysis.[1]Medium, with automated analyzers available.
Structural Information Primary structure (sequence) and connectivity.Tertiary and quaternary structure, folding, and dynamics.[1]N-terminal sequence of each peptide chain.Overall amino acid composition.
Key Advantage High sensitivity and ability to analyze complex mixtures.Provides detailed 3D structural information in a solution state.Unambiguous determination of the N-terminal sequence.Accurate quantification of amino acid ratios.
Key Limitation Fragmentation can be complex to interpret for branched structures; isomeric amino acids can be difficult to distinguish.Complex spectra for larger or highly branched peptides; lower throughput.[4]Cannot sequence past the branch point or modified N-termini; limited to ~30-50 residues.[2][5]Destroys the peptide, providing no sequence or structural information.

Delving Deeper: Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are foundational protocols for each of the key analytical techniques, which can be adapted and optimized for specific branched peptides.

Mass Spectrometry (MS) for Branched Peptide Sequencing

Mass spectrometry, particularly with tandem MS (MS/MS) capabilities, is a cornerstone for branched peptide analysis. It provides information on the molecular weight of the entire peptide and, through fragmentation, the sequence of the individual branches.

Experimental Protocol: MALDI-TOF/TOF Analysis

  • Sample Preparation:

    • Dissolve the purified branched peptide in a suitable solvent (e.g., 0.1% trifluoroacetic acid in 50% acetonitrile/water) to a final concentration of approximately 1 pmol/µL.

    • Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in the same solvent.

    • On a MALDI target plate, spot 1 µL of the matrix solution and let it air dry.

    • Spot 1 µL of the peptide solution onto the dried matrix spot.

    • Overlay with another 1 µL of the matrix solution and allow the mixture to co-crystallize.

  • MS Analysis (First TOF Analyzer):

    • Acquire a full scan mass spectrum in positive ion mode to determine the monoisotopic mass of the intact branched peptide.

  • MS/MS Analysis (Second TOF Analyzer):

    • Select the precursor ion corresponding to the branched peptide's molecular weight.

    • Induce fragmentation of the precursor ion using collision-induced dissociation (CID).

    • Acquire the tandem mass spectrum of the resulting fragment ions.

  • Data Analysis:

    • Analyze the MS/MS spectrum to identify the b- and y-ion series for each branch. The fragmentation pattern will help to deduce the amino acid sequence of each branch and identify the amino acid at the branch point.[6] Specialized software can aid in the interpretation of these complex fragmentation patterns.

cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Peptide Solution Peptide Solution Co-crystallization Co-crystallization Peptide Solution->Co-crystallization Matrix Solution Matrix Solution Matrix Solution->Co-crystallization MALDI Plate MALDI Plate MALDI-TOF MS MALDI-TOF MS MALDI Plate->MALDI-TOF MS Laser Desorption/Ionization Co-crystallization->MALDI Plate Tandem MS (MS/MS) Tandem MS (MS/MS) MALDI-TOF MS->Tandem MS (MS/MS) Precursor Ion Selection & Fragmentation MS Spectrum MS Spectrum MALDI-TOF MS->MS Spectrum MS/MS Spectrum MS/MS Spectrum Tandem MS (MS/MS)->MS/MS Spectrum Sequence Determination Sequence Determination MS Spectrum->Sequence Determination MS/MS Spectrum->Sequence Determination

Workflow for Branched Peptide Analysis by MALDI-TOF/TOF MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy for 3D Structure Elucidation

NMR spectroscopy is the most powerful technique for determining the three-dimensional structure and conformational dynamics of branched peptides in solution, mimicking their physiological environment.

Experimental Protocol: 2D NMR (TOCSY and NOESY)

  • Sample Preparation:

    • Dissolve the purified branched peptide in a suitable buffer (e.g., 20 mM phosphate buffer, pH 6.5) to a final concentration of 0.5-1.0 mM.[7]

    • The buffer should be prepared in 90% H₂O/10% D₂O or 99.9% D₂O to provide a lock signal for the spectrometer.

  • NMR Data Acquisition:

    • Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • TOCSY (Total Correlation Spectroscopy): This experiment establishes through-bond correlations between protons within the same amino acid residue, aiding in their identification.[8]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies through-space correlations between protons that are close in proximity (< 5 Å), providing distance restraints that are crucial for 3D structure calculation.[8]

  • Data Processing and Analysis:

    • Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the resonances in the spectra to specific protons in the branched peptide. This can be a complex task for branched structures due to spectral overlap.[4]

    • Use the distance restraints from the NOESY spectra and dihedral angle restraints from coupling constants to calculate a family of 3D structures using molecular modeling software (e.g., CYANA, XPLOR-NIH).

Branched Peptide in Solution Branched Peptide in Solution NMR Spectrometer NMR Spectrometer Branched Peptide in Solution->NMR Spectrometer 2D TOCSY Experiment 2D TOCSY Experiment NMR Spectrometer->2D TOCSY Experiment 2D NOESY Experiment 2D NOESY Experiment NMR Spectrometer->2D NOESY Experiment Resonance Assignment Resonance Assignment 2D TOCSY Experiment->Resonance Assignment 2D NOESY Experiment->Resonance Assignment Structural Restraints Structural Restraints Resonance Assignment->Structural Restraints Distance & Angle Information 3D Structure Calculation 3D Structure Calculation Structural Restraints->3D Structure Calculation Final 3D Structure Ensemble Final 3D Structure Ensemble 3D Structure Calculation->Final 3D Structure Ensemble

Workflow for 3D Structure Determination of Branched Peptides by 2D NMR.
Edman Degradation for N-Terminal Sequencing

Edman degradation is a classic chemical method that sequentially removes amino acids from the N-terminus of a peptide, allowing for their identification. For branched peptides, this technique can be applied to the intact molecule to determine the N-terminal sequence of the main chain and then to isolated branches after chemical or enzymatic cleavage.

Experimental Protocol: Automated Edman Degradation

  • Sample Preparation:

    • The branched peptide must be highly purified (>95%).

    • The sample is typically immobilized on a solid support, such as a PVDF membrane.

  • Automated Sequencing:

    • The immobilized peptide is subjected to automated Edman degradation cycles in a protein sequencer.

    • Coupling: The N-terminal amino group reacts with phenyl isothiocyanate (PITC).[9]

    • Cleavage: The derivatized N-terminal amino acid is selectively cleaved from the peptide chain.[9]

    • Conversion: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid.

  • Analysis:

    • The PTH-amino acid is identified by HPLC by comparing its retention time to that of known standards.

    • The cycle is repeated to identify the subsequent amino acids in the sequence.

cluster_sequencing_cycle Automated Sequencing Cycle Purified Branched Peptide Purified Branched Peptide Immobilization on PVDF Immobilization on PVDF Purified Branched Peptide->Immobilization on PVDF Coupling with PITC Coupling with PITC Immobilization on PVDF->Coupling with PITC Cleavage of N-terminal residue Cleavage of N-terminal residue Coupling with PITC->Cleavage of N-terminal residue Conversion to PTH-amino acid Conversion to PTH-amino acid Cleavage of N-terminal residue->Conversion to PTH-amino acid HPLC Analysis HPLC Analysis Conversion to PTH-amino acid->HPLC Analysis Sequence Identification Sequence Identification HPLC Analysis->Sequence Identification Sequence Identification->Coupling with PITC Repeat for next residue

Workflow for N-terminal Sequencing by Automated Edman Degradation.
Amino Acid Analysis (AAA) for Compositional Verification

Amino acid analysis provides the relative abundance of each amino acid in the peptide, serving as a fundamental quality control check and confirming the expected composition.

Experimental Protocol: HPLC-based Amino Acid Analysis

  • Hydrolysis:

    • The branched peptide is completely hydrolyzed into its constituent amino acids, typically by heating in 6 M HCl at 110°C for 24 hours in a vacuum-sealed tube.[3]

  • Derivatization:

    • The free amino acids are derivatized with a reagent (e.g., phenyl isothiocyanate, PITC) to make them detectable by UV or fluorescence.

  • HPLC Separation:

    • The derivatized amino acids are separated by reversed-phase HPLC.

  • Quantification:

    • The amount of each amino acid is quantified by comparing the peak areas to those of a standard mixture of amino acids.

    • The resulting amino acid ratios are compared to the theoretical composition based on the expected structure of the branched peptide.

Branched Peptide Branched Peptide Acid Hydrolysis Acid Hydrolysis Branched Peptide->Acid Hydrolysis Free Amino Acids Free Amino Acids Acid Hydrolysis->Free Amino Acids Derivatization Derivatization Free Amino Acids->Derivatization Derivatized Amino Acids Derivatized Amino Acids Derivatization->Derivatized Amino Acids HPLC Separation HPLC Separation Derivatized Amino Acids->HPLC Separation Quantification Quantification HPLC Separation->Quantification Amino Acid Composition Amino Acid Composition Quantification->Amino Acid Composition

Workflow for Amino Acid Analysis of Branched Peptides.

Conclusion

The structural verification of branched peptides is a multifaceted endeavor that requires a strategic application of complementary analytical techniques. Mass spectrometry provides the initial and crucial sequence information, while NMR spectroscopy offers a window into the peptide's functional, three-dimensional world. Edman degradation and Amino Acid Analysis serve as essential tools for confirming the N-terminal sequences and overall composition, respectively. By understanding the strengths and limitations of each method, researchers can design a comprehensive analytical strategy to confidently elucidate the complete structure of their branched peptides, paving the way for further biological and therapeutic investigations.

References

Purity Assessment of Crude Peptides Containing Fmoc-D-Dap(Ivdde)-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of peptides with a high degree of purity is paramount for reliable downstream applications. The incorporation of non-standard amino acids, such as D-diaminopropionic acid (D-Dap) with orthogonal side-chain protection, introduces unique challenges in synthesis and subsequent purity assessment. This guide provides an objective comparison of analytical methodologies for evaluating the purity of crude peptides containing Fmoc-D-Dap(Ivdde)-OH and discusses alternative protecting groups, supported by experimental data and detailed protocols.

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (Ivdde) group is a popular choice for the orthogonal protection of amine side chains in Fmoc-based solid-phase peptide synthesis (SPPS). Its stability to the piperidine solutions used for Nα-Fmoc removal and its lability to hydrazine treatment allow for selective on-resin modification of the peptide. However, the use of Ivdde and its subsequent removal can introduce specific impurities that necessitate rigorous analytical characterization of the crude peptide product.

Comparative Analysis of Analytical Techniques

The purity of a crude peptide is a critical indicator of the success of the synthesis and dictates the complexity of the subsequent purification process. Several analytical techniques are routinely employed to assess the purity of synthetic peptides. The suitability of each method can vary depending on the specific properties of the peptide and the potential impurities.

Analytical TechniquePrincipleAdvantages for this compound PeptidesDisadvantages and Potential Interferences
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Separation based on hydrophobicity.High resolution for separating the target peptide from closely related impurities such as deletion sequences and truncated peptides. UV detection at 214-220 nm allows for the quantification of all peptide bonds.[1]Incomplete removal of the Ivdde group will result in a more hydrophobic species with a longer retention time. Trifluoroacetic acid (TFA) in the mobile phase can cause ion suppression in subsequent mass spectrometry analysis.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC coupled with mass-to-charge ratio detection.Provides molecular weight confirmation of the target peptide and impurities, aiding in their identification.[3] High sensitivity allows for the detection of low-level impurities.[4]Complex chromatograms may require high-resolution mass spectrometry for accurate peak assignment. The presence of multiple charge states can complicate spectral interpretation.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Can be used to confirm the primary sequence and identify structural isomers or modifications that are not easily detected by other methods.[5]Lower sensitivity compared to HPLC and MS, requiring higher sample concentrations.[6] Complex spectra for larger peptides can be difficult to interpret without isotopic labeling.
Amino Acid Analysis (AAA) Quantifies the amino acid composition of a hydrolyzed peptide.Can determine the net peptide content, which is often 60-80% of the gross weight due to the presence of water and counterions.[7] Confirms the presence and relative ratios of the constituent amino acids.Destructive to the sample. Does not provide information on the peptide sequence or the presence of modifications and protecting group remnants.

Comparison with Alternative Side-Chain Protecting Groups for Fmoc-D-Dap-OH

The choice of the side-chain protecting group for D-Dap can significantly influence the impurity profile of the crude peptide. While Ivdde is widely used, several alternatives offer different deprotection strategies and may result in a cleaner crude product depending on the peptide sequence and synthesis conditions.

Protecting GroupDeprotection ConditionsPotential Impurities and Side ReactionsImpact on Crude Purity
Ivdde 2-10% Hydrazine in DMF[8]Incomplete deprotection leading to residual Ivdde-protected peptide. Potential for side-chain migration, although less common than with the Dde group.[9]Crude purity is sequence-dependent; incomplete deprotection can significantly complicate purification.
Alloc (Allyloxycarbonyl) Pd(0) catalyst (e.g., Pd(PPh₃)₄) in the presence of a scavenger.[10]Residual palladium catalyst can be difficult to remove. The deprotection conditions can sometimes be sluggish and may require optimization.[11]Generally provides high-purity crude peptides if the deprotection is driven to completion. The purity of the starting Fmoc-D-Dap(Alloc)-OH is crucial.[5]
Boc (tert-Butyloxycarbonyl) Acidolysis (e.g., TFA), typically during final cleavage.Not truly orthogonal in standard Fmoc-SPPS as it is removed with other acid-labile groups. Tert-butylation of sensitive residues (e.g., Trp, Met) can occur during cleavage.[3]The lack of orthogonality limits its use for on-resin side-chain modification, but it can be used if no such modifications are planned.
Mtt (4-Methyltrityl) Mildly acidic conditions (e.g., 1% TFA in DCM).[2]The Mtt group can be labile and may be partially cleaved during prolonged synthesis. The bulky nature of the Mtt group can sometimes hinder coupling reactions.[12] Incomplete deprotection can occur.[8]Can provide high-purity crude peptides, but careful monitoring of coupling and deprotection steps is necessary to avoid side reactions.

Experimental Protocols

Protocol 1: Purity Assessment of Crude Peptide by RP-HPLC

This protocol outlines a standard method for analyzing the purity of a crude peptide containing this compound.

1. Sample Preparation:

  • Dissolve the lyophilized crude peptide in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a concentration of 1 mg/mL.

  • Vortex and sonicate briefly to ensure complete dissolution.

  • Centrifuge the sample to pellet any insoluble material.

2. HPLC System and Column:

  • HPLC System: A standard analytical HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 100-120 Å pore size) is commonly used for peptide analysis.

3. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Filter and degas both mobile phases before use.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Detection Wavelength: 214 nm or 220 nm.[1]

  • Injection Volume: 10-20 µL.

  • Gradient: A typical gradient for a crude peptide is a linear gradient from 5% to 65% Mobile Phase B over 30 minutes. This may need to be optimized based on the hydrophobicity of the peptide.

5. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of the crude peptide by dividing the peak area of the main product by the total area of all peaks, expressed as a percentage.

Protocol 2: Ivdde Group Removal from Resin-Bound Peptide

This protocol describes the on-resin removal of the Ivdde protecting group.

1. Resin Preparation:

  • Swell the peptide-resin in N,N-dimethylformamide (DMF).

2. Deprotection Solution:

  • Prepare a fresh solution of 2% to 5% hydrazine monohydrate in DMF.[13]

3. Deprotection Reaction:

  • Treat the resin with the hydrazine solution (e.g., 10 mL per gram of resin).

  • Agitate the mixture gently at room temperature. The reaction time can vary from 3 to 15 minutes per treatment.[14]

  • Repeat the treatment 2-3 times.

4. Washing:

  • Thoroughly wash the resin with DMF to remove the cleaved protecting group and excess hydrazine.

Mandatory Visualization

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Purity Assessment SPPS Solid-Phase Peptide Synthesis (incorporating this compound) Cleavage Cleavage from Resin & Global Deprotection SPPS->Cleavage Crude_Peptide Lyophilized Crude Peptide Cleavage->Crude_Peptide Sample_Prep Sample Preparation (1 mg/mL in mobile phase) Crude_Peptide->Sample_Prep RP_HPLC RP-HPLC Analysis Sample_Prep->RP_HPLC LC_MS LC-MS Analysis Sample_Prep->LC_MS Data_Analysis Data Analysis (Purity Calculation & Mass Verification) RP_HPLC->Data_Analysis LC_MS->Data_Analysis

Caption: Workflow for the purity assessment of a crude peptide.

Orthogonal_Deprotection_Logic Start Resin-Bound Peptide with Fmoc and Ivdde Protection Fmoc_Deprotection Nα-Fmoc Deprotection (Piperidine in DMF) Start->Fmoc_Deprotection Chain_Elongation Couple Next Amino Acid Fmoc_Deprotection->Chain_Elongation Repeat Repeat Cycles Chain_Elongation->Repeat Repeat->Fmoc_Deprotection Continue Elongation Ivdde_Deprotection Selective Ivdde Deprotection (Hydrazine in DMF) Repeat->Ivdde_Deprotection Elongation Complete Side_Chain_Modification On-Resin Side-Chain Modification Ivdde_Deprotection->Side_Chain_Modification Final_Cleavage Final Cleavage from Resin (e.g., TFA cocktail) Side_Chain_Modification->Final_Cleavage Purified_Peptide Final Modified Peptide Final_Cleavage->Purified_Peptide

Caption: Logic of orthogonal protection using the Ivdde group.

References

A Comparative Guide to the Characterization of Byproducts from ivDde Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and modification, the selection and removal of protecting groups are critical steps that dictate the purity and functionality of the final product. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group is a widely utilized protecting group for primary amines, particularly the side chain of lysine, due to its unique cleavage conditions which are orthogonal to standard Fmoc and Boc solid-phase peptide synthesis (SPPS) strategies.

The utility of the ivDde group stems from its stability to the piperidine used for Fmoc removal and the trifluoroacetic acid (TFA) used for Boc-cleavage and final peptide release from the resin.[1] However, its own cleavage process, typically mediated by hydrazine, is not without complexities. Incomplete cleavage or unintended side reactions can generate byproducts that complicate downstream applications and compromise the integrity of the synthetic peptide. This guide provides a comprehensive comparison of ivDde cleavage, its byproducts, and alternative strategies, supported by experimental protocols and data analysis workflows.

The Ivdde Cleavage Reaction and Its Byproducts

The selective removal of the ivDde group is most commonly achieved using a solution of 2% hydrazine in a solvent like N,N-dimethylformamide (DMF).[1][2] The reaction proceeds via nucleophilic attack by hydrazine on the ivDde group, which results in the release of the free amine on the peptide and the formation of a stable, chromophoric indazole derivative.[1] This indazole byproduct conveniently absorbs light around 290 nm, allowing the progress of the cleavage reaction to be monitored spectrophotometrically.[1]

While the primary and desired products are the deprotected peptide and the indazole derivative, several other species can arise, which are broadly classified as byproducts:

  • Incompletely Cleaved Peptide: The most common issue is the persistence of the ivDde group on the peptide.[3] This can be particularly problematic when the protected residue is located near the C-terminus of the peptide or within a sequence prone to aggregation, which can hinder reagent access.[1]

  • Side-Reaction Products: The use of hydrazine, especially at concentrations higher than 2%, can lead to undesirable side reactions. These include the cleavage of the peptide backbone at glycine residues and the chemical modification of arginine residues, converting them to ornithine.[2]

  • Migrated Protecting Groups: Although the sterically hindered nature of ivDde makes it less prone to migration than its predecessor, Dde, the possibility of the group moving to another free amine, such as the N-terminus, cannot be entirely dismissed under certain conditions.[2][3]

Comparison with Alternative Orthogonal Protecting Groups

The choice of a protecting group is dictated by the overall synthetic strategy. The following table compares ivDde with other common orthogonal protecting groups for lysine, highlighting differences in cleavage chemistry and potential byproducts.

Protecting GroupStructureCleavage ReagentKey Byproducts/ImpuritiesAdvantagesDisadvantages
ivDde 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl2% Hydrazine in DMFIndazole derivative, incompletely cleaved peptide, hydrazine-mediated side products.Orthogonal to Fmoc/Boc; cleavage can be monitored spectrophotometrically.[1]Sluggish removal in some sequences[1]; hydrazine is toxic and can cause side reactions.[2]
Dde 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl2% Hydrazine in DMFIndazole derivative, incompletely cleaved peptide, migrated Dde-peptide.Orthogonal to Fmoc/Boc.[4]More prone to migration than ivDde during Fmoc deprotection.[2][3]
Mtt 4-Methyltrityl1-2% TFA in DCM (mildly acidic)Mtt cation, Mtt-scavenger adducts.Rapid and clean removal under very mild acid conditions; orthogonal to Fmoc/Boc.[4]Sensitive to repeated mild acid treatments that may be used elsewhere in a synthesis.
Mmt 4-Methoxytrityl1-2% TFA in DCM (highly acid-labile)Mmt cation, Mmt-scavenger adducts.Extremely acid-sensitive, allowing for highly selective deprotection.Can be too labile for some synthetic strategies; requires careful handling.

Analytical Characterization of Cleavage Products

A combination of chromatographic and mass spectrometric techniques is essential for the accurate characterization of ivDde cleavage reactions.

Analytical TechniqueInformation ObtainedSample Preparation
Reverse-Phase HPLC (RP-HPLC) Quantifies the ratio of cleaved to uncleaved peptide; separates the desired product from byproducts.[5]The crude peptide mixture is dissolved in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA) and injected.
Mass Spectrometry (MS) Confirms the molecular weight of the desired product and identifies byproducts based on their mass-to-charge ratio.[6][7][8]Peptides can be analyzed directly after HPLC purification or from the crude mixture.
Tandem MS (MS/MS) Fragments peptide ions to confirm their amino acid sequence and pinpoint the exact location of any remaining protecting groups or modifications.[5]Precursor ions of interest identified in the initial MS scan are selected for fragmentation.
UV-Vis Spectrophotometry Monitors the progress of the cleavage reaction in real-time by measuring the absorbance of the indazole byproduct at ~290 nm.The cleavage solution can be monitored directly.

Experimental Protocols

Protocol 1: On-Resin ivDde Cleavage with Hydrazine

This protocol describes the standard procedure for removing the ivDde protecting group from a peptide synthesized on a solid support.

  • Preparation: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF. Caution: Hydrazine is highly toxic and should be handled with appropriate personal protective equipment in a chemical fume hood.[4]

  • Resin Swelling: Swell the ivDde-protected peptide-resin in DMF for 30 minutes.

  • Cleavage Reaction: Drain the DMF and add the 2% hydrazine/DMF solution to the resin (e.g., 25 mL per gram of resin).[2]

  • Incubation: Gently agitate the resin at room temperature. A typical procedure involves three successive treatments of 3-5 minutes each.[2][4][9]

  • Washing: After each treatment, drain the hydrazine solution. Following the final treatment, wash the resin thoroughly with DMF (at least 5 times) to remove all traces of hydrazine and the indazole byproduct.

  • Analysis: Cleave a small portion of the peptide from the resin using a standard TFA cocktail and analyze by RP-HPLC and Mass Spectrometry to confirm complete deprotection.

Protocol 2: Analysis of Cleavage Byproducts by LC-MS/MS

This protocol outlines a general workflow for identifying and quantifying the products of an ivDde cleavage reaction.

  • Sample Preparation: After the cleavage reaction, precipitate the crude peptide from the TFA cleavage cocktail using cold diethyl ether. Dissolve the dried peptide pellet in an appropriate solvent for injection (e.g., 5% acetonitrile in water with 0.1% formic acid).

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[3]

    • Mobile Phase A: 0.1% formic acid in water.[3]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[3]

    • Gradient: Employ a linear gradient suitable for separating the peptide of interest, for example, 5% to 40% B over 30 minutes.[3]

  • Mass Spectrometry:

    • Ionization: Use positive electrospray ionization (ESI+).[3]

    • MS1 Scan: Acquire full scan mass spectra over a relevant m/z range (e.g., 300-2000).[3]

    • Data-Dependent Acquisition (DDA): Configure the instrument to select the most intense precursor ions for fragmentation via collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[3]

  • Data Analysis:

    • Database Search: Use a suitable software package (e.g., Mascot, Sequest, MaxQuant) to search the acquired MS/MS spectra against the sequence of the target peptide.[3]

    • Variable Modifications: Crucially, include the mass of the ivDde group (+224.29 Da) as a variable modification on lysine residues to identify any incompletely cleaved species.[3]

    • Quantification: Use the extracted ion chromatograms (XICs) for the theoretical m/z values of the expected unprotected and ivDde-protected peptides to determine the relative abundance of each and assess the cleavage efficiency.[3]

Visualizing Workflows and Concepts

Diagrams created using the DOT language provide clear visual representations of complex processes and relationships, aiding in comprehension and troubleshooting.

Ivdde_Cleavage_Workflow cluster_synthesis Peptide Synthesis cluster_cleavage Selective Deprotection cluster_analysis Analysis cluster_products Reaction Products Protected_Peptide Resin-Bound Peptide with Lys(ivDde) Cleavage Treat with 2% Hydrazine in DMF Protected_Peptide->Cleavage Washing Wash with DMF Cleavage->Washing Desired Deprotected Peptide Cleavage->Desired Byproduct1 Indazole Byproduct Cleavage->Byproduct1 Byproduct2 Uncleaved Peptide Cleavage->Byproduct2 TFA_Cleavage Cleave from Resin (TFA Cocktail) Washing->TFA_Cleavage LCMS RP-HPLC & Mass Spectrometry TFA_Cleavage->LCMS Data_Analysis Identify Products & Assess Purity LCMS->Data_Analysis Data_Analysis->Desired Quantify Data_Analysis->Byproduct2 Quantify Desired->Washing Byproduct1->Washing Byproduct2->Washing Troubleshooting_Tree Start Analysis shows >5% uncleaved peptide Check_Reagent Is hydrazine solution fresh? Start->Check_Reagent Check_Reagent->Start No, remake solution Check_Mixing Is resin mixing adequate? (e.g., aggregation) Check_Reagent->Check_Mixing Yes Increase_Time Increase incubation time per cycle (e.g., 3 min -> 5 min) Increase_Cycles Increase number of cleavage cycles (e.g., 3x -> 4x) Increase_Time->Increase_Cycles Increase_Conc Increase hydrazine concentration (e.g., 2% -> 4%) Caution: Monitor for side reactions Increase_Cycles->Increase_Conc Success Cleavage successful Increase_Conc->Success Check_Mixing->Start No, improve agitation Check_Mixing->Increase_Time Yes

References

A Comparative Analysis of Cleavage Kinetics for Ivdde, Alloc, and Mtt Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of orthogonal protecting groups is a critical aspect of modern peptide synthesis, enabling the creation of complex and modified peptides. The cleavage kinetics of these protecting groups dictates the efficiency and selectivity of deprotection steps. This guide provides a comparative study of three commonly used protecting groups: 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (Ivdde), Allyloxycarbonyl (Alloc), and 4-Methyltrityl (Mtt), with a focus on their deprotection kinetics and experimental protocols.

This comparison aims to provide objective data to support the strategic selection of protecting groups in solid-phase peptide synthesis (SPPS). The choice between Ivdde, Alloc, and Mtt depends on the desired orthogonality, the stability requirements of the peptide, and the specific synthetic strategy employed.

Comparative Cleavage Kinetics

While direct side-by-side kinetic studies under identical conditions are not extensively reported in the literature, a semi-quantitative comparison can be made based on typical deprotection times and conditions. The following table summarizes the cleavage characteristics of Ivdde, Alloc, and Mtt.

Protecting GroupCleavage ReagentTypical ConcentrationTypical Deprotection TimeCleavage Rate Determinants
Ivdde Hydrazine monohydrate in DMF2% - 5% (v/v)3 x 3 minutes to 3 x 5 minutesHydrazine concentration is a key factor; increased concentration is more effective than prolonged reaction time for sluggish removals.[1] Peptide sequence and aggregation can also impact cleavage efficiency.
Alloc Pd(PPh₃)₄ and a scavenger (e.g., phenylsilane) in DCM or DMF0.25 eq Pd(PPh₃)₄, 24 eq scavenger2 x 30 minutes (room temp) or 2 x 5 minutes (microwave-assisted at 38°C)The reaction is significantly accelerated by microwave heating.[2] The palladium catalyst's activity is crucial.
Mtt Trifluoroacetic acid (TFA) in DCM with a scavenger (e.g., TIS)1% - 2% (v/v)Multiple treatments of 2-5 minutesThe removal of the related Mmt group is even more rapid. The reaction follows zero-order kinetics.

Experimental Protocols

Detailed methodologies are essential for the successful and reproducible cleavage of these protecting groups. The following are representative experimental protocols for the deprotection of Ivdde, Alloc, and Mtt on a solid support.

Ivdde Group Removal

The Ivdde group is typically removed using a solution of hydrazine in DMF. The more sterically hindered nature of Ivdde compared to Dde makes it less prone to migration but can sometimes lead to slower cleavage.[3]

Materials:

  • Resin-bound peptide with an Ivdde-protected amino acid

  • N,N-Dimethylformamide (DMF)

  • Hydrazine monohydrate

  • Dichloromethane (DCM) for washing

Procedure:

  • Swell the resin in DMF.

  • Prepare a fresh 2% to 5% (v/v) solution of hydrazine monohydrate in DMF.[1][3]

  • Treat the resin with the hydrazine solution (approximately 10 mL per gram of resin) and agitate at room temperature for 3 to 5 minutes.[1][3]

  • Drain the solution.

  • Repeat the hydrazine treatment two more times.

  • Wash the resin thoroughly with DMF (5x) and then with DCM (3x) to remove residual hydrazine and the cleaved protecting group.

Alloc Group Removal

The Alloc group is cleaved via palladium(0)-catalyzed allylic cleavage in the presence of a scavenger. This method is orthogonal to both Fmoc and Boc strategies.

Materials:

  • Resin-bound peptide with an Alloc-protected amino acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (or another suitable scavenger)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the resin in DCM.

  • Prepare a solution of Pd(PPh₃)₄ (0.25 equivalents relative to the resin substitution) and phenylsilane (24 equivalents) in DCM.[4]

  • Add the solution to the resin and agitate at room temperature for 30 minutes.[4] For accelerated cleavage, microwave heating at 38°C for 5 minutes can be employed.[2]

  • Drain the solution.

  • Repeat the treatment with a freshly prepared catalyst solution.

  • Wash the resin extensively with DCM, followed by DMF.

Mtt Group Removal

The Mtt group is labile to mild acid and is typically removed with a dilute solution of TFA in DCM. The addition of a scavenger is necessary to prevent the reattachment of the trityl cation.

Materials:

  • Resin-bound peptide with an Mtt-protected amino acid

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) or methanol as a scavenger

  • Dichloromethane (DCM)

Procedure:

  • Swell the resin in DCM.

  • Prepare a solution of 1% TFA and 5% TIS in DCM.

  • Treat the resin with the TFA solution and agitate at room temperature for 2-5 minutes.

  • Drain the solution.

  • Repeat the TFA treatment multiple times (e.g., 3 to 5 times) until the yellow color of the trityl cation is no longer observed in the filtrate.

  • Wash the resin with DCM, followed by a neutralization wash with a solution of 10% diisopropylethylamine (DIPEA) in DMF, and finally with DMF and DCM.

Visualizing the Workflow and Signaling Pathways

To better illustrate the experimental processes and the chemical transformations involved, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_resin_prep Resin Preparation cluster_deprotection Deprotection cluster_washing Washing & Isolation Resin Resin-Bound Peptide Swell Swell Resin in Solvent Resin->Swell Add_Reagent Add Cleavage Reagent Swell->Add_Reagent Agitate Agitate (RT or MW) Add_Reagent->Agitate Drain Drain Solution Agitate->Drain Repeat Repeat Treatment Drain->Repeat 2-4x Wash_DMF Wash with DMF Repeat->Wash_DMF Wash_DCM Wash with DCM Wash_DMF->Wash_DCM Dry Dry Resin Wash_DCM->Dry

A generalized workflow for the deprotection of orthogonal protecting groups in SPPS.

Cleavage_Mechanisms cluster_Ivdde Ivdde Cleavage cluster_Alloc Alloc Cleavage cluster_Mtt Mtt Cleavage Ivdde_Protected Ivdde-NH-Peptide + Hydrazine Ivdde_Intermediate Intermediate Nucleophilic Attack Ivdde_Protected->Ivdde_Intermediate Ivdde_Cleaved H₂N-Peptide + Pyrazole byproduct Ivdde_Intermediate->Ivdde_Cleaved Alloc_Protected Alloc-O-Peptide + Pd(0) & Scavenger Alloc_PiAllyl π-Allyl-Pd Complex Allylic Cleavage Alloc_Protected->Alloc_PiAllyl Alloc_Cleaved HO-Peptide + Scavenger-Allyl Alloc_PiAllyl->Alloc_Cleaved Mtt_Protected Mtt-NH-Peptide + H⁺ (TFA) Mtt_Cation Mtt⁺ Cation + H₂N-Peptide Mtt_Protected->Mtt_Cation Mtt_Scavenged Mtt-Scavenger Cation Trapping Mtt_Cation->Mtt_Scavenged + Scavenger (TIS)

Simplified reaction pathways for the cleavage of Ivdde, Alloc, and Mtt protecting groups.

References

Safety Operating Guide

Proper Disposal of Fmoc-D-Dap(Ivdde)-OH: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authoritative guidance on the safe and compliant disposal of Fmoc-D-Dap(Ivdde)-OH is essential for maintaining a secure laboratory environment and ensuring environmental responsibility. This document provides detailed procedures for researchers, scientists, and drug development professionals, focusing on operational and disposal plans to address the handling of this reagent and its associated waste streams.

This compound is a specialized amino acid derivative utilized in solid-phase peptide synthesis (SPPS). Its proper disposal is not merely a matter of regulatory compliance but a critical component of laboratory safety protocols. The disposal procedures must account for the unreacted solid reagent as well as the liquid waste generated during its use, which typically involves the cleavage of the Fmoc and Ivdde protecting groups.

Hazard Identification and Personal Protective Equipment (PPE)

While specific hazard information for this compound is not extensively documented, it is prudent to handle it with the care afforded to all laboratory chemicals of unknown toxicity. The primary hazards are associated with the reagents used in its application, particularly N,N-Dimethylformamide (DMF), piperidine, and hydrazine, which are used for the removal of the Fmoc and Ivdde protecting groups, respectively.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Eye Protection Chemical safety goggles or a face shieldTo protect eyes from splashes of chemical waste.
Hand Protection Chemically resistant gloves (e.g., Nitrile)To prevent skin contact with the reagent and solvents.
Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Use in a well-ventilated area or fume hoodTo avoid inhalation of vapors from solvents like DMF, piperidine, and hydrazine.

Disposal of Unreacted this compound (Solid Waste)

Unused or expired solid this compound should be treated as chemical waste.

Step-by-Step Solid Waste Disposal Protocol:

  • Segregation: Keep solid this compound waste separate from other chemical waste to prevent unintended reactions.

  • Containerization: Place the solid waste in a clearly labeled, sealed container designed for solid chemical waste.

  • Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage: Store the sealed container in a designated, well-ventilated, and secure area for chemical waste.

  • Final Disposal: Arrange for pickup and disposal through your institution's certified chemical waste management service.

Disposal of Liquid Waste from Solid-Phase Peptide Synthesis (SPPS)

The liquid waste generated during the use of this compound in SPPS is the most significant disposal concern. This waste stream typically contains solvents such as DMF, and reagents for deprotection like piperidine (for Fmoc removal) and hydrazine (for Ivdde removal).[1][2]

Experimental Protocol for Ivdde Protecting Group Removal:

The removal of the Ivdde group is a common step that generates a specific waste stream. A typical protocol involves the following:

  • Reagent Preparation: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.[2][3][4]

  • Resin Treatment: Treat the peptide-resin with the 2% hydrazine/DMF solution.[2][3][4]

  • Reaction: Allow the reaction to proceed for a specified time (e.g., three treatments of 3 minutes each).[2][3][4]

  • Collection of Filtrate: The filtrate from this process constitutes the primary liquid waste.

Quantitative Data for Waste Generation:

ParameterValue/RangeNotes
Hydrazine Concentration 2% - 4% in DMFHigher concentrations may be used for optimization but increase the hazardous nature of the waste.[5]
Piperidine Concentration 20% in DMFStandard concentration for Fmoc deprotection.[6]
Solvent Volume ~25 mL per gram of resinThis is a general guideline and may vary based on the specific protocol.[2][3][4]

Step-by-Step Liquid Waste Disposal Protocol:

  • Segregation: Collect all liquid waste containing DMF, piperidine, hydrazine, and the cleaved protecting groups in a dedicated, sealed waste container. Do not mix with other waste streams (e.g., halogenated solvents) unless permitted by your institution's waste management guidelines.

  • Containerization: Use a chemically resistant container suitable for liquid hazardous waste.

  • Labeling: Clearly label the container with "Hazardous Waste" and a detailed list of its contents, including "this compound waste," "DMF," "Piperidine," and "Hydrazine."

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Final Disposal: All liquid waste must be disposed of through a certified chemical waste disposal program.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound and its associated waste.

G cluster_0 Start: Handling this compound cluster_1 Waste Type Assessment cluster_2 Solid Waste Disposal Protocol cluster_3 Liquid Waste Disposal Protocol start This compound waste_type Is the material unreacted solid or liquid waste from synthesis? start->waste_type solid_waste Unreacted Solid waste_type->solid_waste Solid liquid_waste Liquid Waste from SPPS waste_type->liquid_waste Liquid segregate_solid Segregate Solid Waste solid_waste->segregate_solid containerize_solid Containerize in Labeled Solid Waste Bin segregate_solid->containerize_solid store_solid Store in Designated Area containerize_solid->store_solid dispose_solid Dispose via Certified Chemical Waste Service store_solid->dispose_solid segregate_liquid Segregate Liquid Waste (DMF, Piperidine, Hydrazine) liquid_waste->segregate_liquid containerize_liquid Containerize in Labeled Liquid Waste Bottle segregate_liquid->containerize_liquid store_liquid Store in Designated Area containerize_liquid->store_liquid dispose_liquid Dispose via Certified Chemical Waste Service store_liquid->dispose_liquid

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines.

References

Essential Safety and Operational Guide for Handling Fmoc-D-Dap(Ivdde)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-D-Dap(Ivdde)-OH. The following procedures are designed to ensure safe handling, use, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, adherence to the following personal protective equipment (PPE) requirements is mandatory to minimize exposure and prevent contamination.[1][2]

PPE ItemSpecificationPurpose
Eye Protection Chemical safety gogglesProtects eyes from dust particles and splashes.[1][2]
Face Protection Face shieldRecommended when there is a high risk of splashing, particularly during reconstitution.[2]
Hand Protection Nitrile glovesProvides a chemical-resistant barrier. It is advisable to change gloves between handling different samples.[1][2]
Body Protection Laboratory coatProtects skin and clothing from potential splashes and contamination.[1][2]
Respiratory Protection Respirator or work in a fume hoodNecessary when handling the lyophilized powder to avoid inhalation of fine particles.[1][2]
Footwear Closed-toe shoesPrevents exposure from spills.[1]

Handling and Operational Protocol

This compound is a key reagent in solid-phase peptide synthesis (SPPS).[3][4] Proper handling is crucial for both safety and experimental success.

Experimental Protocol: Reconstitution of Lyophilized Powder

  • Preparation : Before handling the compound, ensure all required PPE is correctly worn.[2] Sanitize the work area, preferably within a certified chemical fume hood.[2][3]

  • Equilibration : Allow the sealed vial of this compound to warm to room temperature before opening to prevent condensation.[2]

  • Solvent Addition : Using a sterile syringe or calibrated pipette, add the appropriate sterile solvent (e.g., dimethylformamide - DMF) to the vial.[2]

  • Dissolution : Gently agitate the vial to ensure complete dissolution of the peptide derivative.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.

  • Solid Waste : All consumables that have come into contact with the compound, such as gloves, pipette tips, and vials, must be collected in a designated hazardous chemical waste container.[2]

  • Liquid Waste : Unused or expired solutions containing this compound should be collected in a labeled hazardous waste container.[2] Do not dispose of peptide solutions down the drain.[1][2]

  • Decontamination : All equipment that has been in contact with the chemical should be decontaminated according to your institution's established protocols.[1]

First Aid Measures

In case of accidental exposure, follow these first aid procedures:

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer CPR, avoiding mouth-to-mouth resuscitation.[5]

  • Skin Contact : Immediately flush the affected area with copious amounts of water.[5] Remove contaminated clothing.[1][5]

  • Eye Contact : Flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[1][5]

  • Ingestion : If the person is conscious, wash out their mouth with water.[5] Do not induce vomiting.[5]

In all cases of significant exposure, seek immediate medical attention.[1][5]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_area Sanitize Work Area (Fume Hood) prep_ppe->prep_area handle_equilibrate Equilibrate Vial to Room Temperature prep_area->handle_equilibrate handle_reconstitute Reconstitute with Appropriate Solvent handle_equilibrate->handle_reconstitute handle_use Use in Experimental Protocol (e.g., SPPS) handle_reconstitute->handle_use disp_solid Dispose of Solid Waste in Designated Container handle_use->disp_solid disp_liquid Dispose of Liquid Waste in Designated Container handle_use->disp_liquid disp_decon Decontaminate Equipment disp_liquid->disp_decon

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.